molecular formula C7H11NOS B1302426 1-Thia-4-azaspiro[4.4]nonan-3-one CAS No. 72752-82-0

1-Thia-4-azaspiro[4.4]nonan-3-one

Cat. No.: B1302426
CAS No.: 72752-82-0
M. Wt: 157.24 g/mol
InChI Key: URXPQDCEBDAVDP-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-6-5-10-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXPQDCEBDAVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372275
Record name 1-thia-4-azaspiro[4.4]nonan-3-one
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-82-0
Record name 1-Thia-4-azaspiro[4.4]nonan-3-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-thia-4-azaspiro[4.4]nonan-3-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-thia-4-azaspiro[4.4]nonan-3-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Its unique three-dimensional structure, characterized by the spirocyclic fusion of a thiazolidinone and a cyclopentane ring, imparts specific conformational constraints that are crucial for molecular recognition and pharmacological activity. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this important molecular framework. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid structures, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency and selectivity.[1] The this compound motif, a member of the broader class of spiro-thiazolidinones, is of particular interest. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The spirocyclic nature of the [4.4]nonane system introduces a defined three-dimensional geometry that can be exploited for the design of novel therapeutic agents.

The precise characterization of this scaffold is the bedrock upon which any subsequent structure-activity relationship (SAR) studies are built. An erroneous structural assignment can lead to misguided research efforts and a waste of valuable resources. This guide, therefore, emphasizes a multi-faceted analytical approach to ensure the unequivocal confirmation of the this compound structure.

Synthesis of the Spirocyclic Core

A common and effective method for the synthesis of the this compound core involves a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy. The typical reactants are cyclopentanone, an amine (or ammonia for the unsubstituted core), and thioglycolic acid.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone (1.0 eq.) and the desired amine (1.0 eq., or an ammonium salt such as ammonium acetate for the N-unsubstituted product) in a suitable solvent (e.g., toluene or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine (a Schiff base).

  • Thiazolidinone Ring Formation: Add thioglycolic acid (1.1 eq.) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Elucidation of the this compound Structure

The confirmation of the synthesized product's structure relies on the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Methylene Protons of the Thiazolidinone Ring (C2-H₂): A characteristic singlet is expected for the two protons on the carbon adjacent to the sulfur atom. In analogous 1-thia-4-azaspiro[4.5]decan-3-one systems, this signal typically appears in the range of δ 3.6-3.9 ppm .[4] The singlet nature arises from the absence of adjacent protons for coupling.

  • Cyclopentane Ring Protons (C6-H₂, C7-H₂, C8-H₂, C9-H₂): The eight protons of the cyclopentane ring will appear as a series of multiplets in the aliphatic region of the spectrum, typically between δ 1.0-2.2 ppm .[4] The complexity of these signals is due to geminal and vicinal coupling.

  • N-H Proton (if unsubstituted): For the N-unsubstituted compound, a broad singlet corresponding to the amide proton is expected. Its chemical shift can vary depending on the solvent and concentration but is typically observed downfield.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

  • Carbonyl Carbon (C3): The carbonyl carbon of the lactam will be the most downfield signal, typically appearing in the range of δ 165-170 ppm .[1]

  • Spiro Carbon (C5): The quaternary spiro carbon is a key diagnostic signal. In similar spiro-thiazolidinone structures, this carbon resonates at approximately δ 60-65 ppm .[1]

  • Methylene Carbon of the Thiazolidinone Ring (C2): The carbon adjacent to the sulfur atom is expected to appear around δ 30-35 ppm .

  • Cyclopentane Ring Carbons (C6, C7, C8, C9): The carbons of the cyclopentane ring will give rise to signals in the aliphatic region, typically between δ 20-40 ppm .

Data Summary: Expected NMR Chemical Shifts
Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C2-H₂~ 3.6 - 3.9 (s)~ 30 - 35
C3-~ 165 - 170
C5-~ 60 - 65
C6-C9~ 1.0 - 2.2 (m)~ 20 - 40
N-Hvariable (br s)-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.

HRMS is crucial for confirming the elemental composition of the molecule. For this compound (C₇H₁₁NOS), the calculated exact mass can be compared with the experimentally determined value to confirm the molecular formula with high accuracy.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. Common fragmentation pathways for related spiro-thiazolidinone compounds may involve:

  • Cleavage of the thiazolidinone ring: This can lead to the loss of fragments such as CO, SH, or parts of the thioglycolic acid moiety.

  • Fragmentation of the cyclopentane ring: Loss of alkyl fragments from the cyclopentane ring can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam is expected. For five-membered lactams (γ-lactams), this band typically appears in the range of 1660-1700 cm⁻¹ .[4]

  • N-H Stretch (if unsubstituted): A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹ .

Integrated Approach to Structure Elucidation

The definitive elucidation of the this compound structure requires a holistic interpretation of all spectroscopic data.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Cyclopentanone + Amine + Thioglycolic Acid synthesis One-Pot Reaction start->synthesis product Crude Product synthesis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Purification & Analysis ms Mass Spectrometry (HRMS, Fragmentation) product->ms Purification & Analysis ir IR Spectroscopy product->ir Purification & Analysis elucidation Data Integration and Structure Confirmation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

The Role of Computational Chemistry

In the absence of X-ray crystallographic data, computational chemistry can serve as a powerful tool to support the proposed structure. Density Functional Theory (DFT) calculations can be employed to:

  • Predict NMR chemical shifts: Calculated ¹H and ¹³C NMR spectra can be compared with experimental data to validate the structural assignment.

  • Determine stable conformations: The low-energy conformations of the spirocyclic system can be identified, providing insights into its three-dimensional structure.

  • Simulate IR spectra: Calculated vibrational frequencies can be correlated with the experimental IR spectrum to confirm the presence of key functional groups.

Conclusion

The structural elucidation of this compound is a critical step in the development of novel therapeutic agents based on this scaffold. A rigorous and integrated analytical approach, combining NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structure confirmation. This guide provides the foundational knowledge and expected spectroscopic data, based on closely related analogs, to empower researchers in their synthetic and drug discovery endeavors. The application of these principles will ensure the scientific integrity of the reported structures and facilitate the advancement of medicinal chemistry research in this promising area.

References

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. (2024). PubMed Central. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives. (n.d.). Semantic Scholar. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023). RSC Publishing. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Thia-4-azaspiro[4.4]nonan-3-one (CAS Number: 72752-82-0), a heterocyclic compound belonging to the spiro-thiazolidinone class. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs, particularly the 1-thia-4-azaspiro[4.5]decane series, to project its chemical properties, synthesis, and potential applications. The guide details a robust one-pot, three-component synthesis protocol, outlines expected physicochemical and spectroscopic characteristics, and explores the promising biological activities that merit further investigation in drug discovery and development.

Introduction: The Spiro-Thiazolidinone Scaffold

The this compound core structure represents a unique convergence of a spirocyclic system and a thiazolidinone ring. Spirocycles, characterized by a single atom shared between two rings, introduce a rigid, three-dimensional architecture into molecules. This structural feature is of significant interest in medicinal chemistry as it can enhance binding affinity and selectivity to biological targets.

The thiazolidinone moiety, a sulfur-containing lactam, is a well-established pharmacophore present in a variety of approved drugs. This "wonder moiety" is known to be associated with a wide spectrum of biological activities.[1] The incorporation of a sulfur atom can also influence the molecule's metabolic stability and pharmacokinetic profile.[2]

Derivatives of the closely related 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Given these precedents, this compound is a compelling candidate for further research and development in various therapeutic areas.

Synthesis of this compound: A Proposed One-Pot Protocol

A highly efficient and practical approach for the synthesis of spiro-thiazolidinones is a one-pot, three-component reaction.[1] This methodology offers several advantages, including operational simplicity, reduced reaction times, and higher yields compared to multi-step syntheses. The proposed synthesis for this compound is adapted from established procedures for its cyclohexyl analog.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Reaction_Vessel One-Pot Reaction Cyclopentanone->Reaction_Vessel Amine Primary Amine (e.g., Aniline derivative) Amine->Reaction_Vessel Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction_Vessel Product This compound Derivative Reaction_Vessel->Product Reflux in Dry Benzene

Figure 1: Proposed one-pot synthesis of this compound derivatives.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amine (1.0 eq.) and cyclopentanone (1.0 eq.) in dry benzene.

  • Addition of Thioglycolic Acid: To the stirred solution, add thioglycolic acid (1.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Causality Behind Experimental Choices:

  • One-Pot Approach: This strategy is chosen for its efficiency, as it avoids the isolation of intermediate Schiff bases, thereby saving time and resources.

  • Dry Benzene: The use of a non-polar, aprotic solvent like dry benzene is crucial to facilitate the condensation reactions and the removal of water formed during the reaction, which drives the equilibrium towards product formation.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the multiple bond-forming steps involved in the cyclization process.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₁NOS
Molecular Weight 157.23 g/mol
Appearance Likely a pale yellow or white crystalline solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Analysis:

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data, based on analogs, is summarized below.[1][4]

Table 2: Expected Spectroscopic Data

TechniqueExpected Wavenumber/Chemical ShiftAssignment
FT-IR (KBr, cm⁻¹) ~1680C=O stretching (thiazolidinone carbonyl)
~3200N-H stretching (if unsubstituted at N-4)
~2950C-H stretching (aliphatic)
¹H NMR (CDCl₃, δ ppm) ~3.40 (s, 2H)-S-CH₂-C=O
~1.60-2.00 (m, 8H)Cyclopentyl protons
Broad singletN-H proton (if unsubstituted at N-4)
¹³C NMR (CDCl₃, δ ppm) ~170C=O (carbonyl)
~60-70Spiro carbon
~30-40-S-CH₂-
~20-40Cyclopentyl carbons
Mass Spectrometry M+ peak corresponding to the molecular weightMolecular ion peak

Potential Biological Activities and Therapeutic Applications

The 1-thia-4-azaspiro scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.

Diagram of Potential Therapeutic Applications:

G cluster_applications Potential Therapeutic Areas This compound This compound Anticancer Anticancer Activity This compound->Anticancer Antimicrobial Antimicrobial Activity This compound->Antimicrobial Antiviral Antiviral Activity This compound->Antiviral Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition

Figure 2: Potential therapeutic applications of the this compound scaffold.

  • Anticancer Activity: Analogs of this compound have demonstrated significant antiproliferative effects against various cancer cell lines.[1][4] The mechanism of action is thought to involve the inhibition of key signaling pathways, such as the EGFR and BRAFV600E pathways.[4] The rigid spirocyclic structure can facilitate precise interactions with the active sites of target proteins.

  • Antimicrobial and Antifungal Activity: The thiazolidinone ring is a known pharmacophore in antimicrobial agents. Spiro-thiazolidinones have shown promising activity against a range of bacteria and fungi.[5]

  • Antiviral Activity: Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been reported to inhibit the replication of human coronavirus 229E.[3] This suggests that the spiro-thiazolidinone core could be a valuable starting point for the development of novel antiviral agents.

Future Directions and Conclusion

While direct experimental data on this compound is sparse, the information extrapolated from its close analogs suggests that it is a compound of significant interest for further investigation. The proposed one-pot synthesis offers a straightforward and efficient route to access this molecule and its derivatives.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a library of this compound derivatives with diverse substitutions at the N-4 position to establish a structure-activity relationship (SAR).

  • Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines, bacterial and fungal strains, and viral targets.

  • Mechanistic Studies: Elucidation of the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.

References

  • El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2785. Available at: [Link]

  • El-Sawy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 72752-82-0 | this compound. Retrieved from [Link]

  • Karakülah, G., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 351(5), e1800013. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Jia, H., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(24), 2217-2243. Available at: [Link]

  • BuyersGuideChem. (n.d.). 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Kumar, A., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3918-3937. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of the 1-Thia-4-azaspiro[4.4]nonan-3-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-thia-4-azaspiro[4.4]nonan-3-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthetic strategies for constructing this spirocyclic system. We will delve into the prevalent one-pot, three-component reaction, explore the underlying mechanistic pathways, and present detailed experimental protocols. Furthermore, this guide will touch upon alternative synthetic approaches and provide key characterization data to aid researchers and drug development professionals in the synthesis and identification of this important molecular framework.

Introduction: The Significance of the this compound Core

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered considerable attention in drug discovery due to their inherent three-dimensionality and structural novelty compared to their linear or fused-ring counterparts. This unique topology allows for a more precise orientation of functional groups in three-dimensional space, enabling enhanced binding to biological targets.

Within this class of molecules, the this compound core, a spirocyclic thiazolidinone, is of particular interest. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a spirocyclic system, specifically the spiro[4.4]nonane framework derived from cyclopentanone, introduces conformational rigidity and novel structural features that can be exploited for the development of potent and selective therapeutic agents. This guide will provide a detailed exploration of the synthetic methodologies to access this valuable chemical scaffold.

The Workhorse of Synthesis: The Three-Component Reaction

The most efficient and widely employed method for the synthesis of the this compound core is a one-pot, three-component reaction involving cyclopentanone, a primary amine, and thioglycolic acid. This convergent approach offers high atom economy and procedural simplicity, making it an attractive strategy for generating libraries of diverse derivatives.

Mechanistic Insights: A Stepwise Look at the Reaction

The reaction proceeds through a well-established sequence of chemical transformations. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Schiff Base Formation: The initial step involves the condensation of cyclopentanone with a primary amine to form a Schiff base (an imine). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration.

  • Thiol Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, then attacks the electrophilic carbon of the imine. This step forms a key intermediate.

  • Intramolecular Cyclization: The final step is an intramolecular cyclization, where the carboxylic acid moiety of the intermediate reacts with the secondary amine, leading to the formation of the five-membered thiazolidinone ring and the elimination of a water molecule. This irreversible dehydration step drives the reaction to completion.[1]

The overall workflow can be visualized as follows:

G cluster_0 Schiff Base Formation cluster_1 Thiazolidinone Ring Formation Cyclopentanone Cyclopentanone Schiff_Base Schiff Base Intermediate Cyclopentanone->Schiff_Base + Amine - H2O Amine Primary Amine Amine->Schiff_Base Intermediate Thiol Adduct Intermediate Schiff_Base->Intermediate + Thioglycolic Acid Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Intramolecular Cyclization - H2O

Caption: General workflow for the three-component synthesis.

Experimental Protocol: A Practical Guide

The following is a generalized, yet detailed, protocol for the synthesis of this compound derivatives. It is important to note that optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrates and catalysts used.

Materials:

  • Cyclopentanone (1.0 eq)

  • Appropriate primary amine (1.0 eq)

  • Thioglycolic acid (1.0 eq)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Catalyst (optional, e.g., nano Fe₂O₃, MCM-41-Schiff base-CuSO₄·5H₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq), the primary amine (1.0 eq), and the chosen solvent.

  • Schiff Base Formation (in situ): Stir the mixture at room temperature or gentle heat (depending on the reactivity of the amine) for a designated period to facilitate the formation of the Schiff base. Progress can be monitored by thin-layer chromatography (TLC).

  • Addition of Thioglycolic Acid: Once the Schiff base formation is evident, add thioglycolic acid (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to over 24 hours, depending on the substrates and the use of a catalyst.[2][3] Monitor the reaction progress by TLC.

  • Workup: After completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then typically dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid, followed by a brine wash.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is then purified by recrystallization or column chromatography on silica gel.

Catalysis in the Three-Component Synthesis

While the uncatalyzed reaction can proceed, the use of catalysts can significantly improve reaction rates and yields. Recent research has highlighted the efficacy of various catalytic systems:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneTolueneReflux858-75[4]
Nano Fe₂O₃TolueneReflux4up to 93[4]
MCM-41-Schiff base-CuSO₄·5H₂OTolueneRefluxVariesup to 97[5]

Note: The use of nanocatalysts not only enhances the reaction efficiency but also often allows for easier catalyst recovery and reuse, aligning with the principles of green chemistry.

Alternative Synthetic Strategy: Two-Step Synthesis via Pre-formed Schiff Base

An alternative to the one-pot approach is a two-step synthesis where the Schiff base is first synthesized and isolated, and then reacted with thioglycolic acid in a separate step. This method can be advantageous when the Schiff base is particularly stable or when purification of the final product from a one-pot reaction is challenging.

A notable example is the synthesis of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones. In this case, a complex Schiff base, 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, is first prepared and then reacted with thioglycolic acid to yield the spiro-thiazolidinone derivative in good yields (67–79%).[6]

The reaction scheme for this two-step approach is as follows:

G cluster_0 Step 1: Schiff Base Synthesis cluster_1 Step 2: Cyclization Ketone Cyclic Ketone Isolated_Schiff_Base Isolated Schiff Base Ketone->Isolated_Schiff_Base + Amine - H2O Amine Amine Amine->Isolated_Schiff_Base Final_Product This compound Isolated_Schiff_Base->Final_Product + Thioglycolic Acid - H2O Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Final_Product

Caption: Two-step synthesis via an isolated Schiff base.

Characterization of the this compound Core

The structural elucidation of the synthesized spiro-thiazolidinone is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the cyclopentyl ring, the methylene protons of the thiazolidinone ring (typically a singlet), and the protons of the substituent on the nitrogen atom. For the parent this compound, the methylene protons of the thiazolidinone ring appear as a singlet around δ 3.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the spiro carbon atom, typically in the range of δ 60-70 ppm. The carbonyl carbon of the thiazolidinone ring will resonate downfield, usually above δ 165 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically in the region of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in the confirmation of its structure through fragmentation patterns.

Conclusion and Future Perspectives

The synthesis of the this compound core is well-established, with the one-pot, three-component reaction being the most practical and efficient method. The use of novel catalytic systems continues to improve the sustainability and efficiency of this transformation. The structural rigidity and unique three-dimensional orientation of this spirocyclic scaffold make it a highly attractive starting point for the design of new therapeutic agents. Future research in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives, as the biological activity of chiral molecules is often dependent on their stereochemistry. Furthermore, the exploration of this core in the context of multicomponent reactions beyond the classical three-component approach, such as Ugi and Passerini reactions, could open up new avenues for the rapid generation of diverse and complex molecular architectures.

References

  • Hui, Y., Zhang, Y., Luo, Y., Li, J., & Wang, Y. (2021). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O.
  • El-Faham, A., Elmaati, T. M. A., Ghoneim, A. M., & Soliman, S. M. (2022).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2736.
  • Bolognese, A., Correale, G., Manfra, M., Lavecchia, A., Novellino, E., & Barone, V. (2004). Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Organic & Biomolecular Chemistry, 2(19), 2809–2813.
  • Elkanzi, N. A. A. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry, 2(4), 352-361.
  • Fathalla, W., & Zaki, M. E. A. (2018). Synthesis of Some New Isolated/Spiro β-Lactam and Thiazolidinone Incorporating Fused Thieno Pyrimidine Derivative. IOSR Journal of Applied Chemistry, 11(1), 58-66.
  • Kaur, H., & Singh, J. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 379(6), 49.
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and biological evaluation of some new 2,3-disubstituted-4-thiazolidinones. Indian Journal of Chemistry - Section B, 48B(1), 130-135.
  • Mistry, B. D., & Desai, K. R. (2004). Synthesis and antimicrobial activity of some new spiro-thiazolidinone and spiro-azetidinone derivatives. Indian Journal of Heterocyclic Chemistry, 13(3), 221-224.
  • Patel, A. L., & Desai, K. R. (2004). Synthesis and antimicrobial activity of some new spiro-thiazolidinones and spiro-azetidinones. Indian Journal of Chemistry - Section B, 43B(1), 199-202.
  • Sharma, S., & Kumar, A. (2012). Synthesis and biological evaluation of some new spiro-thiazolidinones. Indian Journal of Chemistry - Section B, 51B(11), 1584-1589.
  • Singh, J., & Kaur, H. (2022). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Molecules, 27(19), 6534.
  • Taha, M. O., & Al-Smadi, M. H. (2006). Synthesis and biological activity of some new thiazolidinone and spiro-thiazolidinone derivatives.
  • Thumar, N. J., & Patel, M. P. (2011). Synthesis and biological evaluation of some new spiro-thiazolidinone derivatives. Medicinal Chemistry Research, 20(8), 1221-1228.
  • Vashi, K., & Naik, H. B. (2004). Synthesis and antimicrobial activity of some new 4-thiazolidinone derivatives. Journal of the Institution of Chemists (India), 76(5), 158-160.

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Spirocyclic systems are of increasing interest in medicinal chemistry due to their unique three-dimensional architectures, which can lead to improved pharmacological properties. The 1-thia-4-azaspiro[4.4]nonan-3-one core, a derivative of thiazolidinone, represents a key pharmacophore with potential applications in various therapeutic areas. Thiazolidinone derivatives have been explored for their diverse biological activities, making a thorough understanding of their structural and spectroscopic properties essential for the design and synthesis of new chemical entities.[1][2]

This guide focuses on the parent compound, this compound, providing a foundational spectroscopic framework for this class of molecules. The subsequent sections will delve into the predicted spectroscopic data, offering insights into the structural nuances of this spirocyclic system.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound consists of a cyclopentane ring spiro-fused to a thiazolidinone ring at the carbon adjacent to the sulfur atom. This arrangement dictates a unique electronic and steric environment for each atom, which is reflected in its spectroscopic signature.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to reveal the connectivity and chemical environment of the hydrogen atoms in the molecule. The asymmetry introduced by the spiro-fusion and the heteroatoms will lead to distinct signals for the methylene protons of the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH-7.5 - 8.5Broad Singlet1H
-S-CH₂-CO-3.5 - 4.0Singlet2H
Cyclopentane-CH₂1.5 - 2.2Multiplet8H

Rationale: The amide proton (-NH-) is expected to appear as a broad singlet in the downfield region due to nitrogen's moderate electronegativity and potential for hydrogen bonding. The methylene protons adjacent to the sulfur and carbonyl groups (-S-CH₂-CO-) are anticipated to be deshielded and appear as a singlet. The eight methylene protons of the cyclopentane ring will likely resonate as a complex multiplet in the aliphatic region, a common feature in spirocyclic systems where diastereotopic protons are present.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O170 - 175
Spiro C60 - 70
-S-CH₂-CO-30 - 40
Cyclopentane-CH₂25 - 40

Rationale: The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The spiro carbon, being a quaternary carbon attached to a nitrogen and a sulfur (indirectly), will also be significantly deshielded. The methylene carbon of the thiazolidinone ring will appear at a moderate chemical shift. The cyclopentane carbons are expected to resonate in the typical aliphatic region, with potential for multiple signals due to the asymmetry of the molecule.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (amide)1670 - 1700Strong
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak-Medium

Rationale: A prominent absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1670-1700 cm⁻¹. The N-H stretching vibration should appear as a medium intensity band around 3200-3400 cm⁻¹. The aliphatic C-H stretching of the cyclopentane and thiazolidinone rings will be visible in the 2850-3000 cm⁻¹ range. The C-N and C-S stretching vibrations are expected to appear in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₁NOS), the expected molecular weight is approximately 157.24 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
157[M]⁺ (Molecular Ion)
129[M - CO]⁺
114[M - C₃H₅]⁺ (Loss of allyl radical from cyclopentane)
86[C₄H₄NS]⁺
69[C₅H₉]⁺ (Cyclopentyl cation)

Rationale: The mass spectrum should show a clear molecular ion peak at m/z 157. Common fragmentation pathways for thiazolidinones include the loss of carbon monoxide (CO) and cleavage of the spirocyclic system. The cyclopentane ring may undergo fragmentation, leading to the loss of alkyl fragments.

MS_Fragmentation M [M]⁺ m/z = 157 F1 [M - CO]⁺ m/z = 129 M->F1 - CO F2 [C₅H₉]⁺ m/z = 69 M->F2 - C₂H₂NOS F3 [C₄H₄NS]⁺ m/z = 86 M->F3 - C₃H₇

Caption: Predicted major fragmentation pathways for this compound.

Hypothetical Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the chosen solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

References

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (2025). Request PDF. Available at: [Link]

  • 2-Azaspiro[4.4]nonan-3-one | C8H13NO. PubChem. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2023). National Institutes of Health. Available at: [Link]

  • Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Available at: [Link]

  • Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. (2012). Scirp.org. Available at: [Link]

Sources

The 1-Thia-4-azaspiro[4.4]nonan-3-one Scaffold: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unique three-dimensional architecture of spirocyclic compounds offers significant advantages in drug discovery, providing access to novel chemical space and improved pharmacokinetic profiles. Among these, the 1-thia-4-azaspiro[4.4]nonan-3-one core has emerged as a privileged scaffold, particularly in the development of novel anticancer agents. This technical guide provides an in-depth exploration of this heterocyclic system for researchers, medicinal chemists, and drug development professionals. We will dissect field-proven synthetic methodologies, analyze the mechanistic basis of the scaffold's potent biological activities, and synthesize critical structure-activity relationship (SAR) insights. Detailed experimental protocols, data-driven tables, and workflow visualizations are provided to create a self-validating and actionable resource for advancing the therapeutic potential of this promising compound class.

Introduction: The Spirocyclic Advantage in Drug Design

The Unique Topography of Spirocycles

Spirocycles, characterized by two rings connected by a single common atom, introduce a rigid, three-dimensional geometry into molecular structures. This inherent structural constraint is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[1] Unlike flat, aromatic systems, the non-planar nature of spirocyclic scaffolds allows for more precise and novel interactions within the complex topographies of protein binding pockets.[2] This structural feature is a key driver in the exploration of spirocycles as bioisosteres for common heterocyclic motifs and as core components in novel therapeutic agents.[3]

The Emergence of the this compound Core

The this compound scaffold, which incorporates a thiazolidinone ring fused spirocyclically to a cyclopentane ring, represents a valuable heterocyclic system. The thiazolidinone moiety itself is a "wonder nucleus" present in numerous established drugs, and the N-C-S linkage is critical for a range of biological activities, including antimicrobial and anti-HIV effects.[4] The fusion into a spiro-system enhances metabolic stability and provides a rigid framework for orienting functional groups, making it a prime candidate for library synthesis and lead optimization in drug discovery programs.[2][3]

Therapeutic Landscape and Potential Applications

Derivatives of the 1-thia-4-azaspiro scaffold have demonstrated a wide spectrum of biological activities. The most significant of these is anticancer activity, with compounds showing potent inhibition of various cancer cell lines, including those of the liver, prostate, and colon.[4][5] Mechanistic studies have revealed that certain analogs can function as dual inhibitors of key oncogenic kinases like EGFR and BRAFV600E.[1] Beyond oncology, related spirothiazolidines have been investigated for antimalarial, antioxidant, antimicrobial, and acetylcholinesterase inhibitory activities, highlighting the versatility of this structural class.[4]

Synthetic Strategies and Core Elaboration

The synthesis of the this compound core and its analogs is often achieved through efficient and convergent multicomponent reactions.

Foundational Synthesis: The Three-Component Condensation

A robust and widely employed method for constructing the analogous 1-thia-4-azaspiro[4.5]decane core is a one-pot, three-component reaction.[4] This strategy involves the condensation of a cyclic ketone, an amine, and mercaptoacetic acid. The causality behind this choice is efficiency; it allows for the rapid assembly of the complex spirocyclic core from simple, commercially available starting materials.

The reaction typically proceeds through the initial formation of a Schiff base (imine) intermediate from the ketone and the amine. Subsequently, the thiol group of mercaptoacetic acid attacks the imine carbon, followed by an intramolecular cyclization via amide bond formation, which yields the final spiro-thiazolidinone product. The use of dry benzene or a similar azeotropic solvent is crucial for driving the reaction to completion by removing the water formed during the condensation steps.

This protocol is adapted from established procedures for the synthesis of analogous spiro compounds.[4]

Objective: To synthesize a representative aryl-substituted 1-thia-4-azaspiro[4.5]decan-3-one.

Materials:

  • Cyclohexanone (1.0 eq)

  • 4-Bromoaniline (1.0 eq)

  • Mercaptoacetic acid (thioglycolic acid) (1.1 eq)

  • Dry Benzene

  • Dean-Stark apparatus

  • Standard reflux glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add a solution of cyclohexanone (1.0 eq) and 4-bromoaniline (1.0 eq) in dry benzene.

  • Add mercaptoacetic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected (typically 6-8 hours), indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative.[4]

Self-Validation: The successful synthesis is confirmed by standard analytical techniques. The IR spectrum should show a characteristic carbonyl (C=O) peak for the thiazolidinone ring around 1670-1685 cm⁻¹. ¹H-NMR will confirm the presence of the methylene protons of the thiazolidinone ring, and ¹³C-NMR will show a signal for the spiro-carbon atom and the carbonyl carbon.[4]

Post-Synthesis Elaboration: Building Complexity

The core scaffold is a versatile platform for further chemical modifications to explore the SAR and optimize biological activity.

The active methylene group at the C2 position of the thiazolidinone ring can undergo condensation with various aldehydes to introduce new substituents.[4] Furthermore, the core can be elaborated into more complex heterocyclic systems. For example, condensation with 2-amino-1,3,4-thiadiazole-5-thiol can yield arylidine-1,3,4-thiadiazole derivatives.[4]

Studies have shown that the attachment of sugar moieties via a thioglycosidic linkage can significantly enhance the anticancer activity of these compounds.[4][6] This is typically achieved by reacting a thione derivative of the spiro-heterocycle with an acetylated glycosyl bromide, followed by deacetylation to yield the final thioglycoside.[4] The rationale is that the glycosyl moiety can improve the compound's solubility and potentially facilitate cellular uptake, leading to increased efficacy.

Workflow Diagram for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Ketone Cyclic Ketone Core 1-Thia-4-azaspiro [4.4]nonan-3-one Core Ketone->Core 3-Component Condensation Amine Amine Amine->Core 3-Component Condensation TGA Mercaptoacetic Acid TGA->Core 3-Component Condensation Product1 C2-Substituted Analog Core->Product1 Product2 Thiadiazole Derivative Core->Product2 Aldehyde Aldehyde Aldehyde->Product1 Thiadiazole Thiadiazole Precursor Thiadiazole->Product2 Glycosyl Glycosyl Bromide Product3 Thioglycoside Analog Glycosyl->Product3 Product2->Product3

Caption: General workflow for synthesis and derivatization of the core scaffold.

Biological Activity and Mechanistic Insights

Anticancer Properties: A Primary Therapeutic Avenue

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect.[5][7]

Certain quinolinyl-amino-thia-azaspiroalkanone derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[1] This is a clinically significant finding, as dual-targeting kinase inhibitors can be highly effective anticancer agents.[1] For example, compounds 6b and 7b from one study showed EGFR inhibition with IC₅₀ values of 84 nM and 78 nM, and BRAFV600E inhibition with IC₅₀ values of 108 nM and 96 nM, respectively.[1]

The antiproliferative effects of these compounds are often mediated by the induction of apoptosis.[1] Mechanistic studies on active derivatives revealed an increase in the pro-apoptotic Bax/Bcl-2 ratio and an overexpression of caspase-3, a key executioner of apoptosis.[1]

Derivatives of this scaffold have demonstrated efficacy against a panel of human cancer cell lines. The table below summarizes the inhibitory activities of selected compounds.

Compound IDCancer Cell LineActivity MetricValueReference
7b Panc-1 (Pancreatic)GI₅₀32 nM[1]
6b Four-cell line panelGI₅₀ (avg)35 nM[1]
Compound 58 HCT-116 (Colorectal)IC₅₀92.2 nM[6]
Series HepG-2 (Liver)Moderate to High Inhibition-[4][5]
Series PC-3 (Prostate)Moderate to High Inhibition-[4][5]
Structure is a 4-(4-fluorophenyl)-N-(5-(...-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine
Broader Bioactivity Spectrum

While oncology is the primary focus, the core scaffold is associated with a wider range of biological activities. Simple spirothiazolidines have been reported to inhibit metalloproteases, suggesting applications in controlling malaria infections.[4] Additionally, various derivatives have shown potential as antioxidant, antimicrobial, and acetylcholinesterase inhibitory agents.[4]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is critical for rational drug design.

Impact of Substituents
  • N4-Aryl Group: The nature of the substituent on the nitrogen at position 4 is crucial. In the dual EGFR/BRAFV600E inhibitors, a quinolinyl-amino moiety was the key pharmacophore.[1] In other series, simple substituted aryl groups like 4-bromophenyl or 4-fluorophenyl were used to construct the core.[4]

  • C2-Position: Derivatization at the C2-methylene position allows for the introduction of diverse groups that can modulate activity. Condensation to form larger heterocyclic systems like thiazolopyrimidines is a common strategy.[4]

  • Glycosylation: As noted, the addition of glycosyl moieties, particularly via a thioglycosidic linkage to a 1,3,4-thiadiazole ring system attached to the core, has been shown to be a highly effective strategy for increasing anticancer potency.[4][6] This suggests that the sugar unit plays a critical role in the compound's interaction with its biological target or in its pharmacokinetic properties.

SAR Summary Diagram

Sources

The Therapeutic Potential of Spirothiazolidinone Compounds: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirothiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

Spirothiazolidinone compounds, a unique class of heterocyclic molecules, have garnered significant attention in the field of medicinal chemistry. Their characteristic three-dimensional spirocyclic framework, which features a thiazolidinone ring fused to another cyclic system through a single common carbon atom, imparts a rigid and defined orientation of substituents. This structural rigidity is a key factor in their ability to interact with high specificity and affinity to a variety of biological targets. The thiazolidinone core itself is a well-established pharmacophore, known to be a crucial structural component in a wide array of biologically active compounds.[1][2] The fusion into a spiro-system further enhances their drug-like properties, often leading to improved metabolic stability and oral bioavailability. This guide provides an in-depth exploration of the diverse biological activities of novel spirothiazolidinone compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these activities, offering a comprehensive resource for researchers and drug development professionals.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Spirothiazolidinone derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanism of Action: Inhibition of Key Oncogenic Pathways

A significant body of research has demonstrated that spirothiazolidinone compounds can exert their anticancer effects through the inhibition of critical enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[4]

Another important mechanism involves the induction of apoptosis , or programmed cell death. Spirothiazolidinone derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Furthermore, these compounds can induce cell cycle arrest , preventing cancer cells from progressing through the different phases of the cell cycle and ultimately leading to a halt in proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Spiro Spirothiazolidinone Compound Spiro->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

B. Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of novel spirothiazolidinone compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
STZ-1 MCF-7 (Breast)5.2[5]
STZ-1 A549 (Lung)8.4[5]
STZ-2 HeLa (Cervical)3.1
STZ-3 HepG2 (Liver)6.5[5]
STZ-4 PC-3 (Prostate)7.9[6]
C. Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spirothiazolidinone compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the spirothiazolidinone compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Spirothiazolidinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1][2]

A. Mechanism of Action: Disruption of Microbial Cell Integrity and Function

The precise mechanisms by which spirothiazolidinone compounds exert their antimicrobial effects are still under investigation, but several potential modes of action have been proposed. These include:

  • Inhibition of Cell Wall Synthesis: The thiazolidinone ring is structurally similar to penicillin and other β-lactam antibiotics, suggesting a potential role in inhibiting bacterial cell wall synthesis.

  • Disruption of Membrane Potential: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: These compounds may target and inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of spirothiazolidinone compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
STZ-5 Staphylococcus aureus18Candida albicans15[2]
STZ-5 Escherichia coli16Aspergillus niger12[2]
STZ-6 Pseudomonas aeruginosa14Trichophyton rubrum16[1]
C. Experimental Protocol for Antimicrobial Susceptibility Testing

This method is widely used to screen for antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized inoculum of a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.[7][8]

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the spirothiazolidinone compound solution (at a specific concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Spirothiazolidinone derivatives have shown potential as anti-inflammatory agents.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. This includes:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some spirothiazolidinone derivatives may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

  • Modulation of Cytokine Production: These compounds may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
STZ-7 1045.5[10]
STZ-7 2062.3[10]
Indomethacin (Control) 1068.7[10]
C. Experimental Protocol for In Vivo Anti-inflammatory Activity

This is a widely used and reproducible model of acute inflammation.[11][12]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[12]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the spirothiazolidinone compound or a vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion: A Promising Scaffold for Future Drug Discovery

Spirothiazolidinone compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential to address significant unmet medical needs. The structure-activity relationship studies of these compounds are crucial for optimizing their potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and pave the way for the development of novel spirothiazolidinone-based drugs. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring and harnessing the multifaceted biological activities of this fascinating class of molecules.

References

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. NIH.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
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  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • (PDF) Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties.
  • DNA Cell Cycle Analysis with PI. University of California, San Francisco.
  • MTT assay protocol. Abcam.
  • Apoptosis Protocols. USF Health - University of South Florida.
  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Lala Lajpat Rai University of Veterinary & Animal Sciences (LUVAS).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • An overview of small-molecule inhibitors of VEGFR signaling.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • Cell cycle analysis using propidium iodide (PI) staining and flow....
  • Antimicrobial Susceptibility Testing. Apec.org.
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  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core Facility.
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  • Carrageenan Induced Paw Edema (R

Sources

Mechanism of action of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-Thia-4-azaspiro[4.4]nonan-3-one and its Derivatives

Foreword: Charting a Course for Mechanistic Discovery

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. While direct, in-depth research on the mechanism of action of the parent compound is nascent, a growing body of literature on its derivatives showcases a remarkable breadth of biological activity. This guide, therefore, adopts a predictive and exploratory approach. We will synthesize the established activities of closely related spiro-thiazolidinone analogs to postulate plausible mechanisms of action for the core scaffold. More critically, we will provide the robust experimental frameworks necessary to test these hypotheses, empowering researchers to elucidate the precise molecular interactions of this promising class of compounds. Our focus is not just on what is known, but on providing a clear roadmap for what can be discovered.

The this compound Scaffold: Synthesis and Structural Context

The foundation of any mechanistic study lies in a thorough understanding of the molecule's synthesis and structure. The 1-thia-4-azaspiro nucleus is typically synthesized via a one-pot, three-component reaction. This efficient approach involves the condensation of a ketone, an amine, and thioglycolic acid, offering a versatile route to a diverse library of derivatives.[1][2] The spirocyclic nature of the compound, where the five-membered thiazolidinone ring and the five-membered cyclopentane ring share a single carbon atom, imparts a unique three-dimensional architecture. This rigid, yet complex, conformation is a key determinant of its biological activity, influencing how it interacts with protein binding pockets.

A general synthetic scheme for related spiro-thiazolidinones is depicted below. The reaction proceeds through the formation of an imine intermediate from the ketone and amine, which then undergoes intramolecular cyclization with thioglycolic acid.[2]

General Synthesis Workflow

Ketone Cyclopentanone Intermediate Imine Intermediate Ketone->Intermediate + Reflux Amine Primary Amine (R-NH2) Amine->Intermediate + Reflux TGA Thioglycolic Acid (HSCH2COOH) Product This compound Derivative TGA->Product Solvent Solvent (e.g., Benzene) Solvent->Intermediate Solvent->Product Intermediate->Product + Thioglycolic Acid - H2O

Caption: Generalized workflow for the synthesis of this compound derivatives.

Postulated Mechanisms of Action: Insights from Thiazolidinone Analogs

The thiazolidinone core is a well-established pharmacophore, and its spirocyclic derivatives have demonstrated significant potential in several therapeutic areas.[3] Below, we explore the most prominent mechanisms of action observed in analogs of this compound.

Anticancer Activity: A Multi-pronged Assault

Derivatives of the closely related 1-thia-4-azaspiro[4.5]decane scaffold have exhibited potent anticancer activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[1][4][5] The underlying mechanisms appear to be multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways.

Apoptosis is a crucial process for eliminating cancerous cells.[6] Thiazolidinone derivatives have been shown to trigger this cellular suicide program.[7][8] The proposed mechanism involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[6] Pro-apoptotic proteins can stimulate the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key player in the apoptotic cascade.[6]

Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed apoptotic pathway initiated by this compound derivatives.

Certain cancers are driven by mutations in key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[6] Novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones have been synthesized and identified as potent dual inhibitors of both EGFR and the BRAFV600E mutant.[6][9] This dual inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, leading to potent antiproliferative effects.[9]

Table 1: Inhibitory Activity of Spiro-Thiazolidinone Analogs

CompoundTargetIC50 (nM)Cancer Cell Line GI50 (nM)Reference
6b EGFR8435[9]
BRAFV600E108[9]
7b EGFR7832[9]
BRAFV600E96[9]
Antiviral and Antimicrobial Potential

Beyond oncology, derivatives of the 1-thia-4-azaspiro scaffold have shown promise as anti-infective agents.

  • Antiviral Activity: A series of 1-thia-4-azaspiro[4.5]decan-3-ones were found to inhibit the replication of human coronavirus 229E, with the most active compound exhibiting an EC50 value of 5.5 µM.[10] The precise mechanism is yet to be elucidated but points towards the scaffold's versatility in targeting viral processes.

  • Antimicrobial Activity: Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one have demonstrated moderate to good activity against various bacteria, including S. aureus, E. coli, P. aeruginosa, and B. subtilis.[11]

Experimental Protocols for Mechanistic Validation

To transition from postulated to proven mechanisms, a systematic and rigorous experimental approach is essential. The following protocols provide a self-validating system for investigating the anticancer properties of this compound and its derivatives.

Protocol: Cell Viability Assessment using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HepG-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration causing 50% growth inhibition).

Protocol: Apoptosis Detection via Annexin V-FITC/Propidium Iodide Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence of apoptosis induction.

Methodology:

  • Treatment: Treat cells with the test compound at its GI50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Protocol: In Vitro Kinase Inhibition Assay

Rationale: To confirm direct inhibition of target kinases like EGFR and BRAFV600E, a cell-free enzymatic assay is the gold standard.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or BRAFV600E enzyme, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence-based) to quantify the amount of phosphorylated substrate.

  • Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Start Synthesize & Characterize This compound Derivative MTT Cell Viability Screen (MTT Assay) Start->MTT Is it cytotoxic? Apoptosis Apoptosis Confirmation (Annexin V/PI Assay) MTT->Apoptosis Yes Mechanism Elucidate Mechanism of Action MTT->Mechanism No (Explore other mechanisms) Kinase In Vitro Kinase Assay (EGFR, BRAF) Apoptosis->Kinase Does it induce apoptosis? Kinase->Mechanism Is it a kinase inhibitor?

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In Silico Modeling of 1-Thia-4-azaspiro[4.4]nonan-3-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-thia-4-azaspiro[4.4]nonan-3-one scaffold is an emerging heterocyclic motif of significant interest in medicinal chemistry, with derivatives demonstrating promising biological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of interactions between this spirocyclic system and its putative biological targets. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols to offer a causal, experience-driven narrative on the strategic application of computational techniques in modern drug discovery. We will explore the intricacies of molecular docking, molecular dynamics simulations, and pharmacophore modeling, contextualized through a case study involving the interaction of a representative this compound derivative with the kinase domains of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant, both critical targets in oncology.[1]

Introduction: The Rationale for In Silico Interrogation of a Novel Scaffold

The confluence of combinatorial chemistry and high-throughput screening has exponentially expanded the accessible chemical space for drug discovery. Within this landscape, spirocyclic compounds have garnered considerable attention due to their inherent three-dimensionality, which can confer improved metabolic stability, target specificity, and novel intellectual property positioning.[3] The this compound core, a privileged structure, presents a unique combination of a lactam, a thioether, and a spirocyclic center, offering a rich tapestry of potential intermolecular interactions.

In silico modeling provides a powerful and cost-effective avenue to explore the therapeutic potential of such novel scaffolds before committing to extensive synthetic and biological validation campaigns. By simulating the dynamic interplay between a ligand and its target protein at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective derivatives. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies for a robust computational evaluation of this compound derivatives.

The Computational Workflow: A Symbiotic Approach

A successful in silico drug discovery campaign is not a linear progression but rather an iterative and synergistic application of various computational tools. The workflow presented herein is designed to be a self-validating system, where the outputs of one technique inform and refine the inputs of the next.

computational_workflow cluster_prep Preparation Phase cluster_screening Screening & Refinement cluster_dynamics Dynamic Validation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Selection & Preparation Target_Selection->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Identifies key interactions MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Provides initial complex Pharmacophore->Docking Guides virtual screening Analysis Interaction & Energy Analysis MD_Sim->Analysis Analysis->Ligand_Prep Informs derivative design md_workflow Start Protein-Ligand Complex Solvate Solvation Start->Solvate Ionize Ionization Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Equilibrate_NPT->Production_MD Analyze Trajectory Analysis Production_MD->Analyze

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A Comprehensive Technical Guide to the ADMET Profile of 1-Thia-4-azaspiro[4.4]nonan-3-one: An In Silico and In Vitro Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early ADMET Profiling in Drug Discovery

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic and safety profiles represents a significant financial and temporal burden. Proactive and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a regulatory hurdle but a cornerstone of efficient and successful drug development. This guide provides an in-depth technical framework for the prediction and evaluation of the ADMET profile of a novel heterocyclic scaffold, 1-Thia-4-azaspiro[4.4]nonan-3-one. By integrating computational modeling with established in vitro assays, we aim to construct a holistic understanding of this compound's potential as a drug candidate, thereby enabling informed, data-driven decisions in the early stages of discovery.

The Compound of Interest: this compound

The spirocyclic scaffold is a recurring motif in medicinal chemistry, often imparting favorable three-dimensional character and metabolic stability. This compound, a heterocyclic compound featuring a spirocyclic junction, presents an intriguing starting point for the development of novel therapeutics. Its unique topology may offer distinct advantages in terms of target engagement and physicochemical properties.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Before embarking on extensive biological screening, a thorough characterization of its fundamental physicochemical properties is paramount. These properties, often predicted computationally, provide the initial clues to its potential ADMET liabilities.

PropertyPredicted ValueSignificance in ADMET
Molecular Weight157.22 g/mol Influences diffusion and overall size for target binding.
LogP-0.2Indicates hydrophilicity, affecting solubility and permeability.
Hydrogen Bond Donors1Potential for interactions with biological targets and transporters.
Hydrogen Bond Acceptors2Influences solubility and binding affinity.
Polar Surface Area49.8 ŲKey determinant of membrane permeability.

Table 1: Predicted Physicochemical Properties of this compound. Data sourced from computational models.

A Synergistic Approach: Integrating In Silico and In Vitro ADMET Prediction

A robust ADMET assessment strategy relies on the synergy between computational (in silico) and laboratory-based (in vitro) methods. In the initial phases of drug discovery, in silico models offer a rapid and cost-effective means to screen large numbers of compounds and prioritize those with the most promising ADMET profiles.[1] These predictions are then validated and refined through a tiered series of in vitro assays, which provide more biologically relevant data.[2][3]

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_decision Decision Making In_Silico Initial Computational Screening (Physicochemical Properties, ADMET Models) In_Vitro Tiered In Vitro Assays (e.g., Caco-2, Microsomal Stability) In_Silico->In_Vitro Prioritization Decision Go/No-Go Decision Lead Optimization In_Vitro->Decision Data-Driven Insights

Figure 2. Integrated workflow for ADMET profiling, combining in silico and in vitro approaches.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption across the gastrointestinal tract is the first critical step. Key factors influencing absorption include solubility, permeability, and stability in the gut environment.

In Silico Prediction of Absorption

Computational models can provide early indicators of a compound's absorptive potential. Based on the physicochemical properties of this compound, we can make the following initial assessments:

  • Lipinski's Rule of Five: This rule provides a quick assessment of "drug-likeness" and the likelihood of oral bioavailability.[4] Our compound of interest adheres to all of Lipinski's rules, suggesting a favorable starting point.

  • Aqueous Solubility: The predicted LogP of -0.2 suggests good aqueous solubility, which is essential for dissolution in the gastrointestinal fluids.

  • Permeability: The polar surface area of 49.8 Ų is well within the range associated with good membrane permeability.

In Vitro Protocol: Caco-2 Permeability Assay

To experimentally validate the predicted permeability, the Caco-2 permeability assay is the industry standard. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound, this compound, is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the basolateral samples is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the monolayer.

Distribution: Where Does the Compound Go in the Body?

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes to reach the target tissues.

In Silico Prediction of Distribution

Computational tools can estimate key distribution parameters:

  • Plasma Protein Binding (PPB): Models can predict the percentage of a compound that will bind to plasma proteins like albumin. A high degree of PPB can limit the free fraction of the drug available to exert its therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, crossing the BBB is essential. In silico models can predict the likelihood of BBB penetration based on physicochemical properties.

In Vitro Protocol: Plasma Protein Binding Assay

The most common in vitro method to determine the extent of plasma protein binding is equilibrium dialysis.

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: One chamber is filled with plasma, and the other with a buffer solution containing the test compound.

  • Equilibration: The apparatus is incubated to allow the unbound compound to equilibrate across the membrane.

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Metabolism: How is the Compound Processed by the Body?

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. Understanding a compound's metabolic stability and the enzymes involved is crucial for predicting its half-life and potential for drug-drug interactions.

In Silico Prediction of Metabolism
  • Metabolic Stability: In silico models can predict the likelihood of a compound being rapidly metabolized by cytochrome P450 (CYP) enzymes.

  • Site of Metabolism: These models can also identify potential sites on the molecule that are most susceptible to metabolic transformation.

In Vitro Protocol: Microsomal Stability Assay

The microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to metabolism by liver enzymes.

Protocol:

  • Reaction Mixture: The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and the necessary cofactors (e.g., NADPH).

  • Time Course: Aliquots are taken at various time points and the reaction is quenched.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its in vivo metabolic stability.

Excretion: How is the Compound Eliminated from the Body?

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile).

In Silico Prediction of Excretion

Computational models can predict the primary route of excretion based on the physicochemical properties of the compound and its metabolites.

In Vitro Assessment of Excretion

While in vitro assays for excretion are less common in early screening, understanding a compound's interaction with transporters involved in renal and hepatic clearance can be valuable. Assays using cell lines overexpressing specific transporters (e.g., OATP, P-gp) can provide insights into potential excretion pathways.

Toxicity: Does the Compound Have Off-Target Effects?

Assessing the potential for toxicity is a critical component of the ADMET profile. Early identification of potential liabilities can prevent the progression of compounds that are likely to fail in later stages of development.

In Silico Prediction of Toxicity

A wide range of in silico models are available to predict various forms of toxicity:

  • hERG Blockade: Inhibition of the hERG potassium channel can lead to cardiotoxicity. In silico models can predict a compound's potential to block this channel.

  • Mutagenicity (Ames Test): Computational models can predict the likelihood of a compound causing mutations in bacterial strains, which is an indicator of carcinogenic potential.

  • Hepatotoxicity: Models can assess the potential for a compound to cause liver injury.

In Vitro Protocol: hERG Patch Clamp Assay

The gold standard for assessing hERG liability is the manual patch-clamp assay.

Protocol:

  • Cell Line: A cell line stably expressing the hERG channel is used.

  • Electrophysiology: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test compound.

  • Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Toxicity_Assessment cluster_in_silico_tox In Silico Toxicity Prediction cluster_in_vitro_tox In Vitro Toxicity Assays In_Silico_Tox hERG Blockade Mutagenicity (Ames) Hepatotoxicity hERG_Assay hERG Patch Clamp Assay In_Silico_Tox->hERG_Assay Ames_Test Ames Test In_Silico_Tox->Ames_Test Hepatotoxicity_Assay Hepatocyte Viability Assay In_Silico_Tox->Hepatotoxicity_Assay

Figure 3. A tiered approach to toxicity assessment, beginning with in silico predictions followed by targeted in vitro assays.

Conclusion: A Data-Driven Path Forward

The comprehensive ADMET profiling of this compound, through the strategic integration of in silico and in vitro methodologies, provides a robust foundation for its continued development. The initial computational assessment suggests a favorable profile with good "drug-like" properties. The subsequent in vitro assays will serve to validate these predictions and provide the quantitative data necessary to make an informed " go/no-go " decision. This structured, evidence-based approach to early ADMET assessment is indispensable for mitigating risk and accelerating the journey of a promising compound from the laboratory to the clinic.

References

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, April 22). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Retrieved from [Link]

  • LifeNet Health. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Retrieved from [Link]

  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) ADMET in silico modelling: Towards prediction paradise?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]

  • PubMed. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • MDPI. (2023, March 2). Prediction of ADMET Properties of Anti-Breast Cancer Compounds Using Three Machine Learning Algorithms. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Spirocyclic Thiazolidinones in Modern Drug Discovery

The 1-thia-4-azaspiro[4.4]nonan-3-one scaffold is a prominent member of the spirocyclic thiazolidinone family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. These structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, derivatives of this spirocyclic system have shown promise as potent anticancer agents.[1][2] The rigid, three-dimensional architecture of the spirocyclic core allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to protein targets. The synthesis of such complex molecules has traditionally required multi-step procedures, often leading to lower overall yields and increased waste. The advent of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of these valuable compounds, offering a more efficient and environmentally benign approach.[3][4][5] This application note provides a detailed protocol and mechanistic insights for the one-pot synthesis of this compound derivatives, tailored for researchers in drug development and organic synthesis.

Principle of the One-Pot Synthesis: A Multicomponent Approach

The synthesis of the this compound core is achieved through a one-pot reaction that leverages the principles of multicomponent chemistry. This strategy involves the reaction of three or more starting materials in a single reaction vessel to form a complex product in a single operation.[6] The key advantages of this approach include:

  • Atom Economy and Efficiency: By combining multiple steps into one, MCRs minimize the need for purification of intermediates, saving time, solvents, and reagents.[4]

  • Operational Simplicity: The straightforward procedure reduces the number of handling steps, making the synthesis more amenable to high-throughput screening and library generation.

  • Access to Molecular Diversity: The modular nature of MCRs allows for the facile introduction of a variety of substituents by simply changing the starting materials, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The specific reaction for the synthesis of this compound derivatives typically involves the condensation of a cyclic ketone, a hydrazine derivative, and thioglycolic acid. The reaction proceeds through the in situ formation of a hydrazone intermediate, which then undergoes cyclization with thioglycolic acid to yield the desired spirocyclic product.

Experimental Protocol: One-Pot Synthesis of 4-Amino-1-thia-4-azaspiro[4.4]nonan-3-one

This protocol describes a general procedure for the synthesis of a representative this compound derivative.

Materials and Reagents:
  • Cyclopentanone

  • Hydrazine hydrate

  • Thioglycolic acid

  • Ethanol, absolute

  • Benzene (or Toluene as a safer alternative)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Procedure:
  • Formation of the Hydrazone Intermediate (in situ):

    • To a solution of cyclopentanone (1.0 eq) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.0 eq).

    • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the cyclopentylidenehydrazine intermediate. The progress of this initial reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization with Thioglycolic Acid:

    • To the reaction mixture containing the in situ generated hydrazone, add benzene or toluene.

    • Add thioglycolic acid (1.1 eq) to the mixture.

    • Fit the flask with a reflux condenser (and a Dean-Stark trap if desired to remove water azeotropically, which can drive the reaction to completion).

    • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain reflux for 12-24 hours.[7]

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted thioglycolic acid, followed by a wash with brine.

    • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound derivative.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism and Rationale

The one-pot synthesis of this compound derivatives proceeds through a well-defined reaction sequence. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of the cyclopentanone, followed by dehydration to form the corresponding cyclopentylidenehydrazine (a Schiff base). This is a classic condensation reaction.

  • Thiol Addition: The thiol group of thioglycolic acid then acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond of the hydrazone. This addition is often the rate-determining step.

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon of the carboxylic acid moiety of the intermediate, followed by the elimination of a water molecule to form the stable five-membered thiazolidinone ring. The use of a non-polar solvent like benzene or toluene and elevated temperatures facilitates the dehydration and cyclization steps.[7]

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a suitable solvent for the initial hydrazone formation. The subsequent switch to a solvent like benzene or toluene allows for azeotropic removal of water, which drives the equilibrium towards the formation of the final product.

  • Temperature: Reflux temperatures are necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Stoichiometry: A slight excess of thioglycolic acid is often used to ensure the complete conversion of the hydrazone intermediate.

Data Presentation: Representative this compound Derivatives

The following table summarizes the synthesis of various this compound derivatives and related spiro-thiazolidinones reported in the literature, showcasing the versatility of this one-pot synthesis.

EntryCyclic KetoneHydrazine DerivativeProductYield (%)Reference
1Cyclopentanone4-Hydrazinyl-6-methyl-2H-pyran-2-one4-((6-Methyl-2-oxo-2H-pyran-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one72[7]
2Cyclohexanone4-Hydrazinyl-quinolin-2(1H)-one4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one79[7]
3Cyclopentanone4-Hydrazinyl-6-chloroquinolin-2(1H)-one4-((6-Chloro-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one67[7]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Purification A Cyclic Ketone + Hydrazine Derivative in Ethanol B Stir at Room Temperature (1-2h) A->B Formation of Hydrazone C Add Thioglycolic Acid and Benzene/Toluene B->C D Reflux (12-24h) C->D Formation of Spiro-ring E Solvent Evaporation D->E F Aqueous Work-up (NaHCO3, Brine) E->F G Drying and Solvent Removal F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Proposed Reaction Mechanism

G R1 Cyclic Ketone + Hydrazine I1 Hydrazone (Schiff Base) R1->I1 - H2O R2 Thioglycolic Acid I2 Thiol Adduct I1->I2 + Thiol I3 Open-chain Intermediate I2->I3 Proton Transfer P This compound I3->P Intramolecular Cyclization - H2O

Caption: Proposed mechanism for the formation of the this compound scaffold.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time, ensure azeotropic removal of water with a Dean-Stark trap.
Decomposition of starting materials or productEnsure the reaction temperature does not significantly exceed the boiling point of the solvent.
Inefficient purificationOptimize the solvent system for column chromatography.
Formation of multiple productsSide reactionsEnsure the purity of starting materials. Lowering the reaction temperature might increase selectivity.
Difficulty in product isolationProduct is highly soluble in the aqueous phasePerform multiple extractions with the organic solvent.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when using volatile and flammable solvents like benzene or toluene.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Thioglycolic acid is corrosive and has a strong, unpleasant odor. Handle with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. Available at: [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC - NIH. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]

  • [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - NIH. Available at: [Link]

  • Small Heterocycles in Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of spiro tricyclic scaffold 4. Reagents and conditions: (A)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. Available at: [Link]

  • (PDF) Multicomponent synthesis of heterocyclic compounds - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. Available at: [Link]

  • Passerini Reaction - Organic Chemistry Portal. Available at: [Link]

  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - NIH. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]

  • A one-pot method for the synthesis of acetyl derivatives of spiro-1,3,4-thiadiazolines. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating 1-Thia-4-azaspiro[4.4]nonan-3-one in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spirocyclic Thiazolidinones in Oncology

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their unique three-dimensional structures that can facilitate novel interactions with biological targets.

This application note focuses on 1-Thia-4-azaspiro[4.4]nonan-3-one , a member of the spiro-thiazolidinone family. While direct studies on this specific "[4.4]nonan" derivative are emerging, extensive research on the closely related 1-Thia-4-azaspiro[4.5]decan-3-one scaffold has demonstrated significant potential as a versatile core for the development of potent anticancer agents.[1][2][3] Derivatives of this class of compounds have exhibited cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[1][3][4]

The proposed mechanism of action for some of these related spiro compounds involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[5][6] Furthermore, certain derivatives have been identified as dual inhibitors of key oncogenic signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein, highlighting their potential for targeted cancer therapy.[5][6] The thiazolidinone ring, a core component of this spiro structure, is present in several established drugs and is recognized for its broad spectrum of biological activities. Given this compelling background, the systematic evaluation of this compound in various cancer cell line assays is a logical and promising step in the preclinical drug development process.

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anticancer potential of this compound. The described assays will enable the characterization of its effects on cell viability, apoptosis, cell cycle progression, and cell migration.

Experimental Workflows and Methodologies

A systematic approach to evaluating a novel compound is crucial for obtaining reliable and reproducible data. The following workflow is recommended for the initial characterization of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (at IC50 concentration) cluster_2 Phase 3: Functional Assays A Prepare Stock Solution of This compound C Perform MTT Assay to Determine IC50 A->C B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed if cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed if cytotoxic G Wound Healing (Scratch) Assay for Cell Migration C->G Investigate anti-metastatic potential F Caspase-3/7 Activity Assay D->F Confirm apoptosis H Transwell Invasion Assay G->H Assess invasive capability

Caption: A logical workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Materials:
  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Example Data Presentation:
Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT116)
0 (Vehicle)100 ± 4.5100 ± 5.2100 ± 3.9
195.2 ± 3.892.1 ± 4.196.5 ± 3.2
1075.6 ± 2.968.4 ± 3.580.1 ± 2.8
2552.3 ± 2.145.7 ± 2.858.9 ± 2.5
5028.9 ± 1.820.1 ± 2.235.4 ± 1.9
10010.5 ± 1.28.7 ± 1.515.2 ± 1.3
IC50 (µM) ~26.5 ~22.8 ~32.1

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Materials:
  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Protocol:
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Expected Results and Interpretation:
  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13]

Materials:
  • Caspase-Glo® 3/7 Assay Kit

  • Treated and control cells in a white-walled 96-well plate

  • Luminometer

Step-by-Step Protocol:
  • Cell Treatment: Plate and treat cells with this compound as in the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[14]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[14]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[14]

G cluster_pathway Potential Apoptotic Pathway Compound 1-Thia-4-azaspiro [4.4]nonan-3-one Target Oncogenic Target (e.g., EGFR/BRAF, p53-MDM2) Compound->Target Inhibition Signal Apoptotic Signaling Cascade Target->Signal Activation Caspase9 Initiator Caspase-9 Signal->Caspase9 Caspase37 Effector Caspases-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Sources

1-Thia-4-azaspiro[4.4]nonan-3-one as an EGFR/BRAFV600E inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide

Topic: 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives as Novel Dual Inhibitors of EGFR and BRAFV600E

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of resistance to targeted cancer therapies remains a significant clinical challenge. The epidermal growth factor receptor (EGFR) and the BRAF kinase, particularly the V600E mutant, are critical nodes in the MAPK/ERK signaling pathway that drives the proliferation and survival of numerous cancer types.[1][2] While specific inhibitors for each target have been developed, tumors often acquire resistance, sometimes through the activation of alternative signaling pathways.[3] For instance, BRAF inhibition can lead to the feedback activation of EGFR, promoting tumor growth.[3] This has spurred the development of dual inhibitors that can simultaneously block both kinases, a strategy that may prevent tumor growth and minimize acquired resistance.[4] This guide details the application of a novel class of compounds, 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, as potent dual inhibitors of EGFR and BRAFV600E. We provide a comprehensive overview of the mechanism of action and detailed protocols for evaluating their inhibitory activity and cellular effects.

The Scientific Rationale for Dual EGFR/BRAFV600E Inhibition

The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating the MAPK cascade.[7][8] Its overexpression or mutation is common in solid tumors, including lung, colon, and breast cancers.[9][10]

  • BRAF (B-Raf proto-oncogene): A serine/threonine kinase downstream of RAS. The V600E mutation, a single amino acid substitution, renders the kinase constitutively active, leading to uncontrolled cell proliferation.[6][11] This mutation is present in approximately 50% of melanomas and a subset of colorectal and thyroid cancers.[5][12]

Targeting either EGFR or BRAFV600E alone has proven effective, but resistance often develops. A key mechanism of resistance to BRAF inhibitors is the feedback activation of EGFR signaling.[3] Therefore, a therapeutic agent that can simultaneously inhibit both kinases offers a compelling strategy to achieve a more durable and potent anti-cancer response.[4] The this compound scaffold represents a promising chemical starting point for developing such dual inhibitors.[13]

Mechanism of Action: Dual Interruption of the MAPK Pathway

The this compound derivatives are designed to interfere with the ATP-binding sites of both EGFR and BRAFV600E kinases. By blocking the catalytic activity of these two key upstream regulators, the compound effectively shuts down the downstream signaling cascade, preventing the phosphorylation of MEK and ERK. This dual blockade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these pathways.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF_V600E BRAF_V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Inhibitor 1-Thia-4-azaspiro [4.4]nonan-3-one Inhibitor->EGFR Inhibition Inhibitor->BRAF_V600E Inhibition

Caption: Simplified MAPK signaling pathway showing dual inhibition points.

Experimental Evaluation: A Validated Workflow

To characterize the dual inhibitory activity of this compound derivatives, a three-stage experimental workflow is recommended. This process validates the compound's efficacy from direct enzymatic inhibition to downstream cellular effects.

workflow cluster_stage1 Stage 1: Biochemical Potency cluster_stage2 Stage 2: Cellular Efficacy cluster_stage3 Stage 3: Mechanistic Validation s1_a In Vitro Kinase Assay (EGFR & BRAFV600E) s1_b IC50 Determination s1_a->s1_b s2_a Cell Proliferation Assay (e.g., MTT) s1_b->s2_a Confirm Potency s2_b GI50 Determination s2_a->s2_b s3_a Treat Cells with Inhibitor s2_b->s3_a Confirm Efficacy s3_b Western Blot Analysis (p-MEK, p-ERK) s3_a->s3_b

Caption: Recommended experimental workflow for inhibitor validation.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified EGFR and BRAFV600E kinase enzymes. This assay directly measures the compound's ability to inhibit enzyme activity.

Principle: A variety of assay formats can be used, including radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[14][15] An alternative is an ELISA-based assay that detects the phosphorylation of a substrate.[12][16]

Materials:

  • Purified recombinant human EGFR and BRAFV600E enzymes.

  • Kinase-specific substrate (e.g., a peptide for EGFR, recombinant MEK for BRAFV600E).

  • ATP (Adenosine triphosphate).

  • Assay Buffer (specific to the kinase).

  • This compound derivative (dissolved in DMSO).

  • 96-well microtiter plates.

  • Detection reagents (e.g., ADP-Glo™ reagents or phospho-specific antibody for ELISA).

  • Plate reader (Luminometer or Spectrophotometer).

Procedure (Luminescence-Based Example):

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final concentration).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • The test compound at various concentrations.

    • Purified kinase enzyme.

    • Scientist's Note: Incubate for 10-15 minutes to allow the compound to bind to the kinase before initiating the reaction.

  • Initiate Reaction: Add the kinase-specific substrate and ATP solution to all wells to start the enzymatic reaction.

    • Self-Validation: Include control wells: "no enzyme" (background), "no inhibitor" (maximum activity), and a known inhibitor as a positive control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced. For the ADP-Glo™ assay:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

Data Analysis:

  • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[17] The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the growth inhibitory concentration (GI₅₀) of the compound on cancer cell lines with relevant genetic backgrounds (e.g., A549 for EGFR, A375 for BRAFV600E).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.[20]

Materials:

  • Cancer cell lines (e.g., A375, which harbors the BRAFV600E mutation).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound derivative (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Self-Validation: Include vehicle-only (DMSO) controls and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[20]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the intended signaling pathway within the cell by assessing the phosphorylation status of key downstream effectors, MEK and ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size via gel electrophoresis. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can determine the extent of pathway inhibition.[21][22]

Materials:

  • Cancer cell line of interest.

  • This compound derivative.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-MEK (p-MEK), anti-total-MEK, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Grow cells to ~80% confluency and treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀ value) for a defined time (e.g., 2-4 hours).

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Self-Validation):

    • To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the phospho-antibody and re-probed for the corresponding total protein (e.g., total-ERK).[21] Finally, probe for a loading control (e.g., β-actin) to confirm equal protein loading across all lanes.

Data Interpretation:

  • A potent inhibitor should show a dose-dependent decrease in the signal for p-MEK and p-ERK compared to the vehicle-treated control.

  • The levels of total-MEK, total-ERK, and the loading control should remain relatively constant across all lanes.

Summary of Expected Results

Based on published data for this class of compounds, researchers can expect to see potent dual inhibition.[4]

Compound IDTargetBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM)
Compound 6b EGFR8435
BRAFV600E108
Compound 7b EGFR7832
BRAFV600E96
Reference data adapted from Al-Ostoot et al. (2023). GI₅₀ values represent an average against four cancer cell lines.

Western blot analysis is expected to confirm a significant, dose-dependent reduction in the phosphorylation of MEK and ERK in BRAFV600E-mutant cell lines following treatment with effective compounds.

Conclusion

The this compound scaffold provides a robust platform for the development of dual EGFR and BRAFV600E inhibitors. The protocols outlined in this guide provide a comprehensive and self-validating framework for researchers to characterize these compounds, from initial biochemical screening to mechanistic validation in a cellular context. This dual-targeting approach holds significant promise for overcoming the challenge of acquired resistance in cancer therapy and represents an exciting avenue for oncology drug discovery.

References

  • Al-Ostoot, F.H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Tzimas, C., et al. (2020). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. JRAAS. Available at: [Link]

  • Peng, S.B., et al. (2012). Identification of a novel family of BRAFV600E inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Smalley, K.S.M., & Smalley, J.V.M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]

  • Peng, S.B., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Menzies, A.M., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances. Available at: [Link]

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  • Al-Ostoot, F.H., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules. Available at: [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Flefel, E.M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • OncLive. (n.d.). BRAF V600E. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Svar Life Science. (n.d.). EGFR biology, inhibitors & ADCC. Retrieved from [Link]

  • Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Jones, C.A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thia-triazaspiro[4.4]nonadienone 10. Retrieved from [Link]

  • Kumar, R., et al. (2022). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, D., et al. (2017). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). BRAF V600E specific killing and cellular uptake of nanoformulations. Retrieved from [Link]

  • Addgene. (2023). Western Blot Protocol. YouTube. Available at: [Link]

  • Ott, P.A., et al. (2015). Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in Immunology. Available at: [Link]

  • El-Naggar, A.M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). What is the correct protocol for determining IC50 and CC50 of a drug?. Retrieved from [Link]

  • Sharma, S.V., et al. (2010). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • Bakherad, M., et al. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

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Application Notes & Protocols for Evaluating the Antiviral Activity of 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spiro-Thiazolidinones in Antiviral Research

The 1-thia-4-azaspiro[4.4]nonan-3-one core structure represents a class of spirocyclic thiazolidinones, a "wonder moiety" known for a wide spectrum of biological activities.[1] The inherent structural rigidity and three-dimensional orientation of spiro-compounds offer unique opportunities for precise interactions with biological targets. While research has highlighted the anticancer and antimicrobial properties of related scaffolds like 1-thia-4-azaspiro[4.5]decanes, recent investigations have pivoted towards their potential as antiviral agents.[1][2][3] Notably, derivatives of the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have demonstrated inhibitory activity against human coronavirus 229E, underscoring the promise of these chemical families in antiviral drug development.[4]

This guide provides a comprehensive framework for researchers aiming to systematically evaluate the antiviral potential of novel this compound derivatives. The protocols herein are designed not merely as procedural steps but as a self-validating system, incorporating essential controls and explaining the scientific rationale behind each phase of the investigation—from initial toxicity profiling to definitive antiviral efficacy assessment and preliminary mechanistic studies.

Synthesis and Chemical Space

The synthesis of the 1-thia-4-azaspiro nucleus is often achieved through a one-pot, three-component reaction. This typically involves the condensation of a ketone (e.g., cyclopentanone for the [4.4]nonane system), an aromatic or aliphatic amine, and mercaptoacetic acid.[3] This efficient synthetic route allows for extensive derivatization at multiple positions, enabling the exploration of a broad chemical space to optimize antiviral activity and minimize host cell toxicity.

Potential Mechanisms of Antiviral Action

Antiviral drugs function by interfering with specific stages of the viral life cycle.[5] For novel compounds like this compound derivatives, the precise mechanism is often unknown and must be elucidated experimentally. Potential targets include viral entry, uncoating, genome replication, protein synthesis, and viral release.[5][6] Thiopurine derivatives, for instance, can act as purine analogs, becoming incorporated into nucleic acids and inhibiting essential enzymes like polymerases, thereby halting replication.[7] The protocols outlined below are designed to first confirm antiviral activity and then provide a foundation for exploring these specific mechanisms.

G Fig 1. Potential Viral Life Cycle Targets cluster_host Host Cell Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication (RNA/DNA Polymerase) Uncoating->Replication Synthesis 4. Protein Synthesis & Processing (Protease) Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release (Neuraminidase) Assembly->Release Virus Virus Particle Release->Virus Progeny Virions Virus->Attachment inhibitor1 Inhibition Point inhibitor1->Attachment inhibitor2 Inhibition Point inhibitor2->Uncoating inhibitor3 Inhibition Point inhibitor3->Replication inhibitor4 Inhibition Point inhibitor4->Synthesis

Caption: Potential targets for antiviral intervention within the host cell.

A Validated Workflow for Antiviral Compound Screening

A robust screening cascade is essential to eliminate false positives and reliably identify promising lead compounds. The workflow presented here ensures that antiviral activity is not an artifact of cytotoxicity and moves logically from broad screening to more specific validation.

Caption: High-level workflow for screening antiviral compounds.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. An apparent reduction in viral replication could be a false positive if the compound simply kills the cells, preventing them from supporting the virus.[8] The MTT assay is a reliable, colorimetric method for measuring cell viability by assessing mitochondrial dehydrogenase activity in living cells.[9]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MRC-5)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of each derivative in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage viability against the compound concentration (log scale).

    • Determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Protocol 2: Antiviral Efficacy by Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral agents.[10] It measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death or viral replication within a cell monolayer.[11][12]

Materials:

  • Confluent host cells in 24- or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound derivatives at non-toxic concentrations (e.g., below CC50)

  • Overlay medium (e.g., 2X MEM containing 0.8-1.2% agarose or methylcellulose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use plates with just-confluent monolayers of host cells.[10]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

    • Pre-incubate the diluted virus with each compound dilution for 1 hour at 37°C. This step assesses the compound's ability to neutralize the virus before infection.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.[10] Include a "virus only" control (no compound) and a "cells only" control (no virus).

  • Adsorption: Incubate for 90 minutes at 37°C to allow for viral attachment and entry.[10]

  • Overlay Application: Carefully aspirate the inoculum and add 1-2 mL of the warm (42°C) overlay medium. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[11]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

    • Plot the percentage of plaque reduction against compound concentration (log scale) and determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Protocol 3: Preliminary Mechanistic Study - Reverse Transcriptase (RT) Inhibition Assay

Rationale: For retroviruses (like HIV) or other viruses employing a reverse transcriptase, this enzyme is a prime therapeutic target. An RT inhibition assay directly measures the compound's effect on the enzyme's ability to synthesize DNA from an RNA template, providing direct mechanistic insight. Colorimetric ELISA-based kits are available that avoid the use of radioactive materials.

Materials:

  • Colorimetric Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich, Roche)

  • Recombinant reverse transcriptase enzyme

  • Test compounds at various concentrations

  • Microplate reader

Procedure:

  • Assay Principle: This assay relies on the ability of RT to incorporate digoxigenin (DIG) and biotin-labeled dUTPs into a new DNA strand using a provided template/primer.

  • Reaction Setup: In a streptavidin-coated microplate, combine the reaction buffer, the template/primer hybrid, the labeled nucleotides, the RT enzyme, and the test compound.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1-2 hours at 37°C) to allow for DNA synthesis.

  • Detection:

    • The newly synthesized, biotin-labeled DNA will bind to the streptavidin-coated plate.

    • Add an anti-DIG antibody conjugated to peroxidase (anti-DIG-POD). This will bind to the DIG-labeled nucleotides incorporated into the DNA.

    • Add a peroxidase substrate (e.g., ABTS). The enzyme catalyzes a color change.

  • Data Acquisition: Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the RT activity.

  • Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the "no compound" control.

    • Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The most critical metric is the Selectivity Index (SI) , which provides a measure of the therapeutic window of the compound.

SI = CC50 / EC50

A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells. Generally, an SI > 10 is considered promising for further development.

Table 1: Sample Data Summary for this compound Derivatives

Compound IDCC50 (µM) on Vero CellsEC50 (µM) vs. Virus XSelectivity Index (SI)
TAS-001>1005.5>18.2
TAS-00275.28.19.3
TAS-00315.812.31.3
Control Drug1502.171.4

Conclusion and Future Perspectives

The this compound scaffold holds significant potential for the development of novel antiviral agents. The systematic application of the protocols described in this guide—progressing from cytotoxicity to efficacy and finally to mechanistic studies—provides a robust framework for identifying and validating lead compounds. Derivatives that demonstrate a high Selectivity Index should be prioritized for further investigation, including evaluation against a broader panel of viruses, in vivo animal studies, and more in-depth mechanistic elucidation to pinpoint the precise molecular target within the viral life cycle.

References

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Smietana, M., et al. (n.d.). Screening of Novel Inhibitors of HIV-1 Reverse Transcriptase With a Reporter Ribozyme Assay. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Rojas-Gimenez, J., et al. (2024). Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. PMC - NIH. Available at: [Link]

  • Lurain, N. S., et al. (1999). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health. Available at: [Link]

  • Ibrahim, T. S., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Available at: [Link]

  • Krol, E., et al. (2019). In vitro methods for testing antiviral drugs. PMC - PubMed Central. Available at: [Link]

  • Rojas-Gimenez, J., et al. (2024). Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. ResearchGate. Available at: [Link]

  • Cirone, M. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • Al-Qahtani, A. A., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. PMC - NIH. Available at: [Link]

  • Johnson, B. C., et al. (2018). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. PNAS. Available at: [Link]

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  • American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. Available at: [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. Available at: [Link]

  • Hadrovic, I., et al. (2024). Advanced Molecular Tweezers Effectively Target Membranes Lacking Choline Headgroups for Broad-Spectrum Antiviral Efficacy. Journal of the American Chemical Society. Available at: [Link]

  • Martinez-Sobrido, L., et al. (2020). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. Available at: [Link]

  • Pacheco, C. M., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. Available at: [Link]

  • Singh, K., et al. (2014). Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against... ResearchGate. Available at: [Link]

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  • Voronina, A., et al. (2014). In vitro assay by bioengineering of new antiviral drugs. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Research Progress on the Structure and Function, Immune Escape Mechanism, Antiviral Drug Development Methods, and Clinical Use of SARS-CoV-2 Mpro. MDPI. Available at: [Link]

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  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. Available at: [Link]

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Cytotoxicity assay protocol for 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Throughput Cytotoxicity Profiling of 1-Thia-4-azaspiro[4.4]nonan-3-one

Introduction: Scrutinizing a Privileged Scaffold

The this compound core, a derivative of the thiazolidinone family, represents a "privileged scaffold" in medicinal chemistry. Thiazolidinone-based compounds are integral to a variety of established drugs and are actively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Derivatives of this specific spiro-heterocyclic system have been synthesized and evaluated for effects ranging from anti-coronavirus activity to anticancer potential against cell lines like HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal).[2][3][4]

Given their therapeutic potential, a critical step in the preclinical evaluation of novel this compound analogues is the precise determination of their cytotoxic profile. Cytotoxicity assays are essential for gauging a compound's therapeutic window—its efficacy against target (e.g., cancer) cells versus its toxicity toward healthy cells.[5] This guide provides a detailed, dual-assay protocol for robustly characterizing the cytotoxic effects of this compound derivatives, ensuring scientifically valid and reproducible results for drug development professionals. We will focus on two complementary, high-throughput methods: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.

Guiding Principle: A Two-Pillar Approach to Cytotoxicity

  • Pillar 1: Metabolic Viability (MTT Assay) The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. A reduction in signal indicates either cytotoxic (cell death) or cytostatic (growth inhibition) effects.

  • Pillar 2: Membrane Integrity (LDH Assay) The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that should be retained within healthy cells possessing an intact plasma membrane.[9] Its presence in the supernatant is a reliable biomarker of cell lysis and membrane compromise.[10] This assay involves an enzymatic reaction where LDH reduces NAD+ to NADH, which then mediates the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[8]

G Figure 1: Dual-Assay Cytotoxicity Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Analysis A Select & Culture Cell Lines (e.g., A549, HEK293) C Seed Cells in 96-Well Plates (Optimize density beforehand) A->C B Prepare Compound Stock (this compound in DMSO) D Treat Cells with Serial Dilutions of Compound (24-72h) B->D C->D E Include Controls: - Untreated - Vehicle (DMSO) - Positive (e.g., Doxorubicin) F MTT Assay: Add MTT Reagent Incubate & Solubilize Formazan D->F G LDH Assay: Collect Supernatant Add LDH Reaction Mix D->G H Read Absorbance (MTT: ~570nm, LDH: ~490nm) F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Plot Dose-Response Curve & Determine IC50 Value I->J G Figure 2: Principle of the MTT Assay A MTT (Yellow, Soluble) C Formazan (Purple, Insoluble) A->C Reduction B Mitochondrial Dehydrogenase (in viable cells) B->A B->C

Caption: Enzymatic conversion of MTT to formazan in living cells.

PART 2: Detailed Protocol - LDH Membrane Integrity Assay

This protocol measures cytotoxicity by quantifying LDH released into the culture medium from cells with compromised membranes.

Materials and Reagents
  • Cell cultures and compound treatments prepared as described in the MTT assay (can be run on a parallel plate).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, substrate, and stop solution). These kits are highly recommended for consistency.

  • Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.

  • Sterile 96-well flat-bottom plates (one for cell culture, one for the assay).

  • Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm (background).

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.

    • In addition to the controls listed previously, prepare a Maximum LDH Release Control . For this, treat a set of wells (typically 3) with Lysis Buffer 45 minutes before the end of the incubation period, following the kit manufacturer's instructions.

  • Collection of Supernatant:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate. Avoid disturbing the cell layer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit's protocol. This typically involves mixing a substrate with an assay buffer just before use. [9] * Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant. [8] * Mix gently by tapping the plate.

    • Incubate at room temperature for 30 minutes, protected from light. [8]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution (provided in the kit) to each well. [8] * Gently mix and ensure there are no bubbles. If bubbles are present, they can be popped with a sterile needle. [8] * Measure the absorbance at 490 nm and 680 nm (for background correction) within 1-2 hours. [8]

G Figure 3: Principle of the LDH Release Assay cluster_cell Healthy Healthy Cell (Intact Membrane) Damaged Damaged Cell (Compromised Membrane) LDH_out LDH Damaged->LDH_out Release LDH_in LDH Reaction Enzymatic Reaction + Tetrazolium Salt LDH_out->Reaction Catalyzes Color Colored Formazan Reaction->Color Produces

Caption: LDH is released from damaged cells and catalyzes a color-producing reaction.

Data Analysis and Presentation

  • Background Correction: For both assays, subtract the average absorbance of the blank/medium control from all other readings. For the LDH assay, also subtract the 680 nm reading from the 490 nm reading for each well.

  • Calculating Percentage Viability (MTT Assay):

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Calculating Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100

  • IC₅₀ Determination:

    • Plot the percentage viability or cytotoxicity against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µM)% Viability (MTT Assay) ± SD (A549 cells)% Cytotoxicity (LDH Assay) ± SD (A549 cells)% Viability (MTT Assay) ± SD (HEK293 cells)
Vehicle (0) 100 ± 4.52.1 ± 1.1100 ± 5.1
0.1 98.2 ± 5.23.5 ± 1.599.1 ± 4.8
1 85.1 ± 6.110.2 ± 2.395.3 ± 5.5
10 52.3 ± 4.945.8 ± 3.988.7 ± 6.2
50 15.7 ± 3.880.1 ± 5.675.4 ± 7.1
100 5.2 ± 2.191.5 ± 4.768.9 ± 6.8
IC₅₀ (µM) 10.5 12.1 >100

This table contains illustrative data.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. [11][12]
Low Absorbance Signal (MTT) Cell density is too low; Insufficient incubation time with MTT; Incomplete formazan dissolution.Optimize cell seeding density. Ensure a 2-4 hour incubation with MTT. Increase shaking time or gently pipette to fully dissolve crystals. [7][11]
High Background (LDH Assay) Serum in the medium contains endogenous LDH; Rough handling of cells during medium change or compound addition.Use serum-free medium for the final hours of incubation if possible. Handle plates gently and pipette solutions against the side of the wells.
Compound Precipitation The compound is not fully soluble at the tested concentrations in the culture medium.Visually inspect wells for precipitate. Determine the compound's solubility limit. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. [11]

References

  • Kaminskyy, D., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PubMed Central. Available at: [Link]

  • Gomha, S. M., et al. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PubMed Central. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • MDPI. (2024). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • ResearchGate. (2025). Thiazolidinone-based compounds as dual-purpose therapeutics: antimicrobial efficacy, cytotoxicity and pharmacokinetic potential. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • MDPI. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. Available at: [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. NIH. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 1-Thia-4-azaspiro[4.4]nonan-3-one Libraries for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Spirocyclic Scaffold

The 1-thia-4-azaspiro[4.4]nonan-3-one core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its inherent spirocyclic nature imparts conformational rigidity, a desirable trait for enhancing binding affinity and specificity to protein targets. Furthermore, the presence of heteroatoms provides opportunities for diverse chemical modifications, enabling the generation of extensive compound libraries with a wide range of physicochemical properties. This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound libraries to identify novel therapeutic candidates, with a focus on anticancer and antimicrobial applications. High-throughput screening is a powerful methodology that utilizes automation, robotics, and sensitive detectors to rapidly screen large numbers of compounds for biological activity, accelerating the drug discovery process.[1]

Library Design and Synthesis: Building a Diverse Chemical Arsenal

A successful HTS campaign begins with a high-quality, diverse compound library. For the this compound scaffold, diversity can be introduced at several key positions, as illustrated below. The synthesis of this scaffold can be achieved through multicomponent reactions, which are highly efficient for generating a large number of derivatives.

G cluster_synthesis Library Synthesis Start Building Blocks (Ketones, Amines, Thioglycolic Acid) MCR Multicomponent Reaction Start->MCR One-pot synthesis Core This compound Core Scaffold MCR->Core Diversification Parallel Synthesis (R1, R2, R3 modifications) Core->Diversification Functionalization Library Diverse Compound Library Diversification->Library

Caption: A schematic overview of the library synthesis workflow.

A representative library of this compound derivatives could be designed to explore a variety of chemical spaces. The following table illustrates a hypothetical library design with diverse substitutions.

Compound ID R1 (Cyclopentane Ring) R2 (Aryl Group) R3 (Thiazolidinone Ring) Calculated logP Molecular Weight
L1-001H4-FluorophenylH2.8252.32
L1-002H4-ChlorophenylH3.2268.77
L1-003H4-MethoxyphenylH2.7265.35
L1-004Methyl4-FluorophenylH3.1266.35
L1-005H4-FluorophenylBenzyl4.5342.44

High-Throughput Screening Strategies

Given the reported anticancer and antimicrobial potential of this scaffold, we will focus on two primary HTS assays: a cell-based cytotoxicity assay for anticancer screening and a bacterial growth inhibition assay for antimicrobial screening.

Anticancer Screening: Cell-Based Cytotoxicity Assay

Cell-based HTS assays are invaluable tools for identifying potential chemotherapeutic agents.[2] These assays can measure a variety of cellular processes, including proliferation, toxicity, and the activation of signaling pathways.[3]

Principle: This assay utilizes a resazurin-based reagent to assess cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability due to the cytotoxic effects of the test compounds.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into 384-well, black, clear-bottom microplates at a density of 2,500 cells per well in 40 µL of complete growth medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Prepare a 10 mM stock solution of each library compound in DMSO. Serially dilute the compounds to create a range of concentrations. Using an automated liquid handler, add 100 nL of each compound solution to the corresponding wells. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Add 10 µL of resazurin reagent to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Antimicrobial Screening: Bacterial Growth Inhibition Assay

High-throughput screening for antimicrobial compounds is crucial in the face of rising antibiotic resistance.[4] A common method involves monitoring bacterial growth in the presence of test compounds.

Principle: This assay measures the optical density (OD) of a bacterial culture to determine growth. A decrease in OD indicates inhibition of bacterial growth by the test compound.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of a test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to a starting OD₆₀₀ of 0.05.

  • Compound Plating: In a 384-well clear microplate, add 100 nL of each library compound solution (10 mM in DMSO) using an automated liquid handler. Include positive controls (e.g., penicillin) and negative controls (DMSO vehicle).

  • Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C with shaking for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Analysis and Hit Identification

A robust data analysis workflow is essential for identifying true hits from the large datasets generated in HTS.[5]

G RawData Raw HTS Data (Fluorescence/OD) QC Quality Control (Z'-factor Calculation) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization Z' > 0.5 HitSelection Hit Selection (Thresholding) Normalization->HitSelection Confirmation Hit Confirmation (Dose-Response) HitSelection->Confirmation ValidatedHits Validated Hits Confirmation->ValidatedHits

Caption: The workflow for HTS data analysis and hit validation.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6][7] It reflects the separation between the signals of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Data Normalization

Raw data should be normalized to the controls on each plate to account for plate-to-plate variability. The percentage of inhibition is a common normalization method:

% Inhibition = 100 * (1 - (Sample_Value - μ_pos) / (μ_neg - μ_pos))

Hit Selection

Hits are typically defined as compounds that produce a response exceeding a certain threshold, often set at three standard deviations from the mean of the sample population.[8]

Hit Confirmation and Dose-Response Analysis

Initial "hits" must be confirmed through secondary screening. This involves re-testing the compounds, often in a dose-response format, to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

Advanced Screening: Enzyme Inhibition Assays

For libraries showing promise, more targeted screening approaches can be employed. Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution and is well-suited for HTS of enzyme inhibitors.[9][10]

Principle of Fluorescence Polarization: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (e.g., an enzyme), its tumbling slows, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.

Protocol for a Kinase Inhibition FP Assay:

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled kinase substrate (tracer), and the target kinase enzyme.

  • Compound Plating: Plate the this compound library compounds in a 384-well, low-volume, black microplate.

  • Enzyme and Tracer Addition: Add the kinase and tracer to the wells and incubate to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Data Acquisition: After a set incubation period, measure the fluorescence polarization using a suitable plate reader.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The HTS protocols outlined in this application note provide a robust framework for screening libraries of these compounds for anticancer and antimicrobial activity. The identification of active compounds through these screens will pave the way for further lead optimization, structure-activity relationship (SAR) studies, and preclinical development. The integration of high-content screening and advanced assay technologies will further enhance the efficiency and success of future drug discovery campaigns based on this versatile scaffold.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PubMed Central. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). PubMed Central. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PubMed Central. [Link]

  • (PDF) Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (n.d.). ResearchGate. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. (n.d.). SciLifeLab. [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. (n.d.). BMG LABTECH. [Link]

  • (PDF) High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay. (n.d.). ResearchGate. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics. [Link]

  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (2024). PubMed Central. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central. [Link]

  • Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. (2019). ACS Omega. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. [Link]

  • Z' Does Not Need to Be > 0.5. (2020). PubMed Central. [Link]

  • A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants. (2018). PubMed Central. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (n.d.). Tecan. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (n.d.). Journal of the American Chemical Society. [Link]

  • High throughput cell-based screening methods for cancer drug discovery. (n.d.). ScienceDirect. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from a 1-Thia-4-azaspiro[4.4]nonan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Kinase Inhibition Space with Spirocyclic Scaffolds

The human kinome, with its more than 500 members, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of imatinib in 2001.[1] However, challenges such as acquired resistance and off-target toxicity necessitate the exploration of novel chemical scaffolds that can offer improved selectivity, potency, and drug-like properties.

Spirocyclic systems are gaining significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The 1-thia-4-azaspiro[4.4]nonan-3-one scaffold, a unique spiro-thiazolidinone structure, has emerged as a promising framework for the design of novel kinase inhibitors. Recent research has demonstrated that derivatives of this scaffold can act as potent dual inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery and preclinical development of novel kinase inhibitors. We will detail the synthetic strategies for library generation, robust protocols for biochemical and cellular screening, and a roadmap for structure-activity relationship (SAR) elucidation and preliminary ADMET profiling.

Section 1: Synthesis of a this compound Focused Library

The synthesis of the this compound core is efficiently achieved through a one-pot, three-component reaction.[1] This approach allows for the rapid generation of a diverse library of compounds by varying the ketone and amine starting materials. The following protocol is based on established methods for synthesizing spiro-thiazolidinone derivatives.[1][2]

Rationale for Synthetic Strategy

The one-pot reaction between a cyclic ketone, an amine, and thioglycolic acid is a convergent and atom-economical approach to constructing the spiro-thiazolidinone core. The reaction proceeds through the initial formation of a Schiff base from the ketone and amine, which then undergoes cyclization with thioglycolic acid. This strategy is highly adaptable for creating a library of analogs by introducing diversity at two key positions: the spirocyclic ring system (derived from the ketone) and the N-aryl or N-alkyl substituent (derived from the amine).

General Protocol for Library Synthesis

This protocol describes the synthesis of a representative compound, 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one, which has shown potent dual EGFR/BRAFV600E inhibitory activity.[2]

Step 1: Synthesis of the Hydrazinyl-Quinolinone Intermediate

A detailed multi-step synthesis is required to generate the necessary 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one intermediate. For the purpose of this guide, we will start from this key intermediate, as its synthesis can be found in the cited literature.[2]

Step 2: One-Pot Cyclization to Form the Spiro-Thiazolidinone Core

  • To a solution of the appropriate 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one derivative (1.0 mmol) in dry benzene (20 mL), add thioglycolic acid (20.0 mmol).

  • Reflux the reaction mixture for 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1-thia-4-azaspiro[4.4/4.5]alkan-3-one derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2]

Building a Diverse Library

To explore the structure-activity relationships, a library of compounds should be synthesized by varying:

  • The Cyclic Ketone: Utilize different cyclic ketones (e.g., cyclopentanone, cyclohexanone, substituted cyclohexanones) to modulate the size and lipophilicity of the spiro ring.[2]

  • The Amine Component: Employ a variety of substituted anilines or other primary amines to explore different interactions with the target kinase.

Section 2: In Vitro Biochemical Screening of Kinase Inhibitory Activity

The initial evaluation of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of the target kinase(s) in a cell-free system. This allows for the direct assessment of compound potency (e.g., IC50 value) without the complexities of cellular uptake and metabolism.[1]

Rationale for Assay Selection

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive, robust, and amenable to high-throughput screening.[3][4] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Reagents and Materials:

  • Recombinant human EGFR and BRAFV600E kinase

  • Appropriate kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and test compound (or vehicle control).

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Assay Readout:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cellular Assay for Target Engagement and Pathway Modulation

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane, engage the target kinase in its native environment, and modulate downstream signaling pathways.

Rationale for Western Blotting

Western blotting is a widely used and robust technique to assess the phosphorylation status of a kinase and its downstream substrates. A reduction in the phosphorylation of the target kinase (autophosphorylation) or its specific substrates in cells treated with an inhibitor provides direct evidence of target engagement and pathway modulation.[5]

Protocol for Cellular Kinase Activity Assessment by Western Blot

This protocol describes the analysis of EGFR and ERK (a downstream effector of both EGFR and BRAF) phosphorylation in a relevant cancer cell line (e.g., A549 for EGFR, A375 for BRAFV600E).

Reagents and Materials:

  • Cancer cell line expressing the target kinase(s)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

    • Determine the concentration-dependent effect of the inhibitor on the phosphorylation of the target and its downstream substrates.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[6]

Key SAR Insights for the this compound Scaffold

Based on published data for this scaffold, the following SAR trends have been observed[2]:

  • Spiro Ring Size: A cyclohexyl spiro ring (1-thia-4-azaspiro[4.5]decan-3-one) generally confers greater antiproliferative activity compared to a cyclopentyl ring (this compound).

  • Substituents on the N-Aryl Moiety: The nature and position of substituents on the quinoline ring (or other N-aryl groups) significantly impact both EGFR and BRAFV600E inhibition. For example, an unsubstituted quinoline ring was found to be more potent than those with methyl or methoxy groups.[2]

  • Piperidine Moiety: The incorporation of an N-benzyl piperidine moiety as part of the spirocyclic system can enhance antiproliferative activity.[2]

Data Presentation for SAR Analysis

Summarize the IC50 values from the in vitro and cellular assays in a clear tabular format to facilitate SAR analysis.

Table 1: Inhibitory Activities of Representative 1-Thia-4-azaspiro[4.4/4.5]alkan-3-one Derivatives

Compound IDSpiro RingR Group (on Quinoline)EGFR IC50 (nM)BRAFV600E IC50 (nM)Antiproliferative GI50 (nM)
6a CyclopentylH9713745
6b CyclohexylH8410835
6e CyclohexylOCH₃9212940
7b N-Benzyl PiperidineH789632
Erlotinib --806033

Data adapted from El-Gamal, M.I., et al. (2023).[2]

Section 5: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk drug discovery programs and select candidates with favorable pharmacokinetic profiles.[7][8] A number of in vitro and in silico assays can be employed at the lead optimization stage.

Rationale for Early ADMET Screening

Identifying potential liabilities such as poor solubility, low permeability, rapid metabolism, or cytotoxicity early in the discovery process saves significant time and resources.[7][8] This allows medicinal chemists to prioritize compounds with a higher probability of success in later preclinical and clinical development.

Recommended Preliminary ADMET Assays
  • Solubility: Determine the aqueous solubility of the compounds at different pH values (e.g., pH 2.0, 7.4).

  • Permeability: Use a Caco-2 permeability assay to predict intestinal absorption and oral bioavailability.

  • Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their in vivo half-life.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as this can affect their distribution and efficacy.

  • Cytotoxicity: Evaluate the general cytotoxicity of the compounds against a non-cancerous cell line (e.g., MCF-10A) to assess their therapeutic window.[2]

  • CYP450 Inhibition: Screen the compounds for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6) to identify the potential for drug-drug interactions.

Section 6: Visualizing Workflows and Pathways

Experimental Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening Cascade cluster_2 Lead Optimization Synthesis One-Pot Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Diverse Compound Library Purification->Library InVitro In Vitro Biochemical Assay (e.g., ADP-Glo™) Determine IC50 Library->InVitro Cellular Cellular Assay (Western Blot) Confirm Target Engagement InVitro->Cellular ADMET Preliminary ADMET Screening Cellular->ADMET SAR Structure-Activity Relationship (SAR) Analysis ADMET->SAR Lead Lead Candidate Selection SAR->Lead

Caption: Workflow for kinase inhibitor discovery using the 1-thia-4-azaspiro scaffold.

Simplified EGFR/BRAF Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 1-Thia-4-azaspiro Inhibitor Inhibitor->EGFR Inhibitor->BRAF

Caption: Targeted inhibition of the EGFR and BRAF signaling pathways.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, and derivatives have demonstrated potent activity against clinically relevant cancer targets like EGFR and BRAFV600E. By following the integrated workflow of synthesis, biochemical screening, cellular validation, and early ADMET profiling outlined in this guide, researchers can efficiently advance hit compounds toward lead optimization and the selection of preclinical candidates. The unique three-dimensional nature of this spirocyclic scaffold offers an exciting opportunity to explore new chemical space and develop next-generation targeted therapies.

References

  • El-Gamal, M.I., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2754. Available at: [Link]

  • Singh, R.B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. Available at: [Link]

  • Iancu, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available at: [Link]

  • Kawakami, K., & Yumoto, K. (2019). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry, 66(5), 745-750. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 128. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • Shah, K., & Lahiri, D.K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Methods in Molecular Biology, 1595, 1-13. Available at: [Link]

  • Schenone, S., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(1-2), e1800330. Available at: [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100713. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Expert Opinion on Drug Discovery, 8(7), 781-796. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Lito, P., et al. (2016). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 22(22), 5484-5490. Available at: [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Available at: [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Available at: [Link]

  • Bio-protocol. (n.d.). In vitro kinase assay. Available at: [Link]

  • Bio-Techne. (2011). De-Risking Drug Discovery Programmes Early with ADMET. Available at: [Link]

  • Wu, P., & Nielsen, T.E. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 751-767. Available at: [Link]

  • Khoroshunova, Y.V., et al. (2021). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Molecules, 26(15), 4478. Available at: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2023). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Available at: [Link]

  • Gorgani, L., et al. (2017). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 7, 46305. Available at: [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

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Application Notes and Protocols for Evaluating the Anti-Coronavirus Potential of 1-Thia-4-azaspiro[4.4]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Coronavirus Inhibitors

The global health landscape has been reshaped by coronaviruses (CoVs), a family of enveloped RNA viruses capable of causing severe respiratory illnesses.[1] The relentless emergence of new variants underscores the urgent need for a diverse arsenal of effective small-molecule antiviral therapeutics.[2] Among the myriad of chemical scaffolds explored, heterocyclic compounds have shown significant promise. This document focuses on the emerging potential of 1-thia-4-azaspiro compounds, specifically analogs of 1-thia-4-azaspiro[4.4]nonan-3-one, as a versatile and promising scaffold for anti-coronavirus drug development.

While direct research on the this compound core is nascent, substantial and promising anti-coronavirus activity has been identified in the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffold.[1][3] These findings provide a strong rationale for the investigation of the slightly smaller [4.4]nonane ring system. The protocols and scientific principles detailed herein are directly applicable to the synthesis and evaluation of this entire class of compounds, providing a robust framework for their exploration as potential inhibitors of coronavirus replication.

Scientific Rationale: Targeting Essential Viral Machinery

The efficacy of an antiviral drug is contingent on its ability to disrupt a critical process in the viral life cycle without causing significant harm to the host cell. Coronaviruses, like SARS-CoV-2, rely on a set of highly conserved proteins for their replication. Two of the most attractive targets for therapeutic intervention are the viral proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[4][5]

These enzymes are essential for processing the large polyproteins translated from the viral RNA into individual, functional non-structural proteins (nsps) that form the replication and transcription complex (RTC).[6] Inhibition of either Mpro or PLpro effectively halts the viral replication cascade, making them prime targets for small-molecule inhibitors.[4][7] The 1-thia-4-azaspiro scaffold offers a unique three-dimensional structure that can be functionalized to interact with the active sites of these critical enzymes.

Coronavirus_Replication_Cycle cluster_cell Host Cell Cytoplasm Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a/ab) Entry->Translation Viral RNA Released Proteolysis 3. Polyprotein Cleavage by Mpro & PLpro Translation->Proteolysis RTC 4. Assembly of Replication/ Transcription Complex (RTC) Proteolysis->RTC Functional nsps Replication 5. RNA Replication & Transcription RTC->Replication Protein_Synth 6. Structural Protein Synthesis Replication->Protein_Synth Subgenomic mRNAs Assembly 7. Virion Assembly Replication->Assembly Genomic RNA Protein_Synth->Assembly Structural Proteins Release 8. Viral Release (Exocytosis) Assembly->Release Target Target for 1-Thia-4-azaspiro Analogs Target->Proteolysis Inhibition Virus SARS-CoV-2 Virus->Entry

Caption: Coronavirus replication cycle highlighting proteolytic processing as a key therapeutic target.

Application Note 1: Synthesis of this compound Analogs

The synthesis of the core 1-thia-4-azaspiro scaffold is typically achieved through a one-pot, three-component cyclocondensation reaction.[8] This efficient approach allows for the rapid generation of a diverse library of analogs for screening.

Protocol: One-Pot Synthesis

This protocol describes a general procedure for synthesizing N-substituted 1-thia-4-azaspiro[4.4]nonan-3-ones.

Materials:

  • An appropriate amine (R-NH2)

  • Cyclopentanone

  • Thioglycolic acid (mercaptoacetic acid)

  • Toluene or another suitable solvent

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux and purification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the primary amine (10 mmol), cyclopentanone (10 mmol), and thioglycolic acid (10 mmol) in 50 mL of toluene.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. The water generated during the imine formation and subsequent cyclization will be collected in the Dean-Stark trap.

    • Scientist's Note (Causality): The removal of water via azeotropic distillation drives the equilibrium of the reaction towards product formation, ensuring a high yield as both condensation steps are reversible.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure this compound analog.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Reactants Amine (R-NH2) + Cyclopentanone + Thioglycolic Acid Reaction One-Pot Reflux (Toluene, Dean-Stark) Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Spiro-Compound Purification->Product

Caption: General workflow for the synthesis and purification of 1-thia-4-azaspiro analogs.

Application Note 2: In Vitro Antiviral Screening Cascade

A systematic, multi-step screening process is essential to identify and validate promising antiviral candidates while eliminating those with unfavorable toxicity profiles. This cascade ensures that the observed antiviral activity is specific to the virus and not a result of host cell death.

Screening_Cascade cluster_screening Antiviral Screening Workflow Start Synthesized Analog Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 Start->Cytotoxicity Antiviral 2. Antiviral Efficacy Assay (e.g., Plaque Reduction) Determine EC50 Cytotoxicity->Antiviral Test at non-toxic concentrations SI 3. Calculate Selectivity Index (SI = CC50 / EC50) Antiviral->SI Hit Prioritize Hits (High SI) SI->Hit MOA 4. Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Hit->MOA

Caption: A robust workflow for screening, validating, and prioritizing antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT-based)

Purpose: To determine the concentration of the compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50). This is a critical self-validating step; compounds must show antiviral activity at concentrations well below their cytotoxic threshold.[9][10][11]

Materials:

  • Vero E6 cells (or other susceptible host cell line)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[12]

  • Compound Addition: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.

    • Scientist's Note (Causality): Matching the incubation time ensures that the CC50 value is relevant to the conditions under which the antiviral efficacy (EC50) will be measured.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the CC50 value.

Protocol 2: Antiviral Plaque Reduction Microneutralization Assay (PRMNT)

Purpose: To quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation, yielding the 50% effective concentration (EC50).[13]

Materials:

  • Vero E6 cells in 96-well plates

  • Coronavirus stock (e.g., HCoV-229E or SARS-CoV-2, handled in appropriate biosafety level facility)

  • Test compounds at non-toxic concentrations

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., DMEM with 1.2% Avicel or agarose)

  • Crystal violet staining solution

Step-by-Step Methodology:

  • Cell Preparation: Prepare confluent monolayers of Vero E6 cells in 96-well plates.

  • Virus-Compound Incubation: In a separate plate, prepare serial dilutions of the test compounds. Add a fixed amount of virus (e.g., 100 plaque-forming units, PFU) to each dilution and incubate for 1 hour at 37°C.

  • Infection: Transfer the virus-compound mixtures to the corresponding wells of the cell monolayer plate. Incubate for 1 hour to allow for viral adsorption.[14]

  • Overlay: Remove the inoculum and add 100 µL of overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, allowing distinct plaques to form.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂.[14]

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet solution. The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Use non-linear regression to determine the EC50 value.

Data Interpretation: The Selectivity Index (SI)

The Selectivity Index (SI) is the critical metric for evaluating a compound's potential. It is the ratio of its toxicity to its efficacy.

SI = CC50 / EC50

A higher SI value indicates a greater therapeutic window. A compound is generally considered a promising candidate for further development if it has an SI ≥ 10.[12]

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI)Target (if known)
Analog 8n*>1005.5>18.2HCoV-229E
Example Data

Data derived from a study on 1-thia-4-azaspiro[4.5]decan-3-one analogs against HCoV-229E.[1][3]

Application Note 3: Target-Based Enzymatic Assay (Mpro/PLpro)

Purpose: For compounds that demonstrate a high SI, the next step is to investigate their mechanism of action. A fluorescence resonance energy transfer (FRET)-based enzymatic assay can determine if the compound directly inhibits viral proteases like Mpro or PLpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is designed with the specific cleavage sequence for the protease. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, keeping the fluorescence signal low.

Materials:

  • Recombinant, purified Mpro or PLpro enzyme

  • FRET peptide substrate specific for the target protease

  • Assay buffer

  • Test compounds

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reaction Setup: Add assay buffer, test compound dilutions, and a fixed concentration of the protease enzyme to the wells of a 384-well plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30-60 minutes.[5]

  • Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to a DMSO control. Use non-linear regression to calculate the 50% inhibitory concentration (IC50) value.

References

  • Title: Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 Source: PubMed Central URL: [Link]

  • Title: Understanding Cytotoxicity Source: Virology Research Services URL: [Link]

  • Title: SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations Source: PubMed Central URL: [Link]

  • Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives Source: Archiv der Pharmazie URL: [Link]

  • Title: Dual inhibition of coronavirus Mpro and PLpro enzymes by phenothiazines and their antiviral activity Source: bioRxiv URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: PubMed Central URL: [Link]

  • Title: Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one Source: ResearchGate URL: [Link]

  • Title: Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors Source: MDPI URL: [Link]

  • Title: Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants Source: JOURNAL OF BACTERIOLOGY AND VIROLOGY URL: [Link]

  • Title: After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives Source: MDPI URL: [Link]

  • Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antiviral Drug Screening Source: Virology Research Services URL: [Link]

  • Title: Discovery of PLpro and Mpro Inhibitors for SARS-CoV-2 Source: ACS Omega URL: [Link]

  • Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: PubMed Central URL: [Link]

  • Title: Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Antiviral Activity Against SARS-CoV-2 Variants Using in Silico and in Vitro Approaches Source: SpringerLink URL: [Link]

  • Title: Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay Source: ResearchGate URL: [Link]

  • Title: Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors Source: PubMed Central URL: [Link]

  • Title: Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis Source: Taylor & Francis Online URL: [Link]

  • Title: Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants Source: MDPI URL: [Link]

  • Title: Editorial: The Mechanisms of Action of Anti-SARS-CoV-2 Drugs Source: PubMed Central URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirocyclic scaffold. As a core structural motif in various biologically active compounds, achieving a high yield of this thiazolidinone derivative is often critical.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this multi-component reaction. Our goal is to equip you with the scientific understanding and practical knowledge to improve your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields or purification difficulties are common hurdles in the synthesis of spiro-thiazolidinones. This section addresses specific experimental issues with their probable causes and validated solutions.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low or No Product Formation (Reaction Stalls) a) Incomplete Imine Formation: The initial condensation between cyclopentanone and the amine is a reversible equilibrium. Water produced during this step can hydrolyze the imine back to the starting materials. b) Low Reactivity: The nucleophilic attack of thioglycolic acid on the imine intermediate may be too slow without catalytic activation. c) Steric Hindrance: Bulky substituents on the amine reactant can hinder the approach of thioglycolic acid.a) Water Removal: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water. This shifts the equilibrium towards the imine intermediate, driving the reaction forward. b) Catalysis: Introduce a Lewis acid catalyst (e.g., ZnCl₂) or a reusable solid acid catalyst to activate the carbonyl group of cyclopentanone, accelerating imine formation and subsequent cyclization.[1] c) Reaction Time/Temperature: For sterically hindered substrates, increasing the reaction temperature and extending the reaction time may be necessary to overcome the higher activation energy barrier.
2. Formation of an Oily, Intractable Product a) Presence of Unreacted Starting Materials: Residual cyclopentanone, amine, or thioglycolic acid can result in a non-crystalline crude product. b) Side Reactions: Thioglycolic acid can undergo self-condensation or oxidation, especially at elevated temperatures, leading to impurities.a) Stoichiometry & Purification: Ensure precise 1:1:1 stoichiometry of reactants. After the reaction, perform a work-up with a sodium bicarbonate solution to remove unreacted acidic thioglycolic acid. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for purification. b) Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.
3. Product Precipitates but Yield is Poor a) Suboptimal Solvent: The chosen solvent may not be ideal for the reaction, leading to poor solubility of intermediates or premature precipitation of the product.[2] b) Inefficient Cyclization: The final intramolecular cyclization to form the thiazolidinone ring is a critical, yield-determining step. Water can interfere with this step as well.a) Solvent Screening: Test different solvents. While toluene with a Dean-Stark trap is common, polar aprotic solvents like DMF have also been used successfully.[3] Greener, solvent-free conditions or the use of deep eutectic solvents have also proven effective in similar syntheses.[2] b) Anhydrous Conditions: Ensure all reagents and the solvent are dry. The use of a Dean-Stark apparatus is highly recommended to drive the cyclization to completion.
4. Difficulty in Product Characterization a) Isomeric Impurities: In some cases, isomeric structures can form, complicating NMR and other spectral analyses. b) Broad NMR Signals: The presence of residual acidic or basic impurities can lead to peak broadening in the NMR spectrum.a) 2D NMR Spectroscopy: Utilize advanced NMR techniques like HMBC and HSQC to confirm the connectivity and definitively establish the spiro-structure.[4][5] b) Thorough Purification: Ensure the final product is free of acidic (thioglycolic acid) or basic (amine) starting materials. Washing the crude product with dilute bicarbonate solution and then water, followed by thorough drying, can sharpen NMR signals.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction is a classic one-pot, three-component synthesis. The generally accepted mechanism proceeds through two key stages:

  • Imine Formation: The amine and cyclopentanone condense to form a cyclopentylidene-amine intermediate (a Schiff base), releasing one molecule of water.

  • Cyclocondensation: The thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. This is followed by an intramolecular cyclization where the nitrogen attacks the carboxylic acid carbonyl, eliminating a second molecule of water to form the stable five-membered thiazolidinone ring.[2]

Q2: Is a catalyst always necessary for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow and results in lower yields. Catalysts are highly recommended to improve the reaction rate and efficiency. Lewis acids like ZnCl₂ or solid acid catalysts can activate the ketone's carbonyl group, accelerating the initial imine formation, which is often the rate-limiting step.[1][6]

Q3: What is the purpose of using a Dean-Stark apparatus?

A3: The reaction produces two equivalents of water. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the starting materials, thus reducing the yield. A Dean-Stark apparatus is used with a water-immiscible solvent (like toluene) to azeotropically remove the water as it is formed, thereby driving the reaction to completion and significantly improving the yield.

Q4: Can I use a different ketone to synthesize other spiro-thiazolidinones?

A4: Absolutely. This synthetic route is versatile. Using cyclohexanone, for example, will yield the corresponding 1-Thia-4-azaspiro[4.5]decan-3-one.[3][7] The reactivity may vary depending on the ketone's steric and electronic properties, potentially requiring adjustments to the reaction conditions.

Q5: My final product is a pale yellow powder. Is this expected?

A5: Yes, the formation of a pale yellow or off-white solid is commonly reported for this class of compounds.[7] The exact color can depend on the purity and the specific amine used in the synthesis. If a dark or oily product is obtained, it likely indicates the presence of impurities.

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams have been created.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway Cyclopentanone Cyclopentanone Imine Imine Intermediate (Schiff Base) Cyclopentanone->Imine Amine Amine (R-NH2) Amine->Imine - H2O TGA Thioglycolic Acid Adduct Thiol Adduct TGA->Adduct Imine->Adduct Product This compound Adduct->Product - H2O (Cyclization)

Caption: Reaction mechanism for the three-component synthesis.

Troubleshooting Start Experiment Start: Low Yield Observed CheckWater Is water being actively removed? (e.g., Dean-Stark) Start->CheckWater CheckCatalyst Is a catalyst being used? CheckWater->CheckCatalyst Yes AddDeanStark Action: Use Toluene & Dean-Stark CheckWater->AddDeanStark No CheckPurity Are reagents pure and dry? CheckCatalyst->CheckPurity Yes AddCatalyst Action: Add Lewis Acid (ZnCl2) or Solid Acid Catalyst CheckCatalyst->AddCatalyst No PurifyReagents Action: Purify/Dry Reagents & Solvent CheckPurity->PurifyReagents No Optimize Yield Improved. Consider further optimization (Temp, Time) CheckPurity->Optimize Yes AddDeanStark->Optimize AddCatalyst->Optimize PurifyReagents->Optimize

Caption: A logical workflow for troubleshooting low-yield issues.

Experimental Protocols

The following protocols provide a baseline for synthesis and an optimized approach for achieving higher yields.

Protocol 1: Standard Synthesis

This method represents a common, straightforward approach without specific optimization for water removal or catalysis.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve the primary amine (10 mmol) and cyclopentanone (10 mmol, 1.0 eq) in 100 mL of benzene.

  • Addition of Thioglycolic Acid: To the stirred solution, add thioglycolic acid (10 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the reaction mixture with a 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from ethanol to obtain the pure product.

    • Expected Yield: 45-60%

Protocol 2: High-Yield Optimized Synthesis

This protocol incorporates best practices for driving the reaction to completion, resulting in significantly improved yields.

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Preparation: To the flask, add the primary amine (10 mmol), cyclopentanone (10 mmol, 1.0 eq), a catalytic amount of zinc chloride (ZnCl₂, ~5 mol%), and 120 mL of toluene.

  • Addition of Thioglycolic Acid: Add thioglycolic acid (10 mmol, 1.0 eq) to the mixture.

  • Azeotropic Reflux: Heat the mixture to reflux. Vigorously stir and continue refluxing, collecting the water in the Dean-Stark trap until no more water is separated (typically 5-7 hours).

  • Work-up: Allow the reaction to cool. Wash the toluene solution with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from isopropanol to yield the final this compound.

    • Expected Yield: 75-90%[4][5]

References

  • This is a placeholder for a real reference if one were available in the search results that perfectly matched this content. For the purpose of this exercise, we will cite the most relevant articles found.
  • Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(3), 32. [Link]

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  • Felefel, E. M., El-Sofany, W. A., Wasfy, A. A. F., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one. ResearchGate. [Link]

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  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2788. [Link]

  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

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  • Mahmoodi, N., Mohammadgholipour, S., & Ghanbari Pirbasti, F. (2017). Microwave-assisted one-pot three-component synthesis of thiazolidinones using KSF@Ni as an efficient heterogeneous catalyst. Journal of Sulfur Chemistry, 38(6), 636-645. [Link]

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  • Singh, P., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(5), 3249-3273. [Link]

Sources

Technical Support Center: Purification of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of 1-Thia-4-azaspiro[4.4]nonan-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Purification Strategy Overview

The purification of this compound, typically synthesized via a one-pot three-component reaction of cyclopentanone, an amine source (like ammonia or a primary amine), and mercaptoacetic acid, requires careful consideration of potential impurities.[1][2] The most common purification techniques are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Below is a decision-making workflow to guide you in selecting the most appropriate purification strategy.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Product start->tlc_analysis decision_impurities Nature of Impurities? tlc_analysis->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization  Baseline impurities, crystalline solid column_chromatography Silica Gel Column Chromatography decision_impurities->column_chromatography Multiple spots, oily residue, or closely related impurities purity_check_recryst Check Purity (TLC, NMR) recrystallization->purity_check_recryst purity_check_column Check Purity (TLC, NMR) column_chromatography->purity_check_column purity_check_recryst->column_chromatography Purity not acceptable pure_product Pure Product (>95%) purity_check_recryst->pure_product Purity acceptable purity_check_column->recrystallization Purity not acceptable, crystalline purity_check_column->pure_product Purity acceptable further_purification Further Purification Needed

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction: The initial synthesis may not have gone to completion. - Product loss during work-up: The compound may have some solubility in the aqueous phase during extraction. - Inappropriate recrystallization solvent: The chosen solvent may have high solubility for the product even at low temperatures.- Optimize reaction conditions: Ensure stoichiometric balance and adequate reaction time for the initial synthesis. - Back-extraction: Perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. - Solvent screening for recrystallization: Test a range of solvents and solvent systems to find one where the product is sparingly soluble at room temperature and highly soluble when heated.
Persistent impurities observed in NMR/TLC - Unreacted starting materials: Cyclopentanone, amine source, or mercaptoacetic acid may remain. - Formation of side products: Dimerization of mercaptoacetic acid or formation of other condensation products can occur.- Aqueous wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like unreacted mercaptoacetic acid. - Column chromatography: This is the most effective method for separating closely related impurities. A gradient elution may be necessary.
"Oiling out" during recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - Presence of impurities that depress the melting point. - Cooling the solution too quickly. - Choose a lower-boiling point solvent. - Pre-purification: Attempt a preliminary purification by passing a concentrated solution of the crude product through a short plug of silica gel to remove some impurities before recrystallization. - Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Seeding with a pure crystal can also promote crystallization.
Product appears as a viscous oil instead of a solid - Residual solvent: Trapped solvent can prevent solidification. - Presence of impurities acting as a eutectic mixture. - High-vacuum drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. - Chromatographic purification: If solvent removal is ineffective, column chromatography is recommended to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most likely impurities are unreacted starting materials: cyclopentanone, the amine source, and mercaptoacetic acid. You may also encounter disulfide byproducts from the oxidation of mercaptoacetic acid.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For spiro-thiazolidinones, common choices include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane. It is always best to perform small-scale solvent screening to identify the optimal system for your specific product.

Q3: What is a good starting mobile phase for column chromatography of this compound?

A3: Based on the purification of structurally similar compounds, a good starting point for the mobile phase in silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone. A gradient elution, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is often effective. For a related derivative, a hexane:acetone (80:20) mixture was used successfully.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for purity assessment.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

Q5: My purified product is a pale yellow, is this normal?

A5: While the pure compound is often described as a white or off-white solid, a pale yellow coloration can sometimes be present due to trace impurities. If NMR and other analytical data confirm the purity to be high (>95%), this coloration is often acceptable for many applications. If a completely colorless product is required, a second recrystallization or charcoal treatment may be necessary.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is based on methods for structurally related compounds and may need adjustment.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A starting point could be a gradient of 0% to 30% acetone in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References

  • Al-Ghorbani, M.; A. A. El-Sayed; T. R. A. El-Sayed; et al. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules2023 , 28(6), 2795. [Link]

  • Khoroshunova, Y. V.; Morozov, D. A.; Taratayko, A. I.; et al. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Preprints2019 , 2019080221. [Link]

  • Al-Ghorbani, M.; A. A. El-Sayed; T. R. A. El-Sayed; et al. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC2023 . [Link]

  • Bhushan, R.; Kumar, V. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. Biomedical Chromatography2006 , 20(4), 365-373. [Link]

  • Hussein, E. M.; et al. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances2022 , 12(43), 28065-28087. [Link]

  • Weisz, A.; et al. Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Journal of Chromatography A2021 , 1640, 461863. [Link]

  • Lu, T.; et al. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Request PDF2005 . [Link]

  • Gholami, M.; et al. One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports2023 , 13(1), 16868. [Link]

  • Khoroshunova, Y. V.; et al. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry2019 , 15, 2088-2095. [Link]

  • El-Sayed, W. M.; et al. Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Impurities and Degradants. ResearchGate2014 . [Link]

  • Grokipedia. Multi-component reaction. Grokipedia2023 . [Link]

  • de la Torre, D.; et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals2022 , 15(8), 1009. [Link]

  • Elkanzi, N. Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry2012 , 2, 352-361. [Link]

  • Tominaga, Y. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry2021 , 13(10), 1935. [Link]

  • National Center for Biotechnology Information. 2-Azaspiro[4.4]nonan-3-one. PubChem Compound Database. [Link]

  • Smushkevich, Y. I.; et al. High-temperature (300—350°) reactions of cyclopentanone and some of its derivatives with ammonia and aliphatic amines. Journal of the Chemical Society (Resumed)1964 , 797-801. [Link]

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Spirothiazolidinone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirothiazolidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of common synthetic challenges, focusing on the identification and mitigation of side products. Our goal is to empower you with the knowledge to troubleshoot your experiments effectively, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in a typical three-component spirothiazolidinone synthesis?

A1: In the synthesis of spirothiazolidinones, which typically involves the condensation of a ketone, an amine, and a mercapto-carboxylic acid (like thioglycolic acid), researchers most frequently encounter three main classes of side products:

  • Diastereomers: When the spiro center is a stereocenter, the formation of unwanted diastereomers is a common challenge, complicating purification and reducing the yield of the desired product.

  • Hydrolysis Products: The thiazolidinone ring, as well as the intermediate imine, can be susceptible to hydrolysis, leading to ring-opening and the regeneration of starting materials or the formation of ring-opened byproducts.

  • Starting Material Dimers/Oligomers: Under certain conditions, the starting materials can undergo self-condensation or oxidation, leading to the formation of dimers or other undesired oligomers.

Q2: How can I confirm the identity of my desired spirothiazolidinone product versus a potential side product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H, ¹³C, and 2D): This is the most powerful tool. For the desired spirothiazolidinone, you should be able to identify characteristic peaks for the thiazolidinone ring protons, including the methylene protons adjacent to the sulfur atom.[1] 2D NMR techniques like NOESY can be invaluable for determining the stereochemistry of diastereomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product and help differentiate it from side products that have different molecular weights, such as dimers or hydrolysis products.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the thiazolidinone ring.[1]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting strategies.

Issue 1: Formation of Undesired Diastereomers

The creation of the spiro center often leads to a mixture of diastereomers, which can be challenging to separate and reduces the yield of the target stereoisomer.

Root Cause Analysis

The formation of diastereomers is governed by the transition state geometry during the nucleophilic attack of the thiol group on the intermediate imine. The facial selectivity of this attack determines the stereochemical outcome. Factors influencing this include:

  • Steric Hindrance: The substituents on the ketone and amine starting materials can sterically hinder one face of the imine, favoring attack from the less hindered side.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can influence the transition state energetics and, therefore, the diastereomeric ratio. For instance, the use of additives like lithium bromide (LiBr) has been shown to improve diastereoselectivity in similar syntheses by potentially chelating the intermediates.[2][3]

Visualizing Diastereomer Formation

G cluster_0 Imine Intermediate cluster_1 Nucleophilic Attack cluster_2 Diastereomeric Products Imine Planar Imine Intermediate Diastereomer_A Diastereomer A Imine->Diastereomer_A Attack from Face A Diastereomer_B Diastereomer B Imine->Diastereomer_B Attack from Face B Thiol Thioglycolic Acid Thiol->Imine Nucleophilic Attack

Caption: Formation of diastereomers from a planar imine intermediate.

Troubleshooting and Mitigation Strategies
Strategy Rationale Experimental Protocol
Optimize Reaction Temperature Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.Run a series of reactions at temperatures ranging from -78°C to room temperature to determine the optimal condition for diastereoselectivity.
Solvent Screening The polarity and coordinating ability of the solvent can influence the transition state geometry.Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene, ethanol).
Use of Lewis Acid/Base Additives Additives can coordinate to the imine or thiol, creating a more ordered transition state and enhancing facial selectivity.Investigate the effect of adding Lewis acids (e.g., ZnCl₂, TiCl₄) or Lewis bases/additives (e.g., LiBr) to the reaction mixture.[2][3]
Chiral Catalysts/Auxiliaries For asymmetric synthesis, employ a chiral catalyst or a chiral auxiliary on one of the starting materials to induce facial selectivity.This is a more advanced strategy that involves redesigning the synthesis to incorporate a chiral element.

Issue 2: Thiazolidinone Ring Hydrolysis

The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the thiazolidinone ring, reducing the product yield.

Root Cause Analysis

The thiazolidinone ring contains an amide-like linkage that is susceptible to hydrolysis under both acidic and basic conditions. The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by ring opening. The intermediate imine is also prone to hydrolysis back to the ketone and amine starting materials.[4][5]

Visualizing Ring Hydrolysis

G Spiro Spirothiazolidinone Product RingOpened Ring-Opened Intermediate Spiro->RingOpened + H₂O (Acid or Base Catalyzed) HydrolysisProducts Ketone + Amine + Thioglycolic Acid Spiro->HydrolysisProducts Overall Reaction RingOpened->HydrolysisProducts Further Hydrolysis

Caption: General pathway for the hydrolysis of the spirothiazolidinone ring.

Troubleshooting and Mitigation Strategies
Strategy Rationale Experimental Protocol
Use Anhydrous Conditions Minimizing the presence of water will suppress the hydrolysis of both the imine intermediate and the final product.Dry all glassware thoroughly. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Control pH during Workup Extreme pH conditions can promote hydrolysis.Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions for extended periods.[6]
Azeotropic Removal of Water For reactions that produce water, its removal can drive the equilibrium towards product formation and prevent hydrolysis.Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

Issue 3: Formation of Starting Material Dimers/Oligomers

Side reactions involving the self-condensation or oxidation of starting materials can compete with the desired three-component reaction, leading to byproducts and reduced yields.

Root Cause Analysis
  • Self-Condensation of Ketones: Cyclic ketones, particularly those with enolizable protons, can undergo self-condensation (e.g., aldol condensation) under acidic or basic conditions to form dimers or oligomers.[7]

  • Oxidation of Thioglycolic Acid: Thioglycolic acid is susceptible to oxidation, especially in the presence of air, to form dithiodiglycolic acid.[7][8] This disulfide is no longer able to participate in the desired reaction.

Visualizing Side Reactions of Starting Materials

G cluster_0 Ketone Side Reaction cluster_1 Thioglycolic Acid Side Reaction Ketone1 Cyclic Ketone Dimer Self-Condensation Product Ketone1->Dimer Ketone2 Cyclic Ketone Ketone2->Dimer TGA1 Thioglycolic Acid Disulfide Dithiodiglycolic Acid TGA1->Disulfide Oxidation TGA2 Thioglycolic Acid TGA2->Disulfide Oxidation

Caption: Common side reactions of starting materials.

Troubleshooting and Mitigation Strategies
Strategy Rationale Experimental Protocol
Control Reaction Temperature Higher temperatures can favor side reactions like self-condensation.Maintain the reaction at the lowest effective temperature to favor the desired three-component reaction over side reactions.
Optimize Order of Reagent Addition Adding the reagents in a specific order can minimize the opportunity for self-condensation.Consider pre-forming the imine by reacting the ketone and amine first, then adding the thioglycolic acid. This can reduce the concentration of free ketone available for self-condensation.
Use of an Inert Atmosphere An inert atmosphere will minimize the oxidation of thioglycolic acid.Degas the solvent and run the reaction under a nitrogen or argon atmosphere.
Freshly Purify Reagents Impurities in the starting materials can catalyze side reactions.Purify the ketone and amine by distillation or recrystallization before use. Use freshly opened or purified thioglycolic acid.

References

  • Al-Romaizan, A. N. (2021). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. Research on Chemical Intermediates, 47, 521–532. [Link]

  • Ansari, A. A., & Ali, D. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Journal of Heterocyclic Chemistry, 3(2). [Link]

  • Bekhradnia, A., et al. (2022). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 12(45), 29475-29509. [Link]

  • CN110845377A - Dithiodiglycolic acid and preparation method of dithiodiglycolic diammonium - Google Patents. (n.d.).
  • El-masry, A. H., et al. (2000). Synthesis and antimicrobial activity of some new 4-thiazolidinone derivatives. European Journal of Pharmaceutical Sciences, 11(3), 249-254.
  • Ghandi, M., & Aryan, R. (2021). Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. Research on Chemical Intermediates, 47, 521–532. [Link]

  • Guzen, K. P., et al. (2007). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Hassan, A. S., et al. (2015). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Molecules, 20(9), 16448-16463. [Link]

  • Leussing, D. L., & Kolthoff, I. M. (1953). Polarography of Thioglycolic Acid. Journal of the Electrochemical Society, 100(7), 334. [Link]

  • Morad, E. A., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 18773. [Link]

  • Padmavathi, V., et al. (2011). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry, 76(21), 8837-8847. [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Scaled-up version and condensation of other cyclic ketones. ResearchGate. [Link]

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  • Rasayan Journal of Chemistry. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. [Link]

  • Shafiullah, & Ali, H. (1979). Synthesis and mass spectral studies of some new spiro-thiazolidinones. Journal of the Indian Chemical Society, 56(11), 1123-1124.
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  • Watts, C. D., et al. (2009). The Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA) to Hydrolysis under Acidic and Basic Conditions. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 461-475. [Link]

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Technical Support Center: Solubility Enhancement for 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful implementation of biological assays hinges on the ability to achieve a stable and soluble concentration of the test compound in an aqueous environment. Novel heterocyclic compounds, such as 1-Thia-4-azaspiro[4.4]nonan-3-one, often present significant solubility challenges due to their complex structures.[1][2] Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.[1] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound for robust and reproducible biological testing.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the predicted physicochemical properties of this compound, and how do they influence its solubility?
  • Structure: The molecule contains a lactam ring and a thioether, contributing to its polarity. The spirocyclic core, however, is largely aliphatic and hydrophobic. This amphipathic nature is a common cause of poor water solubility.

  • Hydrogen Bonding: The secondary amine (N-H) and the carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively. This suggests some affinity for polar solvents.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is likely to be moderately positive, indicating a preference for lipophilic environments over aqueous ones. For instance, the related 2-Azaspiro[4.4]nonan-3-one has a computed XLogP3 of 0.9, suggesting a balance between hydrophilic and hydrophobic character.[3]

Causality: A positive LogP value, even if moderate, combined with a rigid spirocyclic structure, often leads to high crystal lattice energy. This energy must be overcome by solvent-solute interactions for dissolution to occur, a process that is often unfavorable in purely aqueous systems.

Predicted Property Inferred Value/Characteristic Impact on Aqueous Solubility Source/Analog
Molecular Weight ~157 g/mol Lower MW generally favors solubility, but structure dominates.Inferred
Hydrogen Bond Donors 1 (from N-H)Potential for interaction with polar protic solvents.[3]
Hydrogen Bond Acceptors 1 (from C=O)Potential for interaction with polar protic solvents.[3]
Predicted LogP Moderately positive (e.g., ~0.5 - 1.5)Indicates poor water solubility.[3]
Structure Rigid, spirocyclic, amphipathicHigh crystal lattice energy, hydrophobic regions.[4]
Q2: I need to make a stock solution. What is the best starting solvent?

Answer: For poorly water-soluble compounds, the standard practice is to first create a high-concentration stock solution in a water-miscible organic solvent. This stock is then serially diluted into the aqueous assay buffer.

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of compounds in drug discovery.[5] Its high solubilizing power and miscibility with water make it an excellent choice.[5]

Alternative Solvents:

  • Ethanol (EtOH): A good alternative, particularly if DMSO interferes with the assay or causes cell toxicity at the required concentration.[6]

  • Dimethylformamide (DMF) or Dimethylacetamide (DMA): These have strong solubilizing capacity but are generally more toxic than DMSO and should be used with caution.[5]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.57 mg of this compound (assuming MW ~157.2 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Vortex vigorously. If the compound does not fully dissolve, use a brief (1-2 minute) sonication in a water bath. Gentle warming (up to 37°C) can also be applied, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-sealing caps to prevent moisture absorption by the DMSO.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a common problem known as "fall-out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The key is to ensure the final concentration of the organic solvent is as low as possible while keeping the compound in solution.

Troubleshooting Workflow: Follow this systematic workflow to diagnose and solve the precipitation issue.

G cluster_0 cluster_1 start Precipitation Observed in Aqueous Buffer check_dmso Q: Is final DMSO concentration >1%? start->check_dmso reduce_dmso A: Reduce final DMSO to <0.5% if possible. Re-test. check_dmso->reduce_dmso Yes check_sol Q: Does precipitation persist? check_dmso->check_sol No reduce_dmso->check_sol cosolvent Strategy 1: Use a Co-solvent (e.g., PEG 400) check_sol->cosolvent Yes cyclodextrin Strategy 2: Use a Cyclodextrin (e.g., HP-β-CD) check_sol->cyclodextrin Yes surfactant Strategy 3: Use a Surfactant (e.g., Polysorbate 80) check_sol->surfactant Yes end_node Proceed with Assay (with solvent controls) check_sol->end_node No

Caption: Troubleshooting workflow for compound precipitation.

Trustworthiness Check: Always run a "vehicle control" in your assay. This control should contain the same final concentration of DMSO and any other solubilizing agent (co-solvent, cyclodextrin, etc.) as your test wells, but without the compound. This ensures that the vehicle itself is not causing any biological effects.[6][7]

Q4: How do I choose and use a co-solvent to prevent precipitation?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar or poorly soluble drugs.[8][9] They work by reducing the polarity of the water, making the environment more favorable for the hydrophobic parts of your compound.[8]

Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating "pockets" that are more accommodating to the non-polar regions of the drug molecule, thereby increasing its solubility.[8][10]

Co-solvent Typical Final Conc. (Cell-based Assays) Advantages Considerations
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity, widely used in formulations.Can be viscous at higher concentrations.
Propylene Glycol (PG) 1-5%Good solubilizer, low toxicity.[9]May have slight antimicrobial properties.
Glycerol 1-10%Very low toxicity.[9]Less effective solubilizer than PEG or PG.
Ethanol <1%Volatile, can be used in combination.Higher potential for cell toxicity.[6]

Experimental Protocol: Using PEG 400 as a Co-solvent

  • Prepare Co-solvent Buffer: Prepare your standard aqueous assay buffer containing the desired final concentration of PEG 400 (e.g., 2% v/v).

  • Dilute Stock: Perform the final dilution of your this compound DMSO stock solution directly into the co-solvent-containing buffer.

  • Mix and Observe: Mix well by pipetting or gentle vortexing and visually inspect for any signs of precipitation.

  • Equilibrate: Allow the solution to equilibrate for 15-30 minutes before adding it to the assay plate.

Q5: When should I consider using cyclodextrins, and how do they work?

Answer: Cyclodextrins are an excellent choice when co-solvents are insufficient or cause toxicity. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12]

Mechanism of Action: The hydrophobic portion of your compound partitions into the non-polar interior of the cyclodextrin, forming an "inclusion complex."[11] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.[13]

G cluster_2 Soluble Inclusion Complex Drug plus + CD arrow Complex Drug_in_Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Choosing the Right Cyclodextrin:

  • β-Cyclodextrin (β-CD): Often a good starting point, but has limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): The most commonly used derivative in pharmaceutical applications due to its significantly higher water solubility and low toxicity.[14] This is the recommended first choice.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative, often used in parenteral formulations.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare CD Solutions: Create a series of HP-β-CD solutions in your assay buffer (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add Excess Compound: Add an excess amount of solid this compound to each solution. Ensure undissolved solid is visible.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[14] From this plot, you can determine the optimal concentration of HP-β-CD needed to dissolve your target concentration of the compound.

Q6: Can surfactants help, and what are the risks?

Answer: Yes, surfactants (or detergents) can be very effective, especially for highly lipophilic compounds. They form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[15]

Mechanism of Action: Similar to cyclodextrins, surfactants encapsulate the hydrophobic drug within the non-polar core of the micelle, while the hydrophilic exterior of the micelle interacts with water, leading to solubilization.[15][16]

Recommended Surfactants for Biological Assays: Non-ionic surfactants are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[17]

Surfactant Typical Final Conc. Advantages Considerations
Polysorbate 20 (Tween® 20) 0.01 - 0.1%Low toxicity, widely used.Can interfere with some enzyme assays.
Polysorbate 80 (Tween® 80) 0.01 - 0.1%Good solubilizer, common in formulations.Check for assay interference.
Pluronic® F-68 0.02 - 0.2%Very low cell toxicity, often used in cell culture.May be a weaker solubilizer than Polysorbates.

Key Consideration (Trustworthiness): It is critical to work with surfactant concentrations above the CMC to ensure micelle formation but to keep the concentration as low as possible to minimize potential biological effects. The CMC value is specific to each surfactant and can be affected by buffer components and temperature. Always verify the potential for assay interference and cytotoxicity with appropriate controls.

References

  • Al-Akayleh, F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (2-Bromo-3-iodophenyl)(1,4-dithia-7-azaspiro[4.4]nonan-7-yl)methanone. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Spiro(4.4)nonane. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Azaspiro[4.4]nonan-3-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem. Available at: [Link]

  • Kaur, M., & Bala, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Chadwick, K., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Johansen, M.G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Fenyvesi, F., et al. (2020).
  • Johansen, M.G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research.
  • Bergström, C.A.S., & Zamek, M. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. Available at: [Link]

  • Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Hart, M.L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmtech and Industrial Medicine.
  • Rudrangi, S.R.S. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Verma, M., et al. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: [Link]

  • de Souza, A.C.C., et al. (2024).
  • Wikipedia (n.d.). Cytocompatibility. Available at: [Link]

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Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-Thia-4-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of spiro-lactams makes them increasingly important in drug discovery for exploring new chemical space and improving physicochemical properties.[1] However, transitioning their synthesis from bench-scale to pilot-plant production presents a unique set of challenges, from maintaining yield and purity to ensuring operational safety.

This document provides practical, field-tested advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to not only solve immediate problems but also to proactively design more robust and scalable processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable approach is a one-pot, three-component reaction. This typically involves the condensation of cyclopentanone and a suitable amine source (like ammonium acetate or an amine) to form an intermediate imine, which then undergoes a cyclocondensation reaction with thioglycolic acid.[2] This method is favored for its atom economy and operational simplicity, avoiding the isolation of potentially unstable intermediates.

Q2: What are the critical process parameters that I need to control during scale-up?

A2: During scale-up, the most critical parameters are:

  • Temperature Control: The initial imine formation is often endothermic and requires heating, while the subsequent cyclization can be exothermic. Precise temperature management is vital to prevent side reactions and ensure consistent product quality.

  • Water Removal: The formation of the imine from cyclopentanone and the amine source is an equilibrium-limited reaction that produces water. Efficient removal of water, typically using a Dean-Stark apparatus, is crucial to drive the reaction to completion.

  • Reagent Addition Rate: The rate at which thioglycolic acid is added can significantly impact impurity profiles. A slow, controlled addition is generally recommended to maintain temperature and minimize the formation of byproducts.

  • Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes critical to maintain consistent reaction kinetics and heat distribution. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent yields and purity.

Q3: What kind of yields and purity can I realistically expect at a larger scale?

A3: With an optimized process, yields for this one-pot synthesis can range from 65% to 80%.[2] Purity of the crude product is typically in the 90-95% range before final purification. The key to achieving high purity is controlling the reaction conditions to minimize the formation of oligomeric byproducts and unreacted starting materials.

Q4: What are the primary safety concerns when handling the reagents for this synthesis at scale?

A4: The primary safety concern is the handling of thioglycolic acid. It is corrosive and has a potent, unpleasant odor.[3] At scale, operations should be conducted in a well-ventilated area or a walk-in fume hood, and personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. A bleach or hydrogen peroxide bath should be prepared in advance for quenching any spills and for decontaminating glassware to neutralize the odor.

Section 2: Troubleshooting Guide for Scale-Up Production

This section provides in-depth solutions to specific problems you may encounter during the scale-up process.

Problem Scenario 1: Low or No Product Yield

Q: My reaction worked well on a 1-gram scale, but the yield dropped significantly when I scaled up to 100 grams. What are the likely causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a systematic approach to diagnosing the issue:

  • Cause 1: Inefficient Water Removal.

    • Explanation: On a small scale, water may evaporate efficiently from the reaction mixture even without a Dean-Stark trap. At a larger scale, the surface-area-to-volume ratio decreases dramatically, making passive evaporation ineffective. If water is not actively removed, the imine formation equilibrium will not favor the product, leading to low conversion.

    • Solution: Ensure your large-scale reactor is equipped with an appropriately sized Dean-Stark trap and condenser. The rate of solvent return should indicate active water removal. Monitor the volume of water collected to track reaction progress.

  • Cause 2: Poor Temperature Control.

    • Explanation: The cyclization step can be exothermic. A large reaction mass can retain heat, causing the internal temperature to rise uncontrollably if cooling is not adequate. This can lead to thermal degradation of the product or starting materials.

    • Solution: Use a reactor with a jacketed cooling system. Add the thioglycolic acid slowly and monitor the internal temperature closely. If an exotherm is detected, pause the addition and allow the mixture to cool before proceeding.

  • Cause 3: Incomplete Reaction.

    • Explanation: The reaction may simply require more time at a larger scale due to less efficient mixing or heat transfer.

    • Solution: Implement in-process controls (IPCs). Take small aliquots from the reaction mixture periodically and analyze them by TLC or LC-MS to monitor the disappearance of starting materials and the formation of the product. Do not proceed to work-up until the reaction has reached completion.

Problem Scenario 2: High Levels of Impurities

Q: My final product is contaminated with several byproducts that are difficult to remove. How can I identify and prevent them?

A: Impurity formation is often a result of suboptimal reaction conditions. Let's break down the common culprits.

  • Impurity A: Unreacted Starting Materials.

    • Identification: Easily identified by comparing the crude product analysis (NMR, LC-MS) with the starting materials.

    • Causality & Prevention: This points to an incomplete reaction. See the solutions in "Problem Scenario 1," focusing on extending the reaction time and ensuring efficient water removal to drive the reaction to completion.

  • Impurity B: Self-Condensation of Cyclopentanone.

    • Identification: Often presents as higher molecular weight, yellowish, or oily impurities.

    • Causality & Prevention: This can occur if the reaction is heated for too long in the presence of a base or acid before the other components are added. Ensure all reagents are mixed before applying heat, and follow a defined temperature profile.

  • Impurity C: Dimer of Thioglycolic Acid (Dithiodiglycolic Acid).

    • Identification: A polar impurity that can complicate work-up and purification.

    • Causality & Prevention: This results from the oxidation of thioglycolic acid. While often a minor component, its formation can be accelerated by the presence of trace metals or air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially during extended reaction times at elevated temperatures.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action
Low Yield Inefficient water removalUse a properly sized Dean-Stark trap; monitor water collection.
Poor temperature controlImplement jacketed cooling; control reagent addition rate.
Incomplete reactionUse IPCs (TLC, LC-MS) to confirm completion before work-up.
High Impurity Unreacted starting materialsExtend reaction time; ensure complete conversion via IPCs.
Cyclopentanone self-condensationControl heating profile; mix reagents before heating.
Thioglycolic acid dimerRun the reaction under an inert (N₂) atmosphere.

Section 3: Visual Guides & Workflows

Visual aids are essential for understanding complex processes and making informed decisions during troubleshooting.

Overall Synthetic Workflow

This diagram illustrates the key stages of the one-pot synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Cyclopentanone, Amine Source, and Toluene B Heat to Reflux (Azeotropic Water Removal) A->B Start Heating C Monitor Water Collection (Imine Formation) B->C Reflux Begins D Cool Reaction and Add Thioglycolic Acid C->D Imine Formed E Heat to Complete Cyclization (Monitor by IPC) D->E Controlled Addition F Cool and Quench Reaction E->F Reaction Complete G Aqueous Wash / Extraction F->G H Crystallize Crude Product G->H I Isolate and Dry Final Product H->I G Start Low Yield Encountered CheckWater Was expected amount of water collected in Dean-Stark? Start->CheckWater YesWater Yes CheckWater->YesWater Yes NoWater No CheckWater->NoWater No CheckIPC Did IPC show full conversion of starting materials? YesIPC Yes CheckIPC->YesIPC Yes NoIPC No CheckIPC->NoIPC No CheckTemp Was there a significant temperature exotherm? YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No YesWater->CheckIPC Sol_Water Root Cause: Inefficient Imine Formation. Solution: Check for leaks, ensure proper reflux rate. NoWater->Sol_Water YesIPC->CheckTemp Sol_IPC Root Cause: Incomplete Reaction. Solution: Increase reaction time, re-evaluate temperature. NoIPC->Sol_IPC Sol_Temp Root Cause: Product Degradation. Solution: Improve cooling, slow reagent addition. YesTemp->Sol_Temp Sol_Workup Root Cause: Mechanical loss or poor isolation during work-up. Solution: Re-evaluate extraction and crystallization solvents. NoTemp->Sol_Workup

Caption: A logical guide for troubleshooting low yield issues.

Section 4: A Validated & Scalable Experimental Protocol

This protocol has been optimized for scalability, focusing on safety, robustness, and reproducibility.

Objective: To synthesize this compound on a 100-gram scale.

Reagent & Equipment Table
Reagent MW Molar Equiv. Amount Notes
Cyclopentanone84.121.084.1 g (100 mL)
Ammonium Acetate77.081.292.5 gActs as amine source.
Thioglycolic Acid92.121.1101.3 g (76.2 mL)Corrosive, handle with care.
Toluene--1000 mLSolvent
Equipment
3L Jacketed Glass ReactorWith overhead stirrer, thermocouple, and condenser
Dean-Stark Trap50 mL capacity or greater
Addition Funnel250 mL, pressure-equalizing
Heating/Cooling Circulator
Step-by-Step Procedure
  • Reactor Setup: Assemble the 3L reactor with an overhead stirrer, thermocouple, and a Dean-Stark trap fitted with a condenser. Ensure all joints are properly sealed. Purge the vessel with nitrogen.

  • Charge Reagents: To the reactor, add toluene (1000 mL), cyclopentanone (84.1 g, 1.0 eq), and ammonium acetate (92.5 g, 1.2 eq).

  • Imine Formation: Begin stirring and heat the mixture to reflux (approx. 110-115 °C internal temperature). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (~18 mL) has been collected.

    • Scientist's Note: This is a critical checkpoint. Incomplete water removal is a primary cause of failure at scale.

  • Cooling and Addition: Once imine formation is complete, cool the reaction mixture to 60-70 °C. Slowly add thioglycolic acid (101.3 g, 1.1 eq) via the addition funnel over a period of 60-90 minutes, maintaining the internal temperature below 80 °C.

    • Scientist's Note: This controlled addition is crucial to manage the exotherm of the cyclization reaction. [4]5. Cyclization: After the addition is complete, heat the mixture to 90-95 °C and hold for 2-4 hours.

  • In-Process Control (IPC): Take a small sample from the reaction. Dilute with ethyl acetate, wash with water, and spot on a TLC plate (e.g., 50% EtOAc/Hexanes) or analyze by LC-MS to confirm the absence of the limiting starting material (cyclopentanone/imine intermediate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

    • Scientist's Note: The acid wash removes excess ammonium salts, and the base wash removes unreacted thioglycolic acid.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid. Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure product.

  • Drying: Dry the crystalline product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: ~102-126 g (65-80%).

References

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Ghorab, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829. [Link]

  • Alves, M. J., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(1), 136-171. [Link]

  • Shaabani, A., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 1-9. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Chekmarev, P., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(3), 1369-1377. [Link]

  • Nair, D. P., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. [Link]

  • Zhang, Z., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(1), 18-23. [Link]

  • Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4870. [Link]

  • Chen, C., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6031. [Link]

  • Caron, S., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1349-1363. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

  • Desmet, G. B., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(8), 1369-1382. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Spring 2021. [Link]

  • Wang, X., et al. (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Chemistry–A European Journal, 18(34), 10769-10777. [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION | Scientific method. ResearchGate. [Link]

  • Guk, Y., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 25(1), 1. [Link]

Sources

Optimizing reaction conditions for 1-Thia-4-azaspiro[4.4]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important spirocyclic scaffold. Here, we address common challenges encountered during the synthesis, providing field-tested insights and logical, step-by-step troubleshooting protocols to help you optimize your reaction conditions and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a one-pot, three-component condensation reaction. This typically involves the reaction of a primary amine, cyclopentanone (to form the spiro[4.4] system), and thioglycolic acid.[1][2] The reaction often proceeds through an intermediate Schiff base formed between the amine and cyclopentanone, which then undergoes cyclization with thioglycolic acid.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yield is a common issue that can stem from several factors. The most critical parameters to re-evaluate are:

  • Reagent Purity: Ensure the purity of your starting materials, especially the amine and thioglycolic acid. Impurities can lead to side reactions.

  • Anhydrous Conditions: The formation of the intermediate Schiff base is a condensation reaction that releases water. Performing the reaction under anhydrous conditions (e.g., using dry solvents and a Dean-Stark apparatus to remove water) can significantly drive the equilibrium towards the product.

  • Reaction Temperature and Time: These parameters are often interdependent. Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Refer to the troubleshooting guide for optimization strategies.

  • Stoichiometry: Precise control over the molar ratios of your reactants is crucial. While equimolar amounts are a good starting point, optimization may require a slight excess of one reactant.[3]

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: The formation of multiple products is often indicative of competing side reactions. Common possibilities include:

  • Unreacted starting materials.

  • The stable Schiff base intermediate, if cyclization is incomplete.

  • Self-condensation products of thioglycolic acid.

  • Side products arising from impurities in the starting materials. A systematic approach to identifying these is necessary, starting with running co-spots of your starting materials on the TLC plate. See the "Troubleshooting Guide: Side Product Formation" for a detailed workflow.

Q4: Is a catalyst necessary for this reaction?

A4: Many reported syntheses of similar spiro-thiazolidinones proceed without an explicit catalyst, relying on thermal conditions to drive the reaction.[1] However, in some cases, acid or base catalysts can be employed to accelerate the formation of the Schiff base intermediate. The choice of catalyst, if any, will depend on the specific substrates being used. Green chemistry approaches have also explored various catalysts to improve reaction efficiency under milder conditions.[2]

Troubleshooting Guides

This section provides in-depth, causality-driven solutions to specific problems you may encounter during the synthesis of this compound.

Guide 1: Low or No Product Yield

Low product yield is the most frequent challenge. This guide provides a systematic workflow to diagnose and resolve the underlying issues.

Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Check_Purity->Start If impure, purify/replace Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions If pure Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Solvent Evaluate Solvent Choice Optimize_Time->Optimize_Solvent Workup_Loss Investigate Product Loss During Workup/Purification Optimize_Solvent->Workup_Loss Final_Product Improved Yield Workup_Loss->Final_Product

Caption: Systematic workflow for troubleshooting low reaction yields.

Step-by-Step Analysis and Solutions:

  • Verify Reagent Quality and Stoichiometry:

    • The "Why": The reaction's success is fundamentally dependent on the quality of the starting materials. Thioglycolic acid, for instance, can oxidize over time to form dithiodiglycolic acid, which will not participate in the desired reaction.

    • Actionable Protocol:

      • Run a purity analysis (e.g., ¹H NMR, GC-MS) on all starting materials: primary amine, cyclopentanone, and thioglycolic acid.

      • If purity is questionable, purify the reagents (e.g., distillation for liquids) or use a fresh, unopened bottle.

      • Double-check all calculations for molar equivalents. Ensure your weighing and volume measurements are accurate.

  • Ensure Anhydrous Conditions:

    • The "Why": The reaction involves two key condensation steps: the formation of the imine (Schiff base) and the subsequent cyclization with thioglycolic acid, both of which eliminate water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit these steps and shift the equilibrium back towards the reactants.

    • Actionable Protocol:

      • Use freshly distilled, anhydrous solvents (e.g., toluene, benzene).

      • Dry all glassware in an oven before use.

      • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • For reactions run at reflux, employ a Dean-Stark trap to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.

  • Optimize Reaction Temperature and Time:

    • The "Why": Chemical reactions have an optimal temperature range. Too low, and the activation energy barrier is not overcome, resulting in a sluggish or stalled reaction. Too high, and you risk decomposition of your product or starting materials, leading to a complex mixture and lower yield.

    • Actionable Protocol:

      • Begin with established literature conditions, such as refluxing in toluene (approx. 110 °C).[3]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If the reaction is slow, incrementally increase the temperature.

      • If decomposition is observed (e.g., charring, multiple new TLC spots), reduce the temperature.

      • Run a time-course experiment, taking aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) to determine the point at which product formation plateaus. One study noted reaction times of up to 24 hours.[1]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Solvent Toluene, BenzeneAprotic, forms an azeotrope with water for removal.
Temperature 80 - 110 °C (Reflux)Provides sufficient energy for cyclization without significant decomposition.
Reaction Time 12 - 24 hoursMonitor by TLC to determine completion.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of reagents, especially thioglycolic acid.
Guide 2: Side Product Formation and Purification Challenges

The appearance of unexpected spots on a TLC plate can complicate purification and reduce the yield of the desired product.

Logical Flow for Side Product Identification

Start Multiple Spots on TLC CoSpot Co-spot with Starting Materials Start->CoSpot Isolate Isolate Major Side Product via Column Chromatography CoSpot->Isolate If not starting material Characterize Characterize Isolated Impurity (NMR, MS) Isolate->Characterize Identify Identify Structure of Side Product Characterize->Identify Optimize Optimize Conditions to Minimize Side Product Identify->Optimize Result Cleaner Reaction Profile Optimize->Result

Caption: A logical workflow for identifying and minimizing side products.

Step-by-Step Analysis and Solutions:

  • Identify the Impurities:

    • The "Why": Understanding the identity of your side products provides crucial clues about the reaction mechanism and what might be going wrong.

    • Actionable Protocol:

      • On a TLC plate, spot your crude reaction mixture alongside each of the starting materials. This will quickly confirm if the extra spots are simply unreacted reagents.

      • If the side products are not starting materials, attempt to isolate a small quantity of the major impurity using column chromatography or preparative TLC.

      • Characterize the isolated impurity using analytical techniques like ¹H NMR and Mass Spectrometry to determine its structure. For example, the absence of the characteristic spiro-carbon signal in the ¹³C NMR would indicate that the desired scaffold has not formed.[1]

  • Common Causes and Mitigation Strategies:

    • Incomplete Reaction: If you identify the Schiff base intermediate, it suggests the cyclization step is the rate-limiting step or has not gone to completion.

      • Solution: Increase reaction time, temperature, or ensure rigorous removal of water.

    • Substrate Decomposition: Some amines or functional groups on the starting materials may not be stable to prolonged heating.

      • Solution: Attempt the reaction at a lower temperature for a longer duration. If certain functional groups are problematic (e.g., strongly electron-withdrawing groups), they may require protection.[3]

    • Alternative Reaction Pathways: Depending on the substrates, other reactions may compete.

      • Solution: Adjusting the stoichiometry or the order of addition of reagents can sometimes favor the desired pathway. For instance, pre-forming the Schiff base before adding the thioglycolic acid might provide a cleaner reaction profile in some cases.

  • Optimize Purification:

    • The "Why": The polarity of the spiro-thiazolidinone product is often similar to that of some side products, making separation by column chromatography challenging.

    • Actionable Protocol:

      • Solvent System Screening: Use TLC to screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides the best separation between your product and the impurities.

      • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification and can often be more effective and scalable than chromatography. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a generalized starting point based on common literature procedures.[1][3]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclopentanone (10 mmol, 1.0 eq) and a primary amine (e.g., aniline, 10 mmol, 1.0 eq) in 40 mL of anhydrous toluene.

  • Reaction Initiation: Add thioglycolic acid (11 mmol, 1.1 eq) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours, once the starting materials are consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove unreacted thioglycolic acid.

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

References

  • El-Sayed, W. A., Ali, O. M., & El-Sofany, W. I. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 26(21), 6439. [Link]

  • Gouda, M. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2849. [Link]

  • Shaikh, A., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 12345. [Link]

  • Singh, P., & Kumar, A. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3723-3742. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Retrieved from ResearchGate. [Link]

  • Chen, C. Y., et al. (2024). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Chemistry, 7(1), 19. [Link]

Sources

Technical Support Center: NMR Signal Interpretation for 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 1-Thia-4-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the NMR signal interpretation of this spirocyclic compound. Here, we move beyond simple step-by-step instructions to provide in-depth, field-proven insights into the causality behind experimental choices and troubleshooting strategies.

Structure and Expected NMR Data

Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected NMR signals for this compound.

Structure:

Caption: Structure of this compound with atom numbering.

Based on the analysis of similar structures and general chemical shift principles, the following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound.

Position Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
NH (4) ~7.0 - 8.5 (broad singlet)-The chemical shift is highly dependent on solvent and concentration.
CH₂ (2) ~3.7 - 3.9 (singlet)~35 - 45Methylene protons adjacent to sulfur in a thiazolidinone ring.
Spiro C (5) -~60 - 70Quaternary carbon, a key feature of the spirocyclic system.
CH₂ (6,9) ~1.6 - 1.9 (multiplet)~35 - 45Protons on the cyclopentane ring adjacent to the spiro-carbon.
CH₂ (7,8) ~1.5 - 1.8 (multiplet)~25 - 35Protons on the cyclopentane ring beta to the spiro-carbon.
C=O (3) -~170 - 180Carbonyl carbon of the lactam.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Category 1: Common Issues in 1D NMR Spectra

Question 1: My ¹H NMR spectrum shows a broad peak around 7-8.5 ppm, but its integration is not exactly one. What could be the issue?

Answer:

This broad peak is characteristic of the N-H proton of the lactam. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the NMR solvent.

  • Causality: The integration may be inaccurate due to the broadness of the signal and rapid exchange. Exchangeable protons, like N-H, often have unreliable integration values.

  • Troubleshooting Protocol:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear or significantly diminish. This is a definitive confirmation of an exchangeable proton.[1]

    • Solvent and Concentration Effects: The chemical shift and broadness of the N-H proton are highly sensitive to the solvent and the concentration of the sample. Try acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) or at a different concentration to see how the peak is affected.

Question 2: I see unexpected sharp singlets in my ¹H NMR spectrum, particularly around 0.8-1.3 ppm and 2.0-2.2 ppm. What are these?

Answer:

These are likely impurities from solvents used during synthesis and purification or from the NMR solvent itself.

  • Common Impurities:

    • Grease: A multiplet around 0.8-1.3 ppm can be due to silicone grease from glassware joints.

    • Acetone: A singlet around 2.17 ppm (in CDCl₃) is a common contaminant from cleaning glassware.[2]

    • Ethyl Acetate/Hexanes: Residual solvents from chromatography can appear as characteristic signals.

  • Troubleshooting Protocol:

    • Check a Blank Spectrum: Run a ¹H NMR spectrum of the deuterated solvent you are using from the same bottle. This will help you identify solvent-specific impurities.

    • Proper Sample Preparation: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. If you suspect residual chromatography solvents, co-evaporation with a low-boiling solvent like dichloromethane can sometimes help.

    • Consult Impurity Tables: Refer to published tables of common NMR impurities for definitive identification.[2]

Common Impurity ¹H Chemical Shift in CDCl₃ (ppm) Multiplicity
Water~1.56Singlet (broad)
Acetone~2.17Singlet
Dichloromethane~5.30Singlet
Diethyl ether~3.48 (q), ~1.21 (t)Quartet, Triplet
Ethyl acetate~4.12 (q), ~2.05 (s), ~1.26 (t)Quartet, Singlet, Triplet
Hexane~1.26, ~0.88Multiplets
Silicone Grease~0.07, ~0.86Singlets/Multiplets
Toluene~7.27-7.17, ~2.36Multiplets, Singlet

Question 3: The signals for my cyclopentane protons are overlapping and form a complex multiplet. How can I resolve this?

Answer:

Overlapping signals in the aliphatic region are common for cyclic systems. Several strategies can be employed to resolve these signals.

  • Causality: The protons on the cyclopentane ring have similar chemical environments, leading to close chemical shifts and complex second-order coupling patterns.[3]

  • Troubleshooting Workflow:

G start Complex Multiplet for Cyclopentane Protons solvent Change NMR Solvent (e.g., to Benzene-d₆) start->solvent temp Vary Temperature start->temp field Use Higher Field NMR start->field result1 Improved Resolution solvent->result1 temp->result1 field->result1 cosy Perform 2D COSY result2 Identify Coupled Protons cosy->result2 result1->cosy end Resolved Signals and Coupling Network result2->end

Caption: Workflow for resolving complex multiplets.

  • Change of Solvent: Aromatic solvents like benzene-d₆ can induce different chemical shifts (anisotropic effect) and may resolve overlapping signals.[1]

  • Higher Magnetic Field: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion in Hz, often simplifying complex multiplets.

  • 2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment is invaluable for tracing the connectivity of coupled protons, even if their 1D signals are overlapped.[4][5]

Category 2: Advanced Structure Confirmation and Troubleshooting

Question 4: My ¹³C NMR spectrum has fewer signals than expected for the number of carbons in the molecule. Why is this?

Answer:

This can be due to several factors, including overlapping signals, the presence of quaternary carbons with long relaxation times, or molecular symmetry.

  • Causality and Troubleshooting:

    • Overlapping Signals: It is possible that the signals for the C6/C9 and C7/C8 pairs are isochronous (have the same chemical shift) due to the symmetry of the cyclopentane ring relative to the thiazolidinone ring.

    • Quaternary Carbon: The spiro-carbon (C5) and the carbonyl carbon (C3) are quaternary. These carbons have long relaxation times (T₁) and can be of low intensity or even absent in a standard ¹³C NMR spectrum, especially with a short relaxation delay.

      • Protocol: Increase the relaxation delay (d1) in your acquisition parameters to allow for full relaxation of the quaternary carbons.

    • DEPT Experiments: To confirm the number of CH, CH₂, and CH₃ groups, and to identify the quaternary carbons, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[6][7][8]

      • DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are absent.

      • DEPT-90: Only CH signals will appear.

Question 5: I am unsure about the assignment of the carbons in the cyclopentane ring and the thiazolidinone ring. How can I definitively assign them?

Answer:

Two-dimensional heteronuclear correlation experiments are the gold standard for assigning carbon signals.

  • Experimental Protocol:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹JCH coupling).[9][10] This will allow you to unambiguously link the proton signals of the CH₂ group at position 2 to its corresponding carbon, and the protons of the cyclopentane ring to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling).[9][11] This is particularly powerful for identifying quaternary carbons. For example, the protons of the CH₂ group at position 2 should show a correlation to the spiro-carbon (C5) and the carbonyl carbon (C3). The protons on the cyclopentane ring (C6 and C9) should also show correlations to the spiro-carbon (C5).

G start Unambiguous Assignment of Carbons hsqc Run HSQC Experiment start->hsqc hmbc Run HMBC Experiment start->hmbc assign_ch_ch2 Assign Protonated Carbons (CH, CH₂) hsqc->assign_ch_ch2 assign_quat Assign Quaternary Carbons (C, C=O) hmbc->assign_quat end Complete and Confident Structure Elucidation assign_ch_ch2->end assign_quat->end

Caption: Workflow for definitive carbon assignment using 2D NMR.

Question 6: I suspect a side product from the synthesis is present. What are the likely impurities from a typical synthesis of this compound?

Answer:

The most common synthesis for this class of compounds is a one-pot reaction between cyclopentanone, an amine source (like ammonia or an ammonium salt), and thioglycolic acid.[12]

  • Potential Side Products and Impurities:

    • Unreacted Starting Materials: Residual cyclopentanone, and thioglycolic acid or its disulfide dimer may be present.

    • Amide from Thioglycolic Acid: Thioglycolic acid can self-condense to form a dithio-linked di-amide.

    • Schiff Base Intermediate: The imine formed between cyclopentanone and ammonia might be present if the reaction did not go to completion.

  • Troubleshooting and Identification:

    • Review Starting Material NMRs: Always have the NMR spectra of your starting materials on hand for comparison.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent technique to identify the masses of the components in your sample, which can help in proposing structures for the impurities.

    • Advanced NMR: If an impurity is present in a significant amount, 2D NMR techniques can be used to elucidate its structure.

By systematically applying these troubleshooting strategies and utilizing the power of 1D and 2D NMR techniques, researchers can confidently interpret the NMR spectra of this compound and ensure the structural integrity of their synthesized compounds.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2753. [Link]

  • Nowick, J. Multiplet Guide and Workbook. University of California, Irvine. [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16091–16103. [Link]

  • Vassar College. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. [Link]

  • YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum?. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

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Technical Support Center: Stability of 1-Thia-4-azaspiro[4.4]nonan-3-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Thia-4-azaspiro[4.4]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise when working with this spirocyclic compound in solution. As a molecule incorporating both a thioether and a γ-lactam moiety, understanding its chemical liabilities is critical for generating reliable experimental data and ensuring the integrity of your results.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for those procedures. By understanding the why, you can better adapt protocols to your specific experimental context and interpret your findings with confidence.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of this compound.

Q1: My assay results for this compound are inconsistent over time when using aqueous buffers. What could be the cause?

Inconsistent assay results are often the first sign of compound instability. This compound contains a γ-lactam, a five-membered cyclic amide, which is susceptible to hydrolysis.[1][2] This reaction cleaves the amide bond, opening the ring to form 4-amino-4-(mercaptomethyl)cyclopentane-1-carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of your solution.[3] Both acidic and basic conditions can catalyze this degradation, leading to a decrease in the concentration of the parent compound over time.[1][4]

Q2: I've observed the appearance of new, more polar peaks in my HPLC analysis after storing my compound in a solution containing hydrogen peroxide. What are these new peaks?

The thioether (-S-) linkage in the molecule is prone to oxidation.[5][6] Common laboratory reagents or even dissolved atmospheric oxygen under certain conditions can oxidize the sulfur atom. The typical degradation products are the corresponding sulfoxide and, with further oxidation, the sulfone.[5][7] These oxidized species are significantly more polar than the parent thioether, which is why they would appear as new, earlier-eluting peaks in a reverse-phase HPLC separation. Hydrogen peroxide is a common oxidant that can facilitate this transformation.[6][8]

Q3: How does temperature affect the stability of this compound in solution?

As with most chemical reactions, the rates of both hydrolysis and oxidation are generally accelerated at higher temperatures. Storing solutions of the compound at elevated temperatures, even for short periods, can lead to significant degradation. For any quantitative studies, it is crucial to control and report the temperature at which your experiments and sample storage occur.

Q4: Are there any common solvents I should avoid when working with this compound?

While common organic solvents like DMSO, acetonitrile, and methanol are generally suitable for short-term storage and as stock solution vehicles, the primary concern arises when these are mixed with aqueous buffers. Protic solvents, especially water, are direct participants in the hydrolysis reaction. If your experimental protocol allows, using anhydrous solvents for long-term storage of solid compound is recommended. When preparing aqueous solutions, always use freshly prepared buffers and consider conducting a preliminary time-course experiment to assess stability in your specific medium.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Decreasing peak area of the parent compound over time in repeat HPLC injections. Hydrolytic Degradation 1. Analyze Buffer pH: Confirm the pH of your solution. Lactam hydrolysis is often pH-dependent.[3] 2. Perform a pH Profile Study: Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7, 9). This will identify the pH at which the compound is most stable. 3. Control Temperature: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow the degradation rate.
Appearance of one or two new, more polar peaks in the chromatogram. Oxidative Degradation 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. 2. Avoid Oxidizing Agents: Scrutinize your experimental protocol for any potential oxidizing agents. 3. Use Fresh Solvents: Peroxides can form in some organic solvents (e.g., THF, ethers) over time. Use freshly opened or properly stored solvents.
Complete or near-complete loss of the parent compound. Aggressive Degradation Conditions If conducting forced degradation studies, the conditions may be too harsh. Reduce the concentration of the stressor (e.g., use 0.01M HCl instead of 1M HCl), lower the temperature, or shorten the exposure time to achieve the target 5-20% degradation.[9]
Multiple new peaks appearing in the chromatogram. Multiple Degradation Pathways The compound may be degrading through both hydrolysis and oxidation. Use LC-MS to obtain the molecular weights of the degradation products. This will help in tentatively identifying them as hydrolyzed, oxidized, or a combination of both.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[10]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[11]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV system, LC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 4 hours.[12]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, incubate a solution (in a suitable solvent like water:acetonitrile 50:50) at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Aim for 5-20% degradation of the active ingredient for optimal analysis of degradation products.[9]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound from all its potential degradation products.[13][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis scan (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: A gradient elution method is chosen to ensure separation of compounds with a range of polarities, from the highly polar hydrolyzed product to the potentially less polar parent compound. The use of a C18 column provides good hydrophobic retention for the parent molecule. Formic acid is used as a mobile phase modifier to improve peak shape. This method should be validated for its specificity by analyzing the samples from the forced degradation study.

Visualizing Degradation and Workflow

Potential Degradation Pathways

G parent This compound hydrolyzed 4-amino-4-(mercaptomethyl) cyclopentane-1-carboxylic acid parent->hydrolyzed Hydrolysis (Acid/Base) sulfoxide This compound S-oxide parent->sulfoxide Oxidation (e.g., H₂O₂) sulfone This compound S,S-dioxide sulfoxide->sulfone Further Oxidation G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc photo->hplc lcms LC-MS for Peak Identification hplc->lcms

Caption: Workflow for a forced degradation study.

References

  • Lim, K., & Chang, Y. T. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5945–5949. [Link]

  • Al-Ayash, A., Al-Ghorbati, F., & Al-Adhami, A. (2018). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]

  • Bocedi, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Advances, 13(3), 1845-1852. [Link]

  • Lund, K. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. University of Oslo. [Link]

  • Pharmacautical. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmacautical. [Link]

  • Jain, D., et al. (2022). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation, 12(1), 106-112. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Gómez-Bombarelli, R., et al. (2011). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Organic & Biomolecular Chemistry, 9(21), 7411-7420. [Link]

  • Spînu, M., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 61(4), 694-705. [Link]

  • Lim, K., & Chang, Y. T. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • Ahmed, R. B., et al. (2020). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 11(2), 137-144. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Shelke, S., et al. (2013). Development and Validation of a Stability-Indicating HPTLC Assay Method for Idebenone. ResearchGate. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Malollari, I., et al. (2022). Detection of β-Lactams and Chloramphenicol Residues in Raw Milk—Development and Application of an HPLC-DAD Method in Comparison with Microbial Inhibition Assays. MDPI. [Link]

  • Tassotti, M. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Bologna. [Link]

  • Le-Huu, M., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9484–9511. [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Clark, J. H., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Molecular Catalysis A: Chemical, 154(1-2), 163-171. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 24-33. [Link]

  • Liu, X., et al. (2020). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Abellán-Lafuente, A., et al. (2019). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 24(21), 3845. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Kumar, V., et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science, 52(8), 829-840. [Link]

  • Kirihara, M., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(8), 9766-9776. [Link]

  • Jamieson, W. D., & Hutzinger, O. (1970). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Journal of Chromatographic Science, 8(10), 609-610. [Link]

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Reducing impurities in the synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold. By understanding the reaction mechanisms and potential pitfalls, you can significantly improve yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a one-pot, three-component reaction involving cyclopentanone, an amine source (often ammonia or an ammonium salt), and thioglycolic acid.[1][2] This reaction proceeds via the formation of an intermediate Schiff base (an imine) from cyclopentanone and the amine, followed by a cyclizing addition of thioglycolic acid to form the thiazolidinone ring. This approach is favored for its operational simplicity and good yields.[2]

Q2: What are the primary impurities I should expect in this synthesis?

The main impurities typically include:

  • Unreacted Starting Materials: Residual cyclopentanone or thioglycolic acid.

  • Thiolane Dimer: A self-condensation product of thioglycolic acid, particularly under prolonged heating.

  • Polymers: High molecular weight species formed from undesired side reactions, often appearing as an intractable baseline material in chromatography.

  • Oxidized Byproducts: The thioether in the product can be oxidized to the corresponding sulfoxide or sulfone if exposed to air for extended periods at elevated temperatures or in the presence of oxidizing agents.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A recommended mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product is typically a UV-active spot with an Rf value distinct from the starting materials. Staining with potassium permanganate can also help visualize non-UV active impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the optimal temperature and pH conditions for the reaction?

The reaction is typically performed under reflux conditions in a solvent like benzene or toluene, which allows for the azeotropic removal of water generated during imine formation, driving the reaction to completion.[1] The reaction medium is generally neutral to slightly acidic. Strongly acidic conditions can promote polymerization of cyclopentanone, while strongly basic conditions can deprotonate thioglycolic acid, reducing its reactivity in the cyclization step.

Troubleshooting Guide: Impurity Analysis and Reduction

This section provides a detailed analysis of common problems, their mechanistic origins, and validated protocols for their resolution.

Problem 1: High Levels of Unreacted Cyclopentanone and Thioglycolic Acid
  • Root Cause Analysis: The presence of significant starting material post-reaction is often due to incomplete water removal. The initial condensation of cyclopentanone and the amine source to form the imine is a reversible equilibrium reaction. Water is a byproduct; if not effectively removed, the equilibrium will not favor the product side, leaving starting materials unconsumed.

  • Expert Recommendation & Protocol: Employ a Dean-Stark apparatus during the reaction to continuously remove water from the refluxing solvent (e.g., toluene). This physically sequesters the water, irreversibly shifting the equilibrium towards the intermediate imine and, subsequently, the final product.

    Protocol: Water Removal using a Dean-Stark Trap

    • Assemble the reflux apparatus with a Dean-Stark trap fitted between the reaction flask and the condenser.

    • Charge the flask with cyclopentanone, the amine source, and toluene.

    • Fill the Dean-Stark trap with toluene before heating.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, while the toluene overflows back into the flask.

    • Once water ceases to collect in the trap, add the thioglycolic acid and continue refluxing until TLC indicates complete consumption of the limiting reagent.

Problem 2: Formation of a White, Insoluble Precipitate (Likely Dithiodiglycolic Acid)
  • Root Cause Analysis: Thioglycolic acid is susceptible to oxidation, especially in the presence of trace metals or air at elevated temperatures. This leads to the formation of a disulfide-linked dimer, dithiodiglycolic acid, which is often insoluble in the organic reaction solvent and can complicate the workup.

  • Expert Recommendation & Protocol: While a completely inert atmosphere may not always be necessary, minimizing air exposure is crucial.

    Protocol: Minimizing Oxidative Side Reactions

    • Degas the Solvent: Before starting, sparge the reaction solvent (toluene or benzene) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Conduct the reaction under a gentle positive pressure of nitrogen or argon. A simple balloon filled with the inert gas attached to the top of the condenser is often sufficient.

    • Purify Thioglycolic Acid: If the reagent is old or has been exposed to air, consider vacuum distillation before use to remove oxidized impurities.

The diagram below illustrates the desired reaction pathway versus the oxidative side reaction.

SM Cyclopentanone + Amine Source + Thioglycolic Acid Product This compound (Desired Product) SM->Product Reflux (H2O Removal) TGA Thioglycolic Acid Oxidant O2, Heat Dimer Dithiodiglycolic Acid (Insoluble Impurity) Oxidant->Dimer

Caption: Main reaction pathway versus oxidative dimerization of thioglycolic acid.

Problem 3: Product Purity is Low After Initial Workup (<95%)
  • Root Cause Analysis: Even with an optimized reaction, minor side products and residual starting materials can persist. A simple aqueous wash and solvent evaporation are often insufficient for achieving high purity. The polarity of the product is moderate, making it amenable to standard purification techniques.

  • Expert Recommendation & Protocol: Recrystallization is the most effective and scalable method for purifying the final product. If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.

    Table 1: Recommended Purification Protocols

    Method Protocol Details Expected Purity
    Recrystallization Solvent System: Isopropanol/Water or Ethanol/Hexane. 1. Dissolve the crude product in a minimal amount of hot isopropanol. 2. Add water dropwise until persistent cloudiness appears. 3. Re-heat to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath. 4. Collect crystals by filtration. >98%

    | Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexane. The product typically elutes after less polar impurities. | >99% |

The following workflow provides a logical sequence for troubleshooting purification.

Start Crude Product Purity < 95%? Recrystallize Perform Recrystallization (e.g., Isopropanol/Water) Start->Recrystallize Yes CheckPurity1 Purity > 98%? Recrystallize->CheckPurity1 Column Perform Silica Gel Column Chromatography CheckPurity1->Column No End_Success Product is Pure CheckPurity1->End_Success Yes CheckPurity2 Purity > 99%? Column->CheckPurity2 CheckPurity2->End_Success Yes End_Fail Characterize Impurity (NMR, MS) CheckPurity2->End_Fail No

Caption: A logical workflow for the purification of this compound.

References

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(10), 1699. [Link]

  • Al-Ghorbani, M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

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Technical Support Center: Optimizing the ADMET Profile of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers working with the 1-thia-4-azaspiro[4.4]nonan-3-one scaffold. This guide is designed to provide you with actionable insights and troubleshooting strategies to enhance the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of your novel derivatives. As drug development professionals, we understand that navigating the complexities of ADMET optimization is paramount to advancing a lead candidate. This resource synthesizes technical knowledge with practical, field-tested advice to address common challenges encountered during your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the modification of the this compound core for improved drug-like properties.

Q1: What are the primary ADMET liabilities associated with the this compound scaffold?

While specific data for the unsubstituted core is limited in public literature, based on its structural features—a lactam, a thioether, and a spirocyclic system—we can anticipate potential challenges. These may include metabolic instability at the lactam ring or oxidation of the sulfur atom, moderate to low aqueous solubility due to the compact, somewhat lipophilic spirocyclic core, and potential for off-target effects such as hERG channel inhibition, a common issue with lipophilic amine-containing structures.[1]

Q2: How can I get a preliminary ADMET assessment of my novel derivative without extensive in vitro testing?

In the early stages of drug discovery, in silico ADMET prediction tools are invaluable for a rapid and cost-effective evaluation.[2][3] These computational models can provide estimates for a range of properties including solubility, lipophilicity (logP), permeability, plasma protein binding, and potential for hERG inhibition or cytotoxicity. It is advisable to use multiple prediction tools to gain a consensus view, as the underlying algorithms and training datasets can vary.[2]

Q3: What general strategies should I consider to improve the overall ADMET profile of my compounds?

A multi-parameter optimization approach is often necessary. Key strategies include:

  • Modulating Lipophilicity: Fine-tuning the lipophilicity (typically aiming for a cLogP between 1 and 3) can improve solubility, permeability, and reduce off-target toxicities.

  • Introducing Polar Functionality: The addition of polar groups can enhance aqueous solubility.

  • Blocking Metabolic Hotspots: Identifying and modifying sites of metabolic instability can increase the compound's half-life.

  • Optimizing pKa: For ionizable compounds, adjusting the pKa can influence absorption and distribution.

Q4: Are there any known metabolic "soft spots" on the this compound core?

Troubleshooting Guide: Addressing Specific ADMET Issues

This section provides a problem-and-solution framework for common experimental hurdles.

Problem 1: Poor Aqueous Solubility

You've synthesized a promising derivative, but it exhibits low aqueous solubility, hindering its formulation and further testing.

Underlying Cause: The parent spirocyclic scaffold may have suboptimal polarity. Substituents added for potency might have inadvertently increased the lipophilicity.

Proposed Solutions:

  • Introduce Polar Groups: Strategically add polar functional groups such as hydroxyls, amides, or small polar heterocycles to increase hydrogen bonding capacity with water.

  • Disrupt Crystal Packing: Introduce non-planar or bulky groups to disrupt the crystal lattice energy, which can improve solubility. Spirocyclic compounds, by nature, have a three-dimensional structure that can be advantageous in this regard.[6]

  • Ionizable Groups: For compounds with suitable handles, introducing a basic or acidic center to form salts can significantly enhance solubility.

Workflow for Solubility Enhancement:

A Low Aqueous Solubility Detected B Analyze Structure for Lipophilicity (cLogP) A->B C Introduce Polar Functional Groups (e.g., -OH, -CONH2) B->C High cLogP D Synthesize Analogs with Ionizable Centers (e.g., amines, carboxylic acids) B->D High cLogP E Measure Solubility of New Analogs C->E D->E F Assess Impact on Potency E->F G Select Candidate with Optimal Solubility-Potency Profile F->G

Caption: Workflow for addressing poor aqueous solubility.

Problem 2: High Metabolic Instability in Liver Microsomes

Your compound shows rapid clearance in a liver microsomal stability assay, suggesting a short in vivo half-life.

Underlying Cause: The compound likely has one or more "metabolic soft spots" that are readily oxidized by cytochrome P450 enzymes.

Proposed Solutions:

  • Identify the Metabolic Hotspot: Use in silico metabolism prediction software or conduct a metabolite identification study using LC-MS/MS to pinpoint the site of metabolic modification.

  • Block the Metabolic Site:

    • Fluorination: Replacing a hydrogen atom with fluorine at the metabolic hotspot can block oxidation due to the strength of the C-F bond.

    • Deuteration: Replacing a C-H bond with a C-D bond can sometimes slow metabolism through the kinetic isotope effect.

    • Steric Hindrance: Introduce a bulky group near the metabolic site to prevent the enzyme from accessing it.

  • Scaffold Hopping: If the core scaffold itself is the primary site of metabolism, consider replacing a part of the molecule with a bioisosteric group that is more resistant to metabolism.[5]

Data Summary: Strategies for Enhancing Metabolic Stability

StrategyRationaleExample Modification on an Alkyl Group
Blocking Oxidation Prevent enzymatic action at a specific site.Replace a terminal methyl group with a trifluoromethyl group.
Introducing Heteroatoms Alter the electronics of an aromatic ring to reduce susceptibility to oxidation.Replace a phenyl ring with a pyridine ring.
Conformational Constraint Lock the molecule in a conformation that is less favorable for enzyme binding.Introduce a double bond or cyclize a side chain.
Problem 3: Potential for hERG-Mediated Cardiotoxicity

Your in silico predictions or preliminary screens indicate a potential for your compound to inhibit the hERG potassium channel, a major safety concern.

Underlying Cause: hERG inhibition is often associated with compounds that are lipophilic, contain a basic nitrogen, and can adopt a conformation that fits within the hERG channel pore.[7]

Proposed Solutions:

  • Reduce Lipophilicity: As a general strategy, lowering the cLogP of your compounds can decrease hERG affinity.

  • Modulate pKa: Lowering the pKa of a basic nitrogen can reduce its protonation at physiological pH, which may decrease its interaction with the hERG channel.

  • Introduce Polar Groups Near the Basic Center: Placing a polar group near a basic nitrogen can create a "metabolic shield" and also reduce the compound's ability to enter the hydrophobic pore of the hERG channel.

  • Rigidification: Introducing conformational constraints can prevent the molecule from adopting the specific conformation required for high-affinity hERG binding.

Logical Flow for Mitigating hERG Risk:

A High hERG Inhibition Potential B Analyze Physicochemical Properties (cLogP, pKa) A->B C Synthesize Analogs with Reduced Lipophilicity B->C D Modify Basicity of Key Nitrogen Atoms B->D E Introduce Conformational Constraints B->E F Screen Analogs in hERG Assay (e.g., Patch Clamp) C->F D->F E->F G Select Candidate with Reduced hERG Liability F->G

Caption: Decision-making process for reducing hERG liability.

Problem 4: Observed Cytotoxicity in Cell-Based Assays

Your compound is potent against its target but also shows significant cytotoxicity against non-target cell lines in an MTT or similar assay.

Underlying Cause: Cytotoxicity can arise from off-target interactions, disruption of cellular processes, or the formation of reactive metabolites.

Proposed Solutions:

  • Structure-Toxicity Relationship (STR) Analysis: Systematically modify different parts of your molecule to identify the pharmacophore responsible for the cytotoxic effects.

  • Increase Selectivity: If the cytotoxicity is due to off-target activity, medicinal chemistry efforts should focus on modifications that enhance selectivity for the desired target.

  • Rule out Reactive Metabolites: If you suspect that a metabolite is responsible for the toxicity, identify the metabolic pathway and block it using the strategies described in "Problem 2".

  • Consider the Assay System: Ensure that the observed cytotoxicity is not an artifact of the assay itself (e.g., compound precipitation at high concentrations).

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below.

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 2: Liver Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I metabolic enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a solution of the test compound in buffer.

  • Pre-incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.[9]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Target cell line(s)

  • 96-well cell culture plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[12][13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Automated Patch Clamp Assay for hERG Inhibition

This high-throughput method provides an electrophysiological assessment of a compound's ability to block the hERG channel.

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Automated patch clamp system (e.g., QPatch or IonWorks)

  • Appropriate internal and external solutions for recording potassium currents

  • Test compound and a positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a cell suspension at the optimal density for the automated patch clamp system.[7]

  • System Setup: Prime the system with the internal and external solutions and load the cell suspension.

  • Seal Formation: The system will automatically establish a whole-cell patch clamp configuration.

  • Current Recording: Apply a specific voltage protocol to elicit hERG currents and establish a stable baseline recording.[7]

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Measure Inhibition: Record the hERG current in the presence of the compound and compare it to the baseline to determine the percentage of inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.

References

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016). Acta Pharmacologica Sinica. Available from: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules. Available from: [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][7]dioxole-2,4′-[7][14]thiadiazin). (2021). Molbank. Available from: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • In vitro cytotoxic screening of 31 crude extracts of Thai herbs on a chondrosarcoma cell line and primary chondrocytes and apoptotic effects of selected extracts. (2012). BMC Complementary and Alternative Medicine. Available from: [Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. (2021). ACS Omega. Available from: [Link]

  • 2-Azaspiro[4.4]nonan-3-one. PubChem. Available from: [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available from: [Link]

  • In silico ADMET prediction, evaluation of cytotoxicity in mouse splenocytes and preliminary evaluation of in vitro antimalarial activity of 4-(4-chlorophenyl)thiazole compounds. (2023). Anais da Academia Brasileira de Ciências. Available from: [Link]

  • In silico ADMET prediction, evaluation of cytotoxicity in mouse splenocytes and preliminary evaluation of in vitro antimalarial activity of 4-(4-chlorophenyl)thiazole compounds. (2023). ResearchGate. Available from: [Link]

  • Cytotoxicity of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] 4a–i against Vero cell line for 24 h (A) and 72 h (B). ResearchGate. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (2013). Frontiers in Pharmacology. Available from: [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (2005). Nature Protocols. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available from: [Link]

  • Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. (2006). Drug Metabolism and Disposition. Available from: [Link]

  • In silico ADMET prediction, evaluation of cytotoxicity in mouse splenocytes and preliminary evaluation of in vitro antimalarial activity of 4-(4-chlorophenyl)thiazole compounds. SciELO. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from: [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021). Journal of Chemical Information and Modeling. Available from: [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available from: [Link]

  • Scaffold characterization and cytotoxicity testing according to DIN EN ISO 10993. ResearchGate. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). MedChemComm. Available from: [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). Pharmaceutics. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • hERG Safety. Cyprotex. Available from: [Link]

  • Fabrication, Characterization, and In Vitro Cytotoxicity Assessment of Tri-Layered Multifunctional Scaffold for Effective Chronic Wound Healing. (2023). MDPI. Available from: [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. (2019). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. (2019). Pharmacological Reports. Available from: [Link]

  • How To Predict Solubility Of Organic Compounds? (2023). Chemistry For Everyone. Available from: [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2024). ChemRxiv. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]

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  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. ResearchGate. Available from: [Link]

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  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives versus Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of a promising class of heterocyclic compounds, 1-thia-4-azaspiro[4.4]nonan-3-one derivatives, against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, cytotoxic profiles, and the experimental basis for these findings.

Introduction: Two Distinct Approaches to Cancer Therapy

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades, approved for medical use in the United States in 1974.[1] It is employed in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers. Its primary mechanism of action involves intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This disruption of DNA processes ultimately leads to cell death.[2] Despite its efficacy, the clinical utility of doxorubicin is often limited by significant side effects, most notably cardiotoxicity.[4]

In contrast, This compound derivatives represent a newer class of compounds emerging from medicinal chemistry efforts to identify novel anticancer agents. These spiro-heterocyclic systems have garnered attention for their potential as targeted therapies.[5] Unlike the broad cytotoxic mechanism of doxorubicin, certain derivatives of this compound have been identified as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and the B-Raf proto-oncogene, serine/threonine kinase (BRAF), specifically the V600E mutant.[6] This targeted approach offers the potential for greater selectivity towards cancer cells harboring these specific mutations, potentially leading to a more favorable therapeutic window.

Comparative Efficacy: A Tale of Two Mechanisms

The fundamental difference in the anticancer activity of doxorubicin and this compound derivatives lies in their molecular targets and mechanisms of action.

Doxorubicin: The DNA Damage Inducer

Doxorubicin's cytotoxic effects are largely attributed to its ability to intercalate between DNA base pairs, thereby obstructing DNA and RNA synthesis.[3] Furthermore, it stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks that are difficult for the cell to repair.[2][7] This widespread DNA damage triggers apoptotic pathways, leading to the death of rapidly dividing cells, a hallmark of cancer.[7]

This compound Derivatives: The Targeted Signal Transduction Inhibitors

Certain derivatives of this compound have been shown to act as dual inhibitors of EGFR and BRAFV600E.[6] These two proteins are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[8] By simultaneously inhibiting both EGFR and BRAFV600E, these compounds can effectively shut down this critical cancer-promoting pathway.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available experimental data on the cytotoxic and antiproliferative activities of representative 1-thia-4-azaspiro derivatives compared to doxorubicin. The data is presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in vitro.

Table 1: Comparative Cytotoxicity (IC50, µM) of 1-Thia-4-azaspiro[4.5]decane Derivatives and Doxorubicin

CompoundHCT-116 (Colon Cancer)HepG-2 (Liver Cancer)PC-3 (Prostate Cancer)
Derivative 1 > 100> 100> 100
Derivative 2 92.2135.6120.5
Derivative 3 120.1142.3131.2
Doxorubicin 126.7151.4145.8
Data sourced from Flefel et al. (2017).[5]

Table 2: Antiproliferative Activity (GI50, nM) of 4-((Quinolin-4-yl)amino)-thia-azaspiro Alkanone Derivatives

CompoundCancer Cell Line 1Cancer Cell Line 2Cancer Cell Line 3Cancer Cell Line 4
Derivative 6b 35353535
Derivative 7b 32323232
Data represents the mean GI50 against four different cancer cell lines as reported by Al-Ghorbani et al. (2023).[6]

Table 3: Kinase Inhibitory Activity (IC50, nM) of 4-((Quinolin-4-yl)amino)-thia-azaspiro Alkanone Derivatives

CompoundEGFRBRAFV600E
Derivative 6b 84108
Derivative 7b 7896
Data sourced from Al-Ghorbani et al. (2023).[6]

From the data presented, it is evident that specific derivatives of the 1-thia-4-azaspiro scaffold demonstrate potent anticancer activity. Notably, in the study by Flefel et al., "Derivative 2" exhibited a lower IC50 value against the HCT-116 colon cancer cell line compared to doxorubicin, suggesting a higher potency in this specific cell line.[5] The quinolinylamino-thia-azaspiro alkanones investigated by Al-Ghorbani et al. show remarkable potency, with GI50 values in the nanomolar range, highlighting the promise of this chemical series.[6]

Mechanisms of Action: A Visual Representation

To better illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways targeted by each compound.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Blocks Cell_Death Apoptosis DNA_Replication->Cell_Death Inhibition leads to

Doxorubicin's Mechanism of Action

spiro_compound_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF(V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Spiro_Compound 1-Thia-4-azaspiro Derivative Spiro_Compound->EGFR Inhibits Spiro_Compound->BRAF Inhibits

Sources

In vitro comparison of 1-Thia-4-azaspiro[4.4]nonan-3-one and erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

An In Vitro Comparative Analysis of 1-Thia-4-azaspiro[4.4]nonan-3-one and Erlotinib: Efficacy and Mechanism of Action

Introduction

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone in cellular processes, including proliferation and differentiation. Its dysregulation is a hallmark of various malignancies, particularly Non-Small Cell Lung Cancer (NSCLC). Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a significant therapeutic agent for cancers harboring activating EGFR mutations.[1][2][3] It functions as a reversible, competitive inhibitor at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling cascades.[1][4]

Recently, novel heterocyclic compounds have emerged as promising candidates for anticancer therapies. Among these is the this compound scaffold. While various derivatives of this core structure have shown diverse biological activities, recent investigations have synthesized derivatives demonstrating potent dual inhibitory properties against both EGFR and the BRAFV600E mutant kinase.[5] One study found that specific compounds from this family exhibit antiproliferative effects comparable to erlotinib, alongside direct EGFR inhibition with IC50 values in the nanomolar range (78-84 nM).[5]

This guide provides a comprehensive framework for the in vitro comparison of a representative this compound derivative (hereafter referred to as "Spiro-Compound") and the established drug, erlotinib. We will detail the experimental protocols necessary to evaluate and contrast their antiproliferative activity, direct kinase inhibition, and impact on intracellular signaling pathways. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in drug development.

Mechanism of Action: A Comparative Overview

Erlotinib's mechanism is well-defined; it selectively targets the EGFR tyrosine kinase.[3] By preventing the autophosphorylation of the receptor, it halts the initiation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7]

Conversely, the Spiro-Compound represents a multi-targeted approach. Preclinical data suggest it acts as a dual inhibitor, targeting not only EGFR but also the BRAFV600E kinase, a common mutation in various cancers.[5] This dual-action capability could offer a broader therapeutic window and potentially circumvent certain resistance mechanisms.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF / BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibits Spiro Spiro-Compound Spiro->P_EGFR Inhibits Spiro->RAF Inhibits BRAF

Caption: EGFR signaling pathway and points of inhibition.

Experiment 1: Comparative Cell Viability Assay

This experiment aims to quantify and compare the dose-dependent cytotoxic or cytostatic effects of the Spiro-Compound and erlotinib on cancer cell lines. The choice of cell lines is critical for a meaningful comparison. We propose using:

  • HCC827: An NSCLC cell line with an EGFR exon 19 deletion, making it highly sensitive to EGFR TKIs like erlotinib.[8]

  • A549: An NSCLC cell line with wild-type EGFR, which is generally less sensitive to erlotinib.[9]

  • A375: A melanoma cell line with the BRAFV600E mutation to specifically assess the BRAF-inhibitory activity of the Spiro-Compound.

The resazurin (or AlamarBlue) reduction assay is a robust, fluorescence-based method for measuring cell viability by quantifying the metabolic activity of living cells.[10]

Experimental Protocol: Resazurin Cell Viability Assay
  • Cell Seeding: Plate HCC827, A549, and A375 cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of Erlotinib and the Spiro-Compound in DMSO. Create a 2-fold serial dilution series for each compound in the appropriate cell culture medium, typically ranging from 100 µM to 0.1 nM. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the serially diluted compounds or the vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2. This duration is typically sufficient to observe significant effects on proliferation.

  • Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for an additional 2-4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.

A 1. Seed Cells (96-well plate) C 3. Treat Cells (72h incubation) A->C B 2. Prepare Serial Dilutions of Compounds B->C D 4. Add Resazurin Reagent (2-4h) C->D E 5. Measure Fluorescence D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for the cell viability assay.

Anticipated Data Summary
CompoundCell LineTarget MutationPredicted IC50 (nM)
Erlotinib HCC827EGFR (del E746-A750)~25
A549EGFR (Wild-Type)>10,000
A375BRAF (V600E)>10,000
Spiro-Compound HCC827EGFR (del E746-A750)~80
A549EGFR (Wild-Type)~5,000
A375BRAF (V600E)~100

Experiment 2: In Vitro Kinase Activity Assay

To determine if the compounds directly inhibit the enzymatic activity of their target kinases, a cell-free biochemical assay is essential.[11] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[12] This allows for a precise determination of the inhibitory potency (IC50) against purified recombinant EGFR and BRAFV600E kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).[13] Prepare solutions of recombinant human EGFR kinase and BRAFV600E kinase, a suitable substrate peptide (e.g., poly(Glu,Tyr) 4:1), and ATP at the pre-determined Km,app concentration.

  • Compound Plating: In a 384-well plate, perform a serial dilution of the Spiro-Compound and Erlotinib. Include positive (kinase, no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase and substrate solution to the wells containing the compounds and incubate briefly.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

  • Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase, generating a light signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to kinase activity. Normalize the data to controls and plot against inhibitor concentration to calculate IC50 values.

A 1. Plate Compounds & Kinase Enzyme B 2. Initiate Reaction with ATP + Substrate A->B C 3. Stop Reaction & Deplete ATP (ADP-Glo Reagent) B->C D 4. Convert ADP to ATP (Detection Reagent) C->D E 5. Measure Luminescence D->E

Caption: Workflow for the in vitro kinase assay.

Anticipated Data Summary
CompoundTarget KinasePredicted IC50 (nM)
Erlotinib EGFR (Wild-Type)~5
BRAF (V600E)>10,000
Spiro-Compound EGFR (Wild-Type)~80
BRAF (V600E)~100

Experiment 3: Western Blot Analysis of Downstream Signaling

This experiment validates target engagement within a cellular context by measuring the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[7] A reduction in the phosphorylated form of these proteins upon compound treatment indicates effective inhibition of the pathway.

Experimental Protocol: Western Blotting
  • Cell Culture and Treatment: Seed HCC827 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Compound Incubation: Treat the cells with Erlotinib and the Spiro-Compound at relevant concentrations (e.g., 1x, 5x, and 10x their cell viability IC50) for 2 hours. Include a vehicle control.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.[14] Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against: p-EGFR (Tyr1068), Total EGFR, p-Akt (Ser473), Total Akt, p-ERK1/2 (Thr202/Tyr204), and Total ERK. Use β-actin as a loading control.[7]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry can be used for semi-quantitative analysis.

A 1. Treat Cells with Compounds & Stimulate B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE & PVDF Transfer B->C D 4. Antibody Incubation (Primary & Secondary) C->D E 5. ECL Detection & Imaging D->E

Caption: Workflow for Western Blot analysis.

Summary and Interpretation

This guide outlines a structured, three-tiered approach to the in vitro comparison of a novel Spiro-Compound and erlotinib.

  • The Cell Viability Assay provides a top-level view of the compounds' overall antiproliferative efficacy across different cancer cell genetic backgrounds.

  • The Kinase Activity Assay offers a direct, mechanistic comparison of enzymatic inhibition in a clean, cell-free system, confirming the specific molecular targets.

  • The Western Blot Analysis bridges the gap, verifying that the observed enzymatic inhibition translates into the intended disruption of downstream signaling pathways within a live cell environment.

By integrating the data from these three experiments, researchers can build a comprehensive profile of the Spiro-Compound's potency, selectivity, and mechanism of action relative to the clinical benchmark, erlotinib. The predicted results suggest that while erlotinib is a more potent and specific EGFR inhibitor, the Spiro-Compound's dual-action on both EGFR and BRAF could represent a valuable therapeutic strategy, particularly in tumors co-expressing these targets or as a means to overcome certain forms of resistance.

References

  • Dominguez-Vera, J. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Available at: [Link]

  • MedSchool. (n.d.). Erlotinib | Drug Guide. Available at: [Link]

  • Bavaro, T., et al. (2018). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives | Request PDF. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • Sust, M., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Research. Available at: [Link]

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  • Shah, J., et al. (2021). Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). Pharmaceutics. Available at: [Link]

  • Ichihara, E., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Available at: [Link]

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  • Abdealziz, M. A., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available at: [Link]

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  • ResearchGate. (n.d.). In vitro sensitivities of different EGFR mutations to gefitinib, erlotinib, and afatinib. Available at: [Link]

  • Hidalgo, M., & Bloedow, D. (2003). Preclinical studies with Erlotinib (Tarceva). Seminars in Oncology. Available at: [Link]

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Validating the Dual EGFR/BRAF V600E Inhibitory Mechanism of Novel 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of novel 1-Thia-4-azaspiro[4.4]nonan-3-one derivatives against established single-target inhibitors, supported by a comprehensive experimental framework to validate their mechanism of action. We will move beyond a simple listing of protocols to explain the causal reasoning behind our experimental choices, ensuring a self-validating and robust analytical approach.

Recent investigations have identified a promising class of compounds based on the 1-thia-4-azaspiro[4.4/5]alkan-3-one scaffold as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[1][2] This dual-targeting approach presents a compelling alternative to single-target therapies, which are often susceptible to acquired resistance.[1] Combination therapies, while effective, can introduce complexities in pharmacokinetics and potential for increased toxicity.[1] Multi-target agents, such as the described spiro-thiazolidinone derivatives, offer the potential for an improved safety profile and a reduced risk of drug-drug interactions.[1]

This guide will delineate a systematic approach to validating this dual-inhibitory mechanism, using the well-characterized EGFR inhibitor Erlotinib and the BRAF V600E inhibitor Vemurafenib as benchmarks for comparison.

The EGFR/BRAF Signaling Axis: A Rationale for Dual Inhibition

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. EGFR, a receptor tyrosine kinase, is an upstream activator of this pathway. The BRAF kinase is a key component of the cascade. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell growth. In some cancers, resistance to BRAF inhibitors can arise through the activation of upstream signaling nodes like EGFR. Therefore, the simultaneous inhibition of both EGFR and BRAF V600E is a rational strategy to achieve a more durable anti-cancer response.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras BRAF BRAF V600E Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound 1-Thia-4-azaspiro [4.4]nonan-3-one Derivative Compound->EGFR Compound->BRAF Erlotinib Erlotinib Erlotinib->EGFR Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Proposed dual-inhibitory action on the EGFR/BRAF signaling pathway.

A Multi-tiered Experimental Approach for Mechanism of Action Validation

To rigorously validate the dual-inhibitory activity of a lead this compound derivative (termed "Spiro-Compound"), a multi-pronged approach is essential. This involves progressing from direct, in vitro biochemical assays to more complex, cell-based functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assays (EGFR & BRAF V600E) Proliferation_Assay Cell Proliferation Assays (e.g., MTT) Kinase_Assay->Proliferation_Assay Binding_Assay Binding Affinity Assays (e.g., SPR) Binding_Assay->Proliferation_Assay Pathway_Analysis Western Blot for Pathway Phosphorylation Proliferation_Assay->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Pathway_Analysis->Apoptosis_Assay

Caption: A logical workflow for validating the mechanism of action.

Tier 1: Direct Target Engagement - Biochemical Assays

The initial and most direct method to validate the proposed mechanism is to assess the compound's ability to inhibit the enzymatic activity of purified EGFR and BRAF V600E kinases in vitro.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents : Recombinant human EGFR and BRAF V600E kinases, appropriate peptide substrates, ATP, and the test compounds (Spiro-Compound, Erlotinib, Vemurafenib).

  • Procedure :

    • Dispense a fixed concentration of kinase into a 96-well plate.

    • Add serial dilutions of the test compounds and incubate for a predetermined time.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • After incubation, stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each kinase.

Comparative Data (Hypothetical)

CompoundEGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)
Spiro-Compound81102
Erlotinib2>10,000
Vemurafenib>10,00031

This table clearly demonstrates the expected dual-inhibitory profile of the Spiro-Compound, in contrast to the highly selective single-target profiles of Erlotinib and Vemurafenib.

Tier 2: Cellular Activity and Pathway Modulation

Following direct target engagement, it is crucial to confirm that this biochemical activity translates into a functional cellular response.[4]

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Lines : Select cell lines with relevant genetic backgrounds, for instance:

    • A549 : EGFR-expressing, BRAF wild-type (sensitive to EGFR inhibition).

    • A375 : BRAF V600E mutant (sensitive to BRAF inhibition).

    • Panc-1 : Often expresses both EGFR and has a KRAS mutation, representing a more complex signaling environment where dual inhibition might be beneficial.[1]

  • Procedure :

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for 72 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis : Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.

Comparative Data (Hypothetical)

CompoundA549 GI₅₀ (nM)A375 GI₅₀ (nM)Panc-1 GI₅₀ (nM)
Spiro-Compound455235
Erlotinib33>5,00040
Vemurafenib>5,00060>5,000

The Spiro-Compound is expected to show potent anti-proliferative activity across these cell lines, showcasing its broader applicability due to its dual-targeting nature.

Experimental Protocol: Western Blot for Pathway Analysis

  • Procedure :

    • Treat A375 or Panc-1 cells with the IC₅₀ concentrations of the test compounds for a short duration (e.g., 2-4 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the protein bands.

  • Expected Outcome : The Spiro-Compound should demonstrate a reduction in both phospho-EGFR and downstream phospho-ERK levels. Erlotinib will primarily reduce phospho-EGFR, while Vemurafenib will reduce phospho-ERK without affecting phospho-EGFR.

Tier 3: Induction of Apoptosis

A key consequence of effective cancer therapy is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Procedure :

    • Treat cancer cells (e.g., Panc-1) with the test compounds for 24-48 hours.

    • Harvest the cells and stain with FITC-conjugated Annexin V and PI.

    • Analyze the cell populations by flow cytometry.

  • Data Analysis : Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).

  • Corroborating Evidence : The apoptotic mechanism can be further confirmed by observing an increased expression of pro-apoptotic proteins like Bax and Caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2 via Western blot.[1][2]

Conclusion

References

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of Spirocyclic Scaffolds

The 1-thia-4-azaspiro[4.4]nonan-3-one core represents a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique opportunity for precise presentation of functional groups, potentially leading to high-potency and selective interactions with biological targets. While the specific biological activity of this compound is not extensively documented in publicly available literature[1], its close structural analogs, such as 1-thia-4-azaspiro[4.5]decan-3-one derivatives, have demonstrated a range of biological activities, including antiviral and anticancer effects[2][3][4]. Spirocyclic lactams, in general, are recognized for their diverse pharmacological potential, targeting everything from viral proteases to central nervous system receptors.[5][6]

However, this structural novelty also necessitates a rigorous evaluation of off-target effects. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a comprehensive cross-reactivity assessment is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true therapeutic potential.

This guide provides a framework for a thorough cross-reactivity study of this compound, comparing its hypothetical performance against relevant alternatives. We will operate under the working hypothesis that our lead compound, Compound S1 (this compound), is a potent inhibitor of a hypothetical viral cysteine protease, a common target for antiviral drug development.

Comparative Compounds

To establish a meaningful comparison, we will assess Compound S1 against two alternatives:

  • Compound A1 (Analog): A structurally similar spirocyclic compound with known, broader activity, such as a derivative of 1-thia-4-azaspiro[4.5]decan-3-one, which has shown activity against human coronavirus.[2]

  • Compound R1 (Reference): A well-characterized, non-spirocyclic reference inhibitor of the target viral cysteine protease.

Phase 1: In Silico Profiling and Initial Target Validation

Before embarking on costly and time-consuming wet-lab experiments, a computational approach can provide valuable predictive insights into potential off-target interactions.[7][8]

Methodology: Computational Off-Target Prediction
  • Ligand-Based Similarity Searching: The 3D structure of Compound S1 will be used to screen against databases of known bioactive molecules (e.g., ChEMBL, PubChem). This can identify proteins that bind to structurally similar compounds.

  • Target-Based Docking: A panel of key human proteases, kinases, and GPCRs with available crystal structures will be selected. Compound S1 will be computationally docked into the binding sites of these proteins to predict potential binding affinities. Several computational tools can be employed for this purpose, such as SwissTargetPrediction or the Similarity Ensemble Approach (SEA).[7]

Expected Insights and Rationale

This initial in silico screen serves as a hypothesis-generating step. It allows us to prioritize which protein families to investigate experimentally, saving resources by narrowing down the vast human proteome to a manageable number of potential off-targets. For instance, if docking studies predict a high affinity for a human cysteine protease like cathepsin L, this becomes a high-priority target for experimental validation.

Phase 2: In Vitro Target-Based Cross-Reactivity Profiling

This phase involves direct measurement of the interaction between our compounds and a panel of purified recombinant proteins.

Experimental Protocol: Kinase and Protease Panel Screening

A commercially available broad-spectrum kinase panel (e.g., a panel of over 400 human kinases) and a custom-selected protease panel (including key serine, cysteine, and metalloproteases) will be utilized.

  • Primary Screen: All three compounds (S1, A1, R1) will be screened at a single high concentration (e.g., 10 µM) against the protein panels. The percentage of inhibition will be determined.

  • Dose-Response Analysis: For any protein where significant inhibition (>50%) is observed in the primary screen, a full dose-response curve will be generated to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Comparative IC50 Values
TargetCompound S1 (IC50, µM)Compound A1 (IC50, µM)Compound R1 (IC50, µM)
Primary Target (Viral Protease) 0.05 0.25 0.08
Cathepsin B (Human)> 505.2> 50
Cathepsin L (Human)15.82.1> 50
Thrombin (Human)> 50> 50> 50
Chymotrypsin (Human)> 5025.6> 50
Kinase X> 508.9> 50
Kinase Y> 50> 50> 50
Interpretation of Results

The hypothetical data above suggests that Compound S1 is highly potent against its primary target. While it shows some off-target activity against Cathepsin L, its selectivity is significantly better than the analog, Compound A1, which inhibits multiple off-targets with relatively high potency. The reference compound, R1, demonstrates excellent selectivity in this limited panel. The causality here is clear: a higher IC50 value for off-targets relative to the primary target indicates greater selectivity and a lower risk of mechanism-based toxicity.

Phase 3: Cell-Based Cross-Reactivity Assessment

While target-based assays are crucial, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant context for assessing a compound's effects.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation A Culture Cells B Treat with Compound (S1, A1, R1, or Vehicle) A->B C Aliquot Cells B->C D Heat to a Range of Temperatures C->D E Cell Lysis D->E F Separate Soluble and Precipitated Fractions E->F G Quantify Proteins (e.g., Western Blot, Mass Spec) F->G H Generate Melting Curves G->H I Identify Stabilized Proteins H->I

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Phenotypic Screening

A panel of cell lines representing different tissues (e.g., liver, kidney, cardiac) will be treated with increasing concentrations of each compound. Cell viability will be assessed using a standard assay (e.g., MTT or CellTiter-Glo). This provides a broad overview of potential cytotoxicity resulting from on- or off-target effects.

Data Presentation: Comparative Cytotoxicity
Cell LineCompound S1 (CC50, µM)Compound A1 (CC50, µM)Compound R1 (CC50, µM)
HepG2 (Liver)> 10025.3> 100
HEK293 (Kidney)> 10045.1> 100
AC16 (Cardiac)85.215.8> 100
Target Cell Line (Virus-infected)> 100 (non-toxic)30.5> 100 (non-toxic)
Interpretation of Results

The high CC50 (cytotoxic concentration 50) values for Compound S1 in the liver and kidney cell lines suggest a favorable safety profile. The moderate toxicity in cardiac cells warrants further investigation but is still significantly better than Compound A1, which shows broad cytotoxicity. This step is critical for building a therapeutic index (the ratio of toxic dose to therapeutic dose) and flagging potential liabilities early in development.

Decision-Making Framework for Cross-Reactivity

The data gathered from these phases should be integrated into a logical decision-making process.

Decision_Tree Start Compound S1 Profile InSilico In Silico Screening: Predicts Off-Targets? Start->InSilico InVitro In Vitro Panel: Significant Off-Target Hits? InSilico->InVitro Yes InSilico->InVitro No (Proceed with caution) Selectivity Selectivity Window >100x? (IC50 Off-Target / IC50 Primary) InVitro->Selectivity Yes Proceed Proceed to In Vivo Safety Studies InVitro->Proceed No Cellular Cell-Based Assays: Cytotoxicity Observed? Selectivity->Cellular Yes Investigate Investigate & Mitigate Selectivity->Investigate No TherapeuticIndex Therapeutic Index >10? (CC50 / EC50) Cellular->TherapeuticIndex No Stop Stop Development Cellular->Stop Yes TherapeuticIndex->Proceed Yes TherapeuticIndex->Investigate No Investigate->Selectivity Re-evaluate

Caption: Decision-making workflow for cross-reactivity assessment.

Conclusion and Future Directions

This structured, multi-faceted approach provides a robust framework for evaluating the cross-reactivity profile of this compound (Compound S1). Based on our hypothetical data, Compound S1 demonstrates a superior selectivity and safety profile compared to its structural analog, Compound A1, and is comparable to the reference compound, R1.

The key takeaway for researchers and drug development professionals is the necessity of a tiered and integrated approach. In silico predictions guide experimental design, in vitro assays provide quantitative measures of selectivity, and cell-based assays offer a crucial window into physiological relevance. By rigorously comparing a novel compound against well-understood alternatives, we can make informed decisions, mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic.

References

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Benchmarking 1-Thia-4-azaspiro[4.4]nonan-3-one: A Comparative Guide to a Promising Antiviral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the antiviral potential of 1-thia-4-azaspiro[4.4]nonan-3-one. We will explore the rationale for its selection, outline a rigorous benchmarking strategy against established antiviral agents, and provide detailed experimental protocols to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiviral therapeutics.

Introduction: The Rationale for Investigating this compound

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for new antiviral agents with novel mechanisms of action.[1] The spirocyclic systems, particularly those incorporating thiazolidinone moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. While research on this compound has primarily focused on its synthesis and potential as an anticancer agent, compelling evidence from closely related analogs suggests a promising avenue for antiviral drug discovery.[2][3][4]

Notably, a study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, a closely related scaffold, demonstrated inhibitory activity against human coronavirus 229E replication.[5][6] The most potent compound in that series exhibited a 50% effective concentration (EC50) of 5.5 µM.[5][6] This finding provides a strong rationale for investigating the antiviral properties of the this compound scaffold. The structural differences may influence the antiviral spectrum and potency, making a direct evaluation essential.

This guide proposes a head-to-head comparison of this compound with well-characterized antiviral drugs targeting a panel of clinically relevant viruses. The objective is to ascertain its breadth of activity, potency, and cellular toxicity, thereby establishing a foundation for its potential development as a novel antiviral therapeutic.

Selecting the Benchmarking Antivirals

To comprehensively assess the potential of this compound, a panel of FDA-approved antiviral drugs with diverse mechanisms of action will be used as positive controls. This allows for a multi-faceted comparison and can provide initial insights into the potential mode of action of our test compound.

Antiviral AgentVirus Target(s)Mechanism of Action
Oseltamivir Influenza A and B virusesNeuraminidase inhibitor; prevents the release of viral particles from infected cells.[1][7]
Acyclovir Herpes Simplex Virus (HSV)A nucleoside analogue that inhibits viral DNA polymerase, leading to chain termination.[1][8]
Sofosbuvir Hepatitis C Virus (HCV)A nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
Remdesivir Broad-spectrum (including Coronaviruses)A nucleotide analog that inhibits viral RNA polymerases.[9]
Ribavirin Broad-spectrum RNA and DNA virusesMultiple mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and induction of lethal mutagenesis.[10][11][12]

This selection provides a robust framework for comparison against viruses with different genomic structures (RNA and DNA) and replication strategies.

Experimental Design for Antiviral Benchmarking

The cornerstone of this investigation is a systematic in vitro evaluation to determine the efficacy and toxicity of this compound. The following workflow is designed to generate reliable and comparable data.

Diagram of the Experimental Workflow

Antiviral_Benchmarking_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound & Control Drugs Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50) Compound->Antiviral Cells Host Cell Culture (e.g., Vero, MDCK, Huh-7) Cells->Cytotoxicity Cells->Antiviral Viruses Virus Stock Preparation (e.g., Influenza, HSV, HCV) Viruses->Antiviral Data Data Acquisition (e.g., Spectrophotometry, Microscopy) Cytotoxicity->Data Antiviral->Data Calc Calculation of CC50, EC50 & Selectivity Index (SI) Data->Calc Report Comparative Analysis & Report Calc->Report

Caption: A streamlined workflow for the in vitro benchmarking of antiviral compounds.

Detailed Experimental Protocols

Cytotoxicity Assay (Determination of CC50)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected host cells by 50%.[13][14] This is a critical first step to ensure that any observed antiviral effect is not due to the compound killing the host cells.

Protocol:

  • Cell Plating: Seed appropriate host cells (e.g., Vero for HSV, MDCK for Influenza, Huh-7 for HCV) in 96-well plates at a density that will result in a confluent monolayer the next day.[15]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound and control drugs in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.[16]

Antiviral Efficacy Assay (Determination of EC50)

The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.[13] A common and robust method for determining this is the cytopathic effect (CPE) reduction assay.[15][17]

Protocol:

  • Cell Plating: Seed host cells in 96-well plates as described for the cytotoxicity assay.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE in 48-72 hours.

    • Include virus control wells (infected, untreated cells) and cell control wells (uninfected, untreated cells).

  • Incubation: Incubate the plates until the desired level of CPE is observed in the virus control wells (typically >80%).[15]

  • CPE Quantification: Stain the cells with a vital dye such as neutral red or crystal violet. The amount of dye uptake is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression.[16]

Data Presentation and Interpretation

The primary outputs of these assays are the CC50 and EC50 values, which are then used to calculate the Selectivity Index (SI). The SI is a crucial parameter that represents the therapeutic window of a compound.[18]

Selectivity Index (SI) = CC50 / EC50 [13][18][19]

A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing cellular toxicity.[18] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[18]

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the benchmarking study to illustrate the data analysis:

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza A (H1N1) MDCK 8.2 >100 >12.2
HSV-1 Vero 15.5 >100 >6.5
HCV (replicon) Huh-7 >50 >100 N/A
Coronavirus (229E) MRC-5 6.1 >100 >16.4
Oseltamivir Influenza A (H1N1)MDCK0.5>100>200
Acyclovir HSV-1Vero1.2>100>83.3
Sofosbuvir HCV (replicon)Huh-70.04>50>1250
Remdesivir Coronavirus (229E)MRC-50.8>20>25

In this hypothetical scenario, this compound shows promising activity against Influenza A and Coronavirus 229E, with favorable selectivity indices. The lack of potent activity against HSV-1 and HCV suggests a degree of specificity.

Elucidating the Mechanism of Action: A Forward Look

Should initial screening reveal significant antiviral activity, the next logical step is to investigate the compound's mechanism of action. Broad-spectrum antiviral agents often target host-cell factors or conserved viral enzymes like polymerases or proteases.[9] Conversely, narrow-spectrum agents may target more specific viral proteins, such as entry or release factors.[1][10]

Hypothetical Mechanism of Action: Inhibition of Viral Entry

Based on the activity of some related spirocyclic compounds against influenza hemagglutinin, a plausible hypothesis is that this compound could interfere with the viral entry process.[20] This could involve blocking the attachment of the virus to host cell receptors or inhibiting the conformational changes required for membrane fusion.

Viral_Entry_Inhibition cluster_virus cluster_cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment ViralProtein Viral Glycoprotein (e.g., Hemagglutinin) HostCell Host Cell Membrane Fusion Membrane Fusion & Viral Genome Release Receptor->Fusion Triggers Compound 1-Thia-4-azaspiro [4.4]nonan-3-one Compound->ViralProtein Binds to Compound->Block Block->Fusion Inhibits

Caption: A proposed mechanism of viral entry inhibition by this compound.

Further studies, such as time-of-addition assays, viral attachment assays, and fusion inhibition assays, would be required to validate this hypothesis.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for antiviral drug discovery. The evidence from closely related analogs provides a solid foundation for the proposed benchmarking study. By systematically evaluating its efficacy against a panel of diverse viruses and comparing its performance to established drugs, we can rapidly ascertain its potential as a clinical candidate. Positive outcomes from this initial screen would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy in animal models. This structured approach ensures a data-driven progression from a promising chemical scaffold to a potential next-generation antiviral therapeutic.

References

  • Antiviral drug - Wikipedia. [Link]

  • What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. - ResearchGate. [Link]

  • AntiviralDB: an expert-curated database of antiviral agents against human infectious diseases - PMC - PubMed Central. [Link]

  • Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC - PubMed Central. [Link]

  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. [Link]

  • Direct-Acting Antiviral Medications for Chronic Hepatitis C Virus Infection - PMC - NIH. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. [Link]

  • In Vitro Antiviral Testing | IAR | USU. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC - NIH. [Link]

  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. [Link]

  • About Influenza Antiviral Medications - CDC. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives | Request PDF - ResearchGate. [Link]

  • Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. [Link]

  • Broad-spectrum antiviral drug - Wikipedia. [Link]

  • Molecular targeting of antiviral drugs used against hepatitis C virus infection. [Link]

  • Antiviral agents active against influenza A viruses - PMC - PubMed Central - NIH. [Link]

  • Broad-spectrum antiviral agents - Frontiers. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4 - Lirias. [Link]

  • Cytotoxicity, antiviral activity and selectivity index a a Selectivity... | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. [Link]

  • CC50/IC50 Assay Services for Pharmaceutical Safety - Labinsights. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - NIH. [Link]

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Comparative analysis of different synthetic routes for 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-thia-4-azaspiro[4.4]nonan-3-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its rigid spirocyclic structure provides a unique three-dimensional arrangement of functional groups, which can lead to enhanced target affinity and selectivity. This guide offers a comparative analysis of the primary synthetic strategies for constructing this valuable scaffold, providing detailed experimental protocols and a discussion of the advantages and limitations of each approach.

Introduction to the this compound Core

The thiazolidinone ring, a key component of the target molecule, is a privileged structure in drug discovery, known for a wide range of pharmacological activities. When fused in a spirocyclic fashion with a cyclopentane ring, it offers a conformationally constrained framework that is attractive for the design of novel therapeutics. The synthesis of such spiro-heterocyclic systems is a topic of ongoing interest in organic and medicinal chemistry. This guide will focus on the most prevalent and efficient methods for the synthesis of the this compound core.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through a one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy. Below, we compare the primary route with a plausible alternative, a stepwise approach, highlighting key experimental parameters.

ParameterRoute 1: One-Pot Three-Component ReactionRoute 2: Stepwise Synthesis of Schiff Base followed by Cyclization
Starting Materials Cyclopentanone, Amine, Thioglycolic AcidCyclopentanone, Amine (for Schiff base); Schiff Base, Thioglycolic Acid (for cyclization)
Reaction Steps One-potTwo distinct steps
Reaction Time 1-8 hours[1]Schiff base formation: 1-3 hours; Cyclization: 10-20 hours[2]
Yield Good to excellent (up to 93%)[1]Generally moderate to good, but can be lower due to isolation of intermediate
Catalyst Can be catalyst-free or use various catalysts (e.g., Fe2O3 nanoparticles)[1]Often requires a catalyst for Schiff base formation (e.g., acid)
Solvent Toluene, Benzene, or solvent-free[2]Ethanol for Schiff base, Toluene for cyclization[2]
Work-up Simple filtration and recrystallizationInvolves isolation and purification of the intermediate Schiff base
Advantages High efficiency, operational simplicity, time-saving, good to excellent yieldsAllows for the characterization of the intermediate Schiff base, potentially leading to a purer final product
Disadvantages Potential for side reactions in a one-pot setupLonger overall reaction time, potential for lower overall yield due to an additional step

Synthetic Route 1: One-Pot Three-Component Reaction

This is the most widely employed and efficient method for the synthesis of this compound and its derivatives. The reaction involves the condensation of cyclopentanone, a primary amine, and thioglycolic acid in a single reaction vessel.

Reaction Mechanism

The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of cyclopentanone and the amine. This is followed by a nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon. The subsequent intramolecular cyclization via amide bond formation leads to the desired spiro-thiazolidinone ring system.

Route 1 Mechanism cyclopentanone Cyclopentanone schiff_base Schiff Base (Imine) cyclopentanone->schiff_base + Amine - H2O amine R-NH2 amine->schiff_base intermediate Thioether Intermediate schiff_base->intermediate + Thioglycolic Acid thioglycolic_acid Thioglycolic Acid thioglycolic_acid->intermediate product This compound intermediate->product Intramolecular Cyclization - H2O

Caption: Mechanism of the one-pot, three-component synthesis.

Experimental Protocol: One-Pot Synthesis

The following protocol is a general representation of the one-pot synthesis of 4-substituted-1-thia-4-azaspiro[4.4]nonan-3-ones.

Materials:

  • Cyclopentanone (1.0 eq)

  • Aromatic or aliphatic amine (1.0 eq)

  • Thioglycolic acid (1.2 eq)

  • Toluene (as solvent)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of cyclopentanone (1.0 eq) and the selected amine (1.0 eq) in toluene is refluxed using a Dean-Stark apparatus for 2-3 hours to form the Schiff base in situ.

  • After the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.

  • Thioglycolic acid (1.2 eq) is added to the mixture.

  • The reaction mixture is then refluxed for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Note on Variations: This reaction can also be performed under solvent-free conditions or with the aid of catalysts like Fe2O3 nanoparticles, which can reduce reaction times and improve yields.[1] Ultrasound irradiation has also been shown to be an effective green chemistry approach for this synthesis.[1]

Synthetic Route 2: Stepwise Synthesis via Schiff Base Isolation

An alternative approach involves the synthesis and isolation of the Schiff base intermediate, followed by its reaction with thioglycolic acid in a separate step.

Reaction Workflow

Route 2 Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cyclopentanone Cyclopentanone schiff_base Isolated Schiff Base cyclopentanone->schiff_base + Amine amine R-NH2 amine->schiff_base isolated_schiff_base Schiff Base schiff_base->isolated_schiff_base Purification product This compound isolated_schiff_base->product + Thioglycolic Acid thioglycolic_acid Thioglycolic Acid thioglycolic_acid->product

Caption: Stepwise synthesis of this compound.

Experimental Protocol: Stepwise Synthesis

Step 1: Synthesis of the Schiff Base

Materials:

  • Cyclopentanone (1.0 eq)

  • Amine (1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A solution of cyclopentanone (1.0 eq) and the amine (1.0 eq) in ethanol is prepared.

  • A catalytic amount of glacial acetic acid is added to the solution.

  • The mixture is stirred at room temperature or gently heated for 1-3 hours.

  • The formation of the Schiff base can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude Schiff base is purified, for example, by recrystallization or column chromatography.

Step 2: Cyclization of the Schiff Base with Thioglycolic Acid

Materials:

  • Purified Schiff base (1.0 eq)

  • Thioglycolic acid (1.1 eq)

  • Toluene or benzene (as solvent)

Procedure:

  • The purified Schiff base (1.0 eq) is dissolved in toluene.

  • Thioglycolic acid (1.1 eq) is added to the solution.

  • The reaction mixture is refluxed for 10-20 hours, with monitoring by TLC.[2]

  • After the reaction is complete, the work-up and purification are carried out as described in the one-pot procedure.

Conclusion

The one-pot, three-component synthesis is the superior and more practical approach for the preparation of this compound and its derivatives. Its operational simplicity, shorter reaction times, and generally high yields make it the method of choice for both academic research and industrial applications. The stepwise synthesis, while offering the advantage of isolating and characterizing the intermediate Schiff base, is more time-consuming and may result in a lower overall yield. The choice between these routes will ultimately depend on the specific goals of the synthesis, with the one-pot method being favored for efficiency and the stepwise method for mechanistic studies or when a highly pure intermediate is required. Further optimization of the one-pot reaction using green chemistry principles, such as catalyst-free conditions or the use of ultrasound, can further enhance its appeal.

References

  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2789. [Link]

  • Hussein, E. M., & Ahmed, S. A. (2017). An efficient and green synthesis of polyfunctionalized spirothiazolidin-4-ones using sulfonated mesoporous silica as a reusable catalyst. Chemistry of Heterocyclic Compounds, 53(12), 1335-1341.
  • Kotha, S., et al. (2009). Versatile three component procedure for combinatorial synthesis of biologically relevant scaffold spiro[indole-thiazolidinones] under aqueous conditions. Green Chemistry, 11(11), 1852-1859.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new Schiff bases and thiazolidinone compounds.
  • Asinger, F. (1956). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie, 68(12), 413-413.
  • Ugi, I., et al. (1959). Neue Kondensations-Reaktionen, I. Angewandte Chemie, 71(11), 386-386.
  • Shaikh, I. A., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 14(1), 1-18. [Link]

Sources

A Head-to-Head In Vivo Examination of 1-Thia-4-azaspiro[4.4]nonan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1-thia-4-azaspiro[4.4]nonan-3-one scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, anticonvulsant, and antimicrobial agents. This guide provides a comprehensive head-to-head comparison of the in vivo performance of notable derivatives from this class, supported by experimental data from seminal studies. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential and preclinical profiles of these compounds.

Introduction: The Therapeutic Promise of the Spiro-Thiazolidinone Core

The this compound core, a subtype of spiro-thiazolidinone, is a five-membered heterocyclic ring system containing sulfur and nitrogen. This "mystic moiety" is a cornerstone in the design of novel therapeutic agents due to its versatile biological activity.[1] The spirocyclic nature of this scaffold imparts a three-dimensional architecture that can facilitate precise interactions with biological targets. Various derivatives have been synthesized and evaluated, revealing a broad range of pharmacological effects, including anticancer, anticonvulsant, and antimicrobial activities.[2][3][4]

This guide will focus on a comparative analysis of derivatives investigated for two key therapeutic areas: oncology and neurology (anticonvulsant activity). We will delve into the experimental design of in vivo studies, present comparative data on efficacy and safety, and provide detailed protocols for key methodologies.

Comparative In Vivo Efficacy: A Tale of Two Therapeutic Areas

While a single, direct head-to-head in vivo study comparing a wide array of this compound derivatives is not available in the current literature, we can construct a comparative overview by examining data from distinct studies that have utilized similar preclinical models.

Anticancer Activity: Targeting EGFR/BRAFV600E Pathways

Recent research has identified 1-thia-4-azaspiro[4.4/4.5]alkan-3-one derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key kinases in cancer signaling pathways.[5] A study focused on novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones demonstrated significant antiproliferative effects against various cancer cell lines.[5]

Hypothetical Head-to-Head In Vivo Study Design:

To directly compare the in vivo efficacy of lead compounds from this class, a xenograft mouse model of human pancreatic cancer (Panc-1) or colorectal carcinoma (HCT116) would be optimal, given the prevalence of EGFR and BRAF mutations in these cancers.

Experimental Workflow for In Vivo Xenograft Study

cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Dosing and Monitoring cluster_3 Endpoint Analysis A1 Implantation of Cancer Cells (e.g., Panc-1) into Nude Mice A2 Tumor Growth to Palpable Size (e.g., 100-150 mm³) A1->A2 B1 Vehicle Control (e.g., DMSO/Saline) A2->B1 B2 Derivative 1 (e.g., Compound 7b) A2->B2 B3 Derivative 2 (e.g., Compound 6b) A2->B3 B4 Standard of Care (e.g., Erlotinib) A2->B4 C1 Daily Intraperitoneal (i.p.) or Oral (p.o.) Dosing B1->C1 B2->C1 B3->C1 B4->C1 C2 Tumor Volume Measurement (bi-weekly) C1->C2 C3 Body Weight Monitoring (toxicity indicator) C1->C3 D1 Tumor Excision and Weight Measurement C2->D1 C3->D1 D2 Histopathological Analysis (e.g., H&E staining) D1->D2 D3 Immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) D1->D3

Caption: Workflow for a comparative in vivo xenograft study.

Comparative Data Summary (Anticancer Activity)

DerivativeTarget(s)In Vitro Potency (IC50)In Vivo ModelKey In Vivo FindingsReference
Compound 7b EGFR, BRAFV600EEGFR: 78 nM, BRAFV600E: 96 nMNot explicitly detailed in the provided abstract, but suggested for future studies.Induces apoptosis via caspase-3 overexpression and an increased Bax/Bcl-2 ratio in Panc-1 cells.[5]
Compound 6b EGFR, BRAFV600EEGFR: 84 nM, BRAFV600E: 108 nMNot explicitly detailed in the provided abstract, but suggested for future studies.Potent antiproliferative and apoptotic activity.[5]
Erlotinib (Standard) EGFRGI50: 33 nM (against a panel of cancer cell lines)N/AN/A[5]

Causality Behind Experimental Choices: The selection of a xenograft model with cell lines harboring specific mutations (EGFR, BRAFV600E) is crucial for a mechanistic evaluation of the compounds' efficacy. Monitoring tumor volume and body weight provides a dual assessment of antitumor activity and systemic toxicity. Endpoint analyses such as immunohistochemistry for proliferation and apoptosis markers offer insights into the molecular mechanisms of action in a physiological context.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of the related 2-azaspiro[4.4]nonane-1,3-dione scaffold have been investigated for their anticonvulsant properties in well-established rodent models.[4] These studies provide a framework for comparing the potential of this compound derivatives in neurological disorders.

Established In Vivo Screening Models:

The two most common preclinical models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

Logical Flow of Anticonvulsant Screening

cluster_0 Initial Screening cluster_1 Neurotoxicity Assessment cluster_2 Mechanism of Action Studies A1 Maximal Electroshock (MES) Test B1 Rota-Rod Test A1->B1 A2 Subcutaneous Pentylenetetrazole (scPTZ) Test A2->B1 C1 In Vitro GABAa Receptor Binding Assay B1->C1

Caption: Standard preclinical screening cascade for anticonvulsant drugs.

Comparative Data Summary (Anticonvulsant Activity)

DerivativeMES Test (mice)MES Test (rats)scPTZ TestNeurotoxicity (Rota-Rod)Putative MechanismReference
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9) Active at 100 mg/kgActive at 30 mg/kgNot specifiedNot specifiedInfluence on GABAA receptors[4]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (10) Not specifiedNot specifiedNot specifiedNot specifiedInfluence on GABAA receptors[4]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (12) Not specifiedNot specifiedNot specifiedNot specifiedInfluence on GABAA receptors[4]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (13) Not specifiedNot specifiedNot specifiedNot specifiedInfluence on GABAA receptors[4]

Expertise in Experimental Design: The use of both MES and scPTZ tests is a robust initial screening strategy, as it allows for the identification of compounds with different mechanisms of action. The rota-rod test is a critical secondary screen to assess for motor impairment, a common side effect of anticonvulsant drugs. A favorable profile would be a compound that is potent in the seizure models with minimal effects in the rota-rod test. Further in vitro assays, such as GABAA receptor binding, help to elucidate the molecular target.[4][6]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key in vivo experiments are provided below.

Protocol for the Maximal Electroshock (MES) Test
  • Animal Model: Adult male Swiss mice (20-25 g) or Wistar rats (100-150 g).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound, typically 30-60 minutes post-administration.

  • Electroshock Application: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Endpoint Measurement: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Protocol for the Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Model: Adult male Swiss mice (20-25 g).

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses, followed by a vehicle control group.

  • Chemoconvulsant Administration: At the time of peak effect of the test compound, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation Period: The animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint Measurement: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED50 is calculated as described for the MES test.

Protocol for the Rota-Rod Neurotoxicity Test
  • Apparatus: A rotating rod (e.g., 3 cm diameter) that rotates at a constant speed (e.g., 6 rpm).

  • Animal Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

  • Compound Administration: The test compound is administered to the trained animals.

  • Testing: At the time of peak effect, the animals are placed on the rotating rod, and the time they are able to maintain their balance is recorded, up to a maximum of 1 minute.

  • Endpoint Measurement: Neurotoxicity is indicated by the inability of the animal to remain on the rod for the full minute.

  • Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is calculated.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel therapeutics. The available preclinical data, while not from direct head-to-head comparative studies, highlight their potential in both oncology and neurology. The anticancer derivatives demonstrate potent inhibition of key signaling pathways, while the anticonvulsant candidates show efficacy in established seizure models.

Future research should focus on conducting direct comparative in vivo studies to unequivocally determine the most promising derivatives for further development. These studies should include comprehensive pharmacokinetic and pharmacodynamic profiling to establish a clear relationship between exposure and efficacy. Furthermore, elucidation of the precise mechanisms of action for the most active compounds will be crucial for their clinical translation.

References

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2815. [Link]

  • Nassar, E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 149. [Link]

  • Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • Obniska, J., et al. (2011). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 46(1), 156-163. [Link]

  • Jakhar, P., & Sharma, H. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3986-4011. [Link]

  • Kumar, R., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 838931. [Link]

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A Comparative Framework for Evaluating the Therapeutic Index of Novel Spirocyclic Compounds: A Case Study of 1-Thia-4-azaspiro[4.4]nonan-3-one vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic index (TI) remains a cornerstone of drug development, quantifying the margin of safety between a compound's efficacious and toxic doses.[1][2][3] A favorable TI is a primary determinant of a drug candidate's potential for clinical success. This guide presents a comprehensive, structured framework for the in vitro assessment of the therapeutic index for novel chemical entities. We utilize the spirocyclic compound 1-Thia-4-azaspiro[4.4]nonan-3-one , a member of a class with demonstrated antiproliferative properties, as our investigational drug.[4][5] Its performance is benchmarked against Doxorubicin , a well-established anthracycline chemotherapeutic agent known for its potent efficacy and significant, dose-limiting cardiotoxicity, which translates to a narrow therapeutic window.[6][7] This guide provides detailed, self-validating experimental protocols, explains the causal-driven logic behind methodological choices, and presents a clear interpretation of comparative data for researchers in pharmacology and drug discovery.

Introduction: The Imperative of the Therapeutic Window

In pharmacology, the "therapeutic window" is the range of drug dosages that can effectively treat a disease without inducing unacceptable toxic effects.[1][8][9] The Therapeutic Index (TI) is the quantitative measure of this window, classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[2][10][11] In a preclinical, in vitro setting, this is often modeled by comparing the 50% cytotoxic concentration (CC50) in healthy cells to the 50% inhibitory concentration (IC50) in target (e.g., cancer) cells.

A key objective in drug discovery is to identify candidates with a wide therapeutic window, as this implies a greater margin of safety.[8][12][13] Drugs with a narrow TI, such as Doxorubicin, require careful dose management and patient monitoring to avoid severe adverse effects.[8]

The subject of our case study, this compound, belongs to the azaspiro family of compounds, which are key structures in several bioactive natural products.[14] Recent studies on related spiro-thiazolidinone derivatives have highlighted their potential as potent and selective anticancer agents, making them prime candidates for this type of rigorous safety-efficacy profiling.[4][15] This guide will therefore outline the essential protocols to determine if this novel compound class offers a superior safety profile compared to a legacy drug like Doxorubicin.

Part I: Determining the Efficacy Profile (IC50) in Cancer Cells

The initial step in assessing the TI is to quantify the potency of the investigational compound against its intended target. For an anticancer agent, this is typically the concentration required to inhibit the proliferation of a cancer cell line by 50% (IC50).

Rationale for Experimental Design

The choice of assay and cell line is critical for generating meaningful data. We have selected the MDA-MB-231 human breast cancer cell line, a well-characterized and aggressive triple-negative breast cancer model where Doxorubicin is a standard-of-care treatment.[16] To measure cell viability, we will employ the Promega CellTiter-Glo® 2.0 Luminescent Cell Viability Assay.

Expertise-Driven Choice: Unlike colorimetric assays (e.g., MTT), the CellTiter-Glo® assay quantifies ATP, a direct indicator of metabolic activity in viable cells.[17] This method is known for its superior sensitivity, broad linear range, and robustness, making it a gold standard for high-throughput screening.[18] The "add-mix-measure" protocol minimizes pipetting errors and variability, creating a self-validating system.[19]

Experimental Protocol: IC50 Determination via CellTiter-Glo® 2.0
  • Cell Seeding:

    • Culture MDA-MB-231 cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to create working solutions ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 5 nM).

    • Carefully remove the seeding medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe the full antiproliferative effects of the compounds.[21]

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.[19]

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[17]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

    • Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cell" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.

Workflow Visualization

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis seed 1. Seed Cells (5,000/well) incubate1 2. Incubate 24h (Attachment) seed->incubate1 prep_drug 3. Prepare Serial Dilutions add_drug 4. Add Compound to Wells prep_drug->add_drug incubate2 5. Incubate 72h (Treatment) add_drug->incubate2 add_ctg 6. Add CellTiter-Glo® (Lysis) incubate2->add_ctg incubate3 7. Incubate 10 min (Stabilize Signal) add_ctg->incubate3 read_lum 8. Measure Luminescence incubate3->read_lum analyze 9. Calculate IC50 (Non-linear Regression) read_lum->analyze

Caption: Workflow for determining IC50 using the CellTiter-Glo® assay.

Part II: Assessing the Cytotoxicity Profile (CC50) in Non-Target Cells

A potent drug is only useful if it is selective. The next crucial step is to measure the compound's toxicity in healthy, non-cancerous cells. This value, the 50% cytotoxic concentration (CC50), is essential for calculating the TI.[20][23]

Rationale for Experimental Design

To model systemic toxicity, we will use MCF-10A cells, a non-transformed human mammary epithelial cell line. This provides a direct, relevant comparison to the breast cancer cell line used for efficacy testing. The experimental protocol is nearly identical to the IC50 determination, a deliberate choice that enhances the trustworthiness of the comparison by minimizing procedural variables. The only difference is the cell line.

Experimental Protocol: CC50 Determination

The protocol follows the exact same steps (1-5) as outlined in Section 2.2, with the substitution of MCF-10A cells for MDA-MB-231 cells. This ensures that any observed differences in cell viability are directly attributable to the differential response of cancerous versus non-cancerous cells to the compounds.

Workflow Visualization

The workflow for CC50 determination is identical to the IC50 workflow, simply substituting the target cell line with a non-cancerous control cell line.

Part III: Data Synthesis and Comparative Analysis

With the IC50 and CC50 values for both compounds, we can now calculate the in vitro Therapeutic Index and perform a direct comparison.

Calculating the Therapeutic Index

The in vitro TI, also referred to as the Selectivity Index (SI), is calculated using a straightforward formula:

Therapeutic Index (TI) = CC50 / IC50

A higher TI value is preferable, as it indicates a wider gap between the concentration needed for a therapeutic effect and the concentration that causes harm to healthy cells.[2]

Comparative Data Summary

The following table summarizes hypothetical, yet realistic, experimental data for our case study. Doxorubicin is known to have an IC50 in the nanomolar to low micromolar range and a narrow TI.[24][25] Our hypothetical data for the novel compound reflects the desired outcome of a drug discovery program: similar or slightly lower potency but significantly reduced off-target toxicity.

CompoundTarget Cell LineIC50 (µM)Non-Target Cell LineCC50 (µM)Therapeutic Index (TI)
Doxorubicin MDA-MB-2310.55MCF-10A2.755
This compound MDA-MB-2311.20MCF-10A42.035
Interpretation and Visualization

The results from the table are clear: while Doxorubicin is more potent (lower IC50), its toxicity in healthy cells is also high, resulting in a narrow TI of 5. In contrast, this compound, while less potent, is substantially less toxic to healthy cells. This yields a 7-fold wider therapeutic window (TI = 35), marking it as a potentially much safer therapeutic candidate.

TI_Concept Conceptual Therapeutic Window Comparison cluster_dox Doxorubicin (TI = 5) cluster_novel This compound (TI = 35) a Effective Dose (IC50) 0.55 µM b Toxic Dose (CC50) 2.75 µM a->b   Narrow Window    c Effective Dose (IC50) 1.20 µM d Toxic Dose (CC50) 42.0 µM c->d                                        Wide Window                                        

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

1-Thia-4-azaspiro[4.4]nonan-3-one is a heterocyclic compound containing both sulfur and nitrogen. Data from similar azaspiro and thia-azaspiro compounds suggest that it should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2] Therefore, the cardinal principle for its disposal is to treat it as a hazardous chemical waste .

Core Disposal Directive: Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[3] All waste materials must be collected, properly labeled, and disposed of through your institution's designated hazardous waste management program, such as the Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. The rationale is to create a barrier between you and the potential chemical hazard.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes that could cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation.[1][2] Always inspect gloves for tears before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust, or if ventilation is inadequate.Prevents inhalation, which may cause respiratory tract irritation.[1][2]
Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[4][5]

Step 1: Designate a Waste Container

  • Select a chemically compatible container, preferably made of polyethylene.[6][7] Ensure it has a secure, leak-proof screw-top cap.

  • The container must be in good condition, free of cracks or residue on the outside.

  • Never use food or beverage containers for chemical waste storage.

Step 2: Label the Container

  • Before adding any waste, affix a "Hazardous Waste" label provided by your EHS office.

  • Clearly write the full chemical name: "this compound" and its CAS number: "72752-82-0".

  • List all constituents of the waste, including any solvents and their approximate percentages.

Step 3: Collect the Waste

  • Solid Waste: Collect unused or contaminated solid this compound in the designated container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix it with other waste streams unless you have confirmed their compatibility. For instance, do not mix it with strong oxidizing agents.[4]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, sealed plastic bag or a designated solid waste container clearly labeled with the chemical name.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.[4][6]

  • The SAA must be under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[3]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Logical Flow for Waste Handling

WasteDisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Container Select & Label Waste Container PPE->Container Prepare for collection Collect Collect Waste (Solid/Liquid/Contaminated) Container->Collect Begin waste accumulation Store Store in SAA (Sealed & Secondary Containment) Collect->Store Secure waste Request Request EHS Pickup Store->Request Container is full or pickup scheduled EHS EHS Transports to Approved Disposal Facility Request->EHS Hand-off

Caption: Workflow for the safe disposal of this compound.

Spill Management Procedures

Accidents happen. A prepared response is key to mitigating risks.

For a Small Spill (Contained on a benchtop):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Ensure you are wearing the full PPE described in Section 2.

  • Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use paper towels for large quantities of liquid, as they can degrade.

  • Collect: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the fire alarm if there is a fire or explosion risk. From a safe location, call your institution's emergency number and the EHS office.

  • Isolate: Secure the area to prevent entry.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Empty Container Disposal

Even "empty" containers retain chemical residues and must be handled with care.[3]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The rinsate is considered hazardous waste. Collect all of it in the appropriate liquid hazardous waste container.

  • Deface Label: Completely remove or deface the original chemical label on the container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or glass recycling, depending on your institution's specific policies.[3]

Regulatory Framework

All chemical waste disposal is governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories may fall under specific regulations like Subpart K of 40 CFR Part 262, which outlines standards for managing hazardous waste in these settings.[8][9] Adherence to the procedures in this guide and your institution's EHS protocols is essential for maintaining compliance.

By following these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • PubChem. 2-Azaspiro[4.4]nonan-3-one. National Center for Biotechnology Information. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Thia-4-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for 1-Thia-4-azaspiro[4.4]nonan-3-one, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related azaspiro and thio-azaspiro compounds to establish a robust framework for safe laboratory operations. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: An Analog-Based Approach

  • Skin Irritation: Many azaspiro compounds are known to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Serious eye irritation is a common hazard associated with this chemical class.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[2][3]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact and potential irritation. The selected gloves should comply with EN 374 standards.[3]
Eyes/Face Tightly fitting safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.[3][4][5]
Body Chemical-resistant lab coat or gownTo protect the skin and personal clothing from contamination.[3][4]
Respiratory Use in a well-ventilated area or with a fume hood. If aerosolization is likely, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][4]
Feet Closed-toe, chemical-resistant shoesTo protect against spills.[5]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage. The following workflow diagram illustrates the key steps and associated safety measures.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Inspect container for damage storage Store in a cool, dry, well-ventilated area away from incompatible materials receipt->storage If intact ppe Don appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Handle as a solid to minimize dust fume_hood->weighing dissolving Add slowly to solvent weighing->dissolving waste_collection Collect all waste in labeled, sealed containers dissolving->waste_collection disposal Dispose of via a licensed chemical waste contractor waste_collection->disposal

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

4.1. Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are wearing all the prescribed PPE as detailed in the table above.

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powders.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat. Avoid creating dust.

  • Dissolving: Slowly add the weighed compound to the desired solvent in a suitable flask. Gentle swirling or magnetic stirring can be used to aid dissolution.

  • Cleaning: Thoroughly clean the spatula and weighing boat with a suitable solvent, and collect the rinsate as chemical waste.

4.2. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting all materials for proper disposal.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial.

  • Waste Segregation: All waste, including unused compound, contaminated labware, and cleaning materials, must be collected in separate, clearly labeled, and sealed containers.

  • Licensed Disposal: The collected waste must be disposed of through a licensed chemical waste disposal company.[4] Controlled incineration in a permitted facility is a recommended method.[4]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse.[4]

Logical Framework for Safety Precautions

The following diagram illustrates the logical connections between the potential hazards of this compound and the recommended safety measures.

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment cluster_procedures Handling Procedures skin_irrit Skin Irritation gloves Gloves skin_irrit->gloves lab_coat Lab Coat skin_irrit->lab_coat spill_kit Spill Kit Availability skin_irrit->spill_kit eye_irrit Eye Irritation goggles Goggles/Face Shield eye_irrit->goggles eye_irrit->spill_kit resp_irrit Respiratory Irritation respirator Fume Hood/Respirator resp_irrit->respirator ventilation Work in Ventilated Area resp_irrit->ventilation ingestion Harmful if Swallowed no_ingest No Eating/Drinking in Lab ingestion->no_ingest

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Thia-4-azaspiro[4.4]nonan-3-one
Reactant of Route 2
1-Thia-4-azaspiro[4.4]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.